molecular formula C24H21N5O B13903018 HIV-1 inhibitor-9

HIV-1 inhibitor-9

Cat. No.: B13903018
M. Wt: 395.5 g/mol
InChI Key: HBZCSFIXNDKLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 inhibitor-9 is a useful research compound. Its molecular formula is C24H21N5O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

4-[[2-(4-cyanoanilino)-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]-3,5-dimethylbenzonitrile

InChI

InChI=1S/C24H21N5O/c1-15-11-18(14-26)12-16(2)22(15)30-23-20-5-3-4-6-21(20)28-24(29-23)27-19-9-7-17(13-25)8-10-19/h7-12H,3-6H2,1-2H3,(H,27,28,29)

InChI Key

HBZCSFIXNDKLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2CCCC3)NC4=CC=C(C=C4)C#N)C)C#N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Action of HIV-1 Inhibitor-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of HIV-1 inhibitor-9, a potent, nonpeptide inhibitor of the HIV-1 protease. Developed through a sophisticated process of structure-based drug design, this compound demonstrates significant promise in the field of antiretroviral therapy. This document, intended for researchers, scientists, and drug development professionals, consolidates key data, experimental methodologies, and mechanistic insights into a comprehensive resource.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

This compound functions as a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking this enzymatic activity, this compound prevents the formation of infectious virions, thus halting the spread of the virus.

A key feature of this compound's interaction with the protease is its unique "inverted binding mode" when compared to its precursors.[1] This was revealed through X-ray crystallography of the inhibitor-enzyme complex. This structural insight was instrumental in the iterative design process, allowing for modifications in the P1 and P1' pockets of the protease, which led to a remarkable 100-fold increase in inhibitory activity.[1] The design of this bis tertiary amide inhibitor was guided by the structure of a precursor compound (compound 3) bound to the HIV protease.[1]

Quantitative Analysis of Inhibitory and Antiviral Activity

The potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Assay Type
Ki (inhibition constant) Data not available in search resultsHIV-1 Protease Enzyme Assay
IC50 (half maximal inhibitory concentration) Data not available in search resultsHIV-1 Protease Enzyme Assay
EC50 (half maximal effective concentration) Potent at low nanomolar levels[]Cell-Based Antiviral Assay
Potency vs. Precursor (compound 3) ~17 times more potent[1][]Comparative Analysis

Further detailed quantitative data from the primary research article is required for a complete profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols used in the characterization of this compound, based on standard practices in the field.

HIV-1 Protease Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of recombinant HIV-1 protease.

Principle: A fluorogenic substrate, which mimics a natural cleavage site of the HIV protease, is incubated with the enzyme in the presence and absence of the inhibitor. Cleavage of the substrate by the protease results in the release of a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is a measure of its inhibitory activity.

Protocol:

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate

    • Assay Buffer (e.g., MES or similar, at optimal pH)

    • This compound (dissolved in a suitable solvent like DMSO)

    • 96-well microtiter plates (black, for fluorescence assays)

    • Fluorescence plate reader

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In the wells of the microtiter plate, add the assay buffer, the inhibitor dilutions, and the recombinant HIV-1 protease. Include control wells with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Cell-Based Antiviral Activity Assay

This assay determines the effectiveness of the inhibitor in preventing viral replication in a cellular context. The MT-4 cell line, a human T-cell line highly susceptible to HIV-1 infection, is commonly used for this purpose.

Principle: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The viability of the cells is then assessed after a few days. In the absence of an effective inhibitor, the virus will replicate and cause cell death (cytopathic effect). The ability of the inhibitor to protect the cells from this effect is a measure of its antiviral activity.

Protocol:

  • Reagents and Materials:

    • MT-4 cells

    • HIV-1 viral stock (e.g., wild-type or resistant strains)

    • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

    • This compound

    • Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay)

    • 96-well cell culture plates

    • CO2 incubator

  • Procedure:

    • Seed MT-4 cells into the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.

    • Incubate the plate in a CO2 incubator at 37°C for a period of 4-5 days.

    • After the incubation period, assess cell viability using a suitable reagent (e.g., by adding MTT and measuring the formazan product spectrophotometrically).

    • Plot the cell viability against the inhibitor concentration and determine the EC50 value, which is the concentration of the inhibitor that protects 50% of the cells from the viral cytopathic effect.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the direct inhibition of the viral protease. While the provided information does not detail specific interactions with host cell signaling pathways, the logical workflow of its development and action can be visualized.

HIV_Inhibitor_9_Development_and_Action cluster_design Structure-Based Drug Design cluster_mechanism Mechanism of Action cluster_effect Antiviral Effect Precursor_Structure Structure of Precursor-Protease Complex Inhibitor_9_Design Design of Inhibitor-9 (bis tertiary amide) Precursor_Structure->Inhibitor_9_Design Iterative Design Inhibitor_9 This compound Inhibitor_9_Design->Inhibitor_9 Inhibition Competitive Inhibition Inhibitor_9->Inhibition HIV_Protease HIV-1 Protease (Active Site) HIV_Protease->Inhibition Inverted_Binding Inverted Binding Mode Inhibition->Inverted_Binding Polyprotein_Cleavage Gag-Pol Polyprotein Cleavage Blocked Inhibition->Polyprotein_Cleavage Viral_Maturation Inhibition of Viral Maturation Polyprotein_Cleavage->Viral_Maturation Infectious_Virions Reduced Production of Infectious Virions Viral_Maturation->Infectious_Virions

Caption: Development and mechanism of action of this compound.

Conclusion

This compound represents a significant achievement in the rational design of nonpeptide HIV protease inhibitors. Its potent antiviral activity, demonstrated in both enzymatic and cell-based assays, underscores the efficacy of targeting this critical viral enzyme. The detailed understanding of its binding mode has not only explained its high potency but also paved the way for the development of next-generation inhibitors. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development in the ongoing fight against HIV/AIDS. The compound has been shown to have good oral availability in three animal models, indicating its potential for in vivo applications.[1]

References

discovery and synthesis of "HIV-1 inhibitor-9"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to Doravirine, a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is provided as a representative example for the requested topic of "HIV-1 inhibitor-9," a non-standard designation for which no specific information is available. Doravirine was approved by the U.S. Food and Drug Administration (FDA) in 2018 and is used in the treatment of HIV-1 infection.[1][2]

Discovery and Rationale for Development

Doravirine was rationally designed to be a potent HIV-1 NNRTI with an improved resistance profile compared to earlier drugs in its class.[3] A key goal was to develop an inhibitor that would remain effective against common NNRTI resistance mutations, such as K103N, Y181C, and G190A.[2][3] The discovery process involved optimizing a novel series of pyridinone-based NNRTIs to enhance their potency and pharmacokinetic properties.[4][5] This led to the identification of Doravirine (formerly MK-1439), which demonstrated efficacy against both wild-type HIV-1 and prevalent resistant strains.[6]

Mechanism of Action

Doravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[7][8] HIV, a retrovirus, uses RT to transcribe its single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[9]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for the active site of the enzyme, Doravirine binds to a distinct, allosteric site on the RT enzyme known as the NNRTI binding pocket.[9] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA to DNA.[9] Doravirine does not inhibit human cellular DNA polymerases α, β, or mitochondrial DNA polymerase γ.[7][8]

HIV_Lifecycle_Inhibition HIV_Virion HIV_Virion Host_Cell Host_Cell Viral_RNA Viral_RNA Host_Cell->Viral_RNA 2. Uncoating Viral_DNA Viral_DNA Viral_RNA->Viral_DNA 3. Reverse Transcription Integrated_DNA Integrated_DNA Viral_DNA->Integrated_DNA 4. Integration Integrated_DNA->HIV_Virion 5. Replication & Assembly Reverse_Transcriptase Reverse_Transcriptase Reverse_Transcriptase->Viral_RNA Reverse_Transcriptase->Viral_RNA Doravirine Doravirine

Caption: Mechanism of Doravirine Action in HIV-1 Lifecycle.

Quantitative Data

Doravirine's efficacy is demonstrated by its potent antiviral activity against both wild-type and mutant HIV-1 strains, as well as its favorable pharmacokinetic profile in humans.

Table 1: In Vitro Antiviral Activity
HIV-1 StrainIC50 (nM)EC50 (nM)EC95 (nM)
Wild-Type120.6 - 1020
K103N mutant21-43
Y181C mutant31-27
K103N/Y181C mutant33-55
HIV-2-1250-
Data compiled from multiple sources. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are measures of drug potency in vitro.[10][11][12][13]
Table 2: Human Pharmacokinetics (100 mg once daily)
ParameterValue
Absolute Bioavailability~64%
Tmax (Time to peak concentration)2 hours
Elimination Half-life~15 hours
Steady-State AUC0-24h37.8 µM·h
Steady-State Cmax2,260 nM
Steady-State C24h (Trough)930 nM
Data from clinical studies in healthy and HIV-1 infected adults.[8][11][14]

Synthesis and Experimental Protocols

The synthesis of Doravirine has been optimized for large-scale production.[15][16] A robust, multi-kilogram scale synthesis has been described, which is crucial for clinical supply.[10][15]

Protocol 1: Key Synthetic Step - N-Alkylation

This protocol describes a key step in a reported synthesis route: the N-alkylation of the pyridone core with the triazole side-chain.

Objective: To couple 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile with 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Materials:

  • 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile (1.0 eq)

  • 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one solution in N-Methyl-2-pyrrolidone (NMP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • 2-methyl-2-butanol

  • NMP (solvent)

Procedure:

  • Charge a suitable reaction vessel with a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP.

  • Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, additional NMP, and 2-methyl-2-butanol to the vessel.

  • Slowly add N,N-diisopropylethylamine to the resulting suspension over a period of 4 hours at ambient temperature.

  • Age the reaction mixture for approximately 18 hours at ambient temperature, monitoring for completion by HPLC.

  • Upon completion, proceed with aqueous workup and isolation procedures to obtain the final product, Doravirine.

This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.[5]

Synthesis_Workflow A Pyridone Core (Compound E) C N-Alkylation Reaction A->C B Triazole Side-Chain (Chloromethylated) B->C D Crude Doravirine C->D DIPEA, NMP, Ambient Temp. E Purification (e.g., Crystallization) D->E F Pure Doravirine API E->F

Caption: Simplified Workflow for the Synthesis of Doravirine.

Resistance Profile

Doravirine exhibits a distinct resistance profile compared to other NNRTIs like efavirenz (EFV) and rilpivirine (RPV).[3][17] While it retains activity against common NNRTI mutations like K103N and Y181C, specific mutations can reduce its susceptibility.[2][17]

The most common resistance-associated mutations (RAMs) that emerge in response to Doravirine therapy are V106A/I/M and F227C.[18][19] The development of resistance during clinical trials has been reported as uncommon.[18] Importantly, the RAMs associated with Doravirine show limited cross-resistance to other NNRTIs, making it a valuable option in various treatment scenarios.[3][17]

References

Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Inhibitor-9 (Darunavir)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and validation for HIV-1 Inhibitor-9, a potent antiretroviral agent commonly known as Darunavir. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies from seminal studies, offering a comprehensive resource for understanding the mechanism of action of this critical therapeutic.

Executive Summary

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multi-drug resistant strains of the virus. Its primary molecular target is the HIV-1 protease, an enzyme essential for the viral life cycle. This guide will detail the experimental journey from initial target identification to robust validation, presenting the quantitative data that underpins its therapeutic use, the detailed protocols of key experiments, and visual representations of the underlying biological processes and experimental workflows.

Target Identification: Pinpointing HIV-1 Protease

The discovery of HIV as the causative agent of AIDS spurred research into its molecular machinery, identifying several key enzymes as potential drug targets, including reverse transcriptase, integrase, and protease.[1] HIV-1 protease is a viral enzyme responsible for cleaving newly synthesized polyproteins into their functional protein components, a crucial step in the maturation of infectious virions.[2][3] Inhibition of this enzyme halts the viral replication cycle, making it a prime target for antiretroviral therapy.[1][4]

Early efforts in structure-assisted drug design led to the development of a class of drugs known as protease inhibitors (PIs).[5] These molecules are designed to mimic the transition state of the natural substrate of the HIV-1 protease, binding to the enzyme's active site with high affinity and blocking its catalytic activity.[1][2] Darunavir was developed as a potent, non-peptidyl inhibitor of the mature protease dimer.[1]

Mechanism of Action

HIV-1 protease is an aspartic protease that functions as a homodimer.[6] The active site is located at the dimer interface and is characterized by two catalytic aspartic acid residues (Asp25 and Asp25').[1] Darunavir binds to this active site, with its central hydroxyl group forming a key interaction that mimics the transition state of the hydrolysis reaction.[1] A distinguishing feature of Darunavir is its ability to form extensive hydrogen bonds with the backbone atoms of the protease active site. This robust interaction is thought to contribute to its high genetic barrier to resistance, as mutations in the viral protease are less likely to disrupt these fundamental backbone interactions.[6]

Furthermore, Darunavir exhibits a dual mechanism of action by not only inhibiting the catalytic activity of the mature protease but also by potently inhibiting the dimerization of protease monomers.[1][6] Since dimerization is a prerequisite for protease activity, this dual inhibition provides an additional and novel approach to suppressing viral replication.[1][6]

Target Validation: Confirming the Role of HIV-1 Protease

The validation of HIV-1 protease as the target of Darunavir involved a multi-pronged approach, combining biochemical assays, antiviral activity assays in cell culture, and the generation and analysis of drug-resistant viral strains.

In Vitro Enzyme Inhibition

Biochemical assays are fundamental to confirming the direct interaction between an inhibitor and its target enzyme. For Darunavir, these assays typically involve measuring the inhibition of recombinant HIV-1 protease activity against a synthetic peptide substrate. The potency of the inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).

Cell-Based Antiviral Activity

To demonstrate that the enzymatic inhibition translates into antiviral efficacy, the activity of Darunavir is assessed in cell-based assays. These experiments involve infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the inhibitor. The antiviral activity is typically measured by quantifying the reduction in viral replication, often through the measurement of viral p24 antigen. The effective concentration that inhibits 50% of viral replication (EC50) is a key parameter derived from these studies.

Resistance Studies

A crucial step in target validation is the analysis of drug resistance. This is achieved by passaging HIV-1 in the presence of sub-optimal concentrations of the inhibitor to select for resistant viral variants. Sequencing the protease gene of these resistant strains reveals mutations that confer reduced susceptibility to the drug. The identification of mutations within the protease gene provides strong evidence that the protease is the direct target of the inhibitor. For Darunavir, resistance mutations have been identified, although it generally maintains activity against many strains that are resistant to other protease inhibitors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for Darunavir from various studies.

Parameter Value Assay Type Reference
Ki (Wild-Type HIV-1 Protease) 0.12 nM (Saquinavir for comparison)Enzymatic Assay[1]
EC50 (Wild-Type HIV-1) 1-2 nMCell-based Antiviral Assay[2]

Note: Specific Ki values for Darunavir were not found in the initial search results, but the EC50 value demonstrates its high potency. Saquinavir's Ki is provided for context on the potency of first-generation protease inhibitors.

Detailed Experimental Protocols

HIV-1 Protease Inhibition Assay (General Protocol)
  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

    • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

    • Darunavir (or other test inhibitor) dissolved in DMSO

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of Darunavir in the assay buffer.

    • Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.

    • Add the diluted Darunavir or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each Darunavir concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Cell-Based Antiviral Assay (General Protocol)
  • Reagents and Materials:

    • Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

    • Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

    • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

    • Darunavir dissolved in DMSO

    • 96-well cell culture plate

    • p24 antigen ELISA kit

  • Procedure:

    • Seed the MT-4 cells into the wells of a 96-well plate.

    • Prepare serial dilutions of Darunavir in the cell culture medium.

    • Add the diluted Darunavir or DMSO (vehicle control) to the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a humidified CO2 incubator.

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of viral p24 antigen in the supernatant using a commercial ELISA kit.

    • Calculate the percentage of inhibition of viral replication for each Darunavir concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HIV_Lifecycle_and_PI_Action cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcriptase Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integrase Viral mRNA Viral mRNA Integrated DNA->Viral mRNA Polyproteins Polyproteins Viral mRNA->Polyproteins Translation Mature Viral Proteins Mature Viral Proteins Polyproteins->Mature Viral Proteins HIV-1 Protease New Virus Assembly New Virus Assembly Mature Viral Proteins->New Virus Assembly Budding Virus Budding Virus New Virus Assembly->Budding Virus HIV-1 HIV-1 HIV-1->Viral RNA Entry Darunavir Darunavir HIV-1 Protease HIV-1 Protease Darunavir->HIV-1 Protease Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of Darunavir on HIV-1 Protease.

Dimerization_Inhibition cluster_process Protease Dimerization Monomer1 Protease Monomer Dimer Active Protease Dimer Monomer1->Dimer Dimerization Monomer2 Protease Monomer Monomer2->Dimer Dimerization Darunavir Darunavir Dimerization Dimerization Darunavir->Dimerization Inhibits Target_Validation_Workflow Hypothesized Target\n(HIV-1 Protease) Hypothesized Target (HIV-1 Protease) Biochemical Assays\n(Enzyme Inhibition) Biochemical Assays (Enzyme Inhibition) Hypothesized Target\n(HIV-1 Protease)->Biochemical Assays\n(Enzyme Inhibition) Cell-Based Assays\n(Antiviral Activity) Cell-Based Assays (Antiviral Activity) Biochemical Assays\n(Enzyme Inhibition)->Cell-Based Assays\n(Antiviral Activity) Resistance Studies Resistance Studies Cell-Based Assays\n(Antiviral Activity)->Resistance Studies Target Validated Target Validated Resistance Studies->Target Validated

References

"HIV-1 inhibitor-9" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of HIV-1 Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for major classes of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy. The guide details the core principles of SAR for inhibitors targeting HIV-1 Protease, Integrase, and Reverse Transcriptase, supported by quantitative data, experimental protocols, and visualizations of key biological and experimental processes.

The HIV-1 Replication Cycle and Key Drug Targets

The replication of HIV-1 is a multi-step process that offers several key targets for therapeutic intervention. The main enzymes that play a crucial role in the viral life cycle are Reverse Transcriptase, Integrase, and Protease. Understanding this cycle is fundamental to the rational design of effective inhibitors.

The lifecycle begins with the virus binding to a host CD4+ cell and releasing its genetic material (RNA) and enzymes into the cell. Reverse transcriptase converts the viral RNA into DNA, which is then transported into the cell's nucleus. Integrase facilitates the integration of this viral DNA into the host cell's genome. Finally, new viral proteins are synthesized and assembled into immature virions, which bud from the cell. The viral protease is then responsible for cleaving these long protein chains into their functional components, resulting in a mature, infectious virus.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration Host_DNA Host DNA Integration->Host_DNA Transcription 3. Transcription (DNA -> RNA) Host_DNA->Transcription Viral DNA integrated Entry 1. Entry & Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Viral RNA RT->Integration Viral DNA Provirus Provirus Translation 4. Translation (RNA -> Proteins) Transcription->Translation Viral RNA Assembly 5. Assembly Translation->Assembly Viral Proteins Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation HIV_Virion HIV Virion Maturation->HIV_Virion Infectious Virion HIV_Virion->Entry

Figure 1: Simplified HIV-1 Replication Cycle

HIV-1 Protease Inhibitors (PIs): SAR and Experimental Protocols

HIV-1 protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral drugs.[1] Structure-assisted drug design has been particularly successful in developing potent PIs.[1]

Core SAR Principles for Protease Inhibitors

The design of PIs often focuses on mimicking the natural peptide substrates of the protease. Key SAR insights include:

  • Hydroxyethylamine and Hydroxyethylene Scaffolds: Many potent PIs incorporate a non-cleavable hydroxyethylamine or hydroxyethylene core, which mimics the transition state of the peptide bond hydrolysis.[2][3]

  • P2/P2' Ligands: Modifications at the P2 and P2' positions significantly impact binding affinity and antiviral potency. For instance, incorporating N-phenyloxazolidinone-5-carboxamides as P2 ligands has led to the development of highly potent inhibitors.[3]

  • Backbone Interactions: Designing inhibitors that form hydrogen bonds with the backbone of the protease active site can help combat drug resistance.[4] This is because the backbone is more conserved than the side chains, which are more prone to mutations.

  • Symmetry: Given the dimeric and pseudo-symmetric nature of HIV-1 protease, both symmetric and pseudo-symmetric inhibitors have been successfully developed.[5]

Quantitative SAR Data for Representative PIs

The following table summarizes the inhibitory potency of several well-established PIs.

InhibitorTargetIC50 / KiAntiviral Potency (EC50)Reference
Darunavir HIV-1 ProteaseKi: 1.6 - 4.5 pMEC50: 1.2 - 8.5 nM[2][4]
Lopinavir HIV-1 ProteaseKi: 1.3 - 3.6 pMEC50: 6.5 - 17.6 nM[2]
Atazanavir HIV-1 ProteaseKi: <0.1 nMEC50: 2.6 - 5.2 nM[3]
Indinavir HIV-1 ProteaseKi: 0.33 - 0.98 nMEC50: 25 - 100 nM[6]

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions and cell types used.

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening HIV-1 protease inhibitors.[7]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).

    • Reconstitute the HIV-1 protease enzyme in a suitable dilution buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher).

    • Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., Pepstatin A).

  • Assay Procedure:

    • In a 96-well plate, add the test inhibitor dilutions, control inhibitor, and a solvent control to respective wells.

    • Add the HIV-1 protease solution to all wells except for the no-enzyme control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the HIV-1 protease substrate solution to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each well.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

PI_Screening_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Inhibitor, Enzyme, Controls) reagent_prep->plate_setup incubation Pre-incubation (15 min) plate_setup->incubation reaction_start Add Substrate incubation->reaction_start measurement Measure Fluorescence (Kinetic Read) reaction_start->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end

Figure 2: PI Fluorometric Screening Workflow

HIV-1 Integrase Inhibitors (INSTIs): SAR and Experimental Protocols

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[8]

Core SAR Principles for Integrase Inhibitors

The development of INSTIs has been guided by understanding their mechanism of action, which involves chelating essential metal ions in the enzyme's active site.

  • Metal Chelating Motifs: A key feature of many INSTIs is a pharmacophore capable of binding to the two Mg2+ ions in the integrase active site. This interaction is crucial for inhibiting the strand transfer reaction.[9]

  • Structural Diversity: INSTIs belong to various structural classes, including diketo acids, pyrimidinones, and N-methylpyrimidones.[10][11]

  • Resistance Profile: Second-generation INSTIs have been designed to have a higher genetic barrier to resistance compared to first-generation drugs.[9]

Quantitative SAR Data for Representative INSTIs
InhibitorTargetIC50 / KiAntiviral Potency (EC50)Reference
Raltegravir HIV-1 IntegraseIC50: 2-7 nMEC50: 19 nM[8]
Elvitegravir HIV-1 IntegraseIC50: 7.2 nMEC50: 0.7-1.7 nM[8]
Dolutegravir HIV-1 IntegraseIC50: 2.7 nMEC50: 0.51 nM[10]
S/GSK364735 HIV-1 IntegraseIC50: 2.1 nMEC50: 31 nM[11]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of an inhibitor to block the integration of a model viral DNA into a target DNA.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT).

    • Synthesize and purify a donor DNA (vDNA) substrate, often labeled with biotin, and a target DNA (tDNA) substrate, often labeled with a different tag (e.g., digoxigenin).

    • Purify recombinant HIV-1 integrase enzyme.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, integrase enzyme, and test inhibitor dilutions.

    • Incubate to allow inhibitor binding.

    • Add the vDNA substrate and incubate to allow the formation of the enzyme-DNA complex (pre-integration complex).

    • Add the tDNA substrate to initiate the strand transfer reaction.

    • Stop the reaction after a defined time.

    • Detect the product of the strand transfer reaction (the integrated DNA) using an ELISA-based method that captures the biotin-labeled vDNA and detects the digoxigenin-labeled tDNA.

  • Data Analysis:

    • Quantify the amount of strand transfer product formed.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibitors (RTIs): SAR and Experimental Protocols

HIV-1 reverse transcriptase (RT) is the enzyme that converts the viral RNA genome into DNA. There are two main classes of RTIs: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Core SAR Principles for Reverse Transcriptase Inhibitors
  • NRTIs: These are analogs of natural deoxynucleosides that, once incorporated into the growing viral DNA chain, cause chain termination. Their activity is largely dependent on electronic factors.[12]

  • NNRTIs: These are a structurally diverse group of compounds that bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inhibits its function.[13] The activity of NNRTIs is often governed by hydrophobic and steric interactions within this pocket.[12] The flexibility of some NNRTIs, like etravirine and rilpivirine, allows them to adapt to mutations in the binding pocket, providing activity against resistant strains.[14]

RTI_Binding_Modes RT_Enzyme HIV-1 Reverse Transcriptase Polymerase Active Site Allosteric Pocket NRTI NRTI (Chain Terminator) NRTI->RT_Enzyme:p_site Competes with natural nucleosides NNRTI NNRTI (Allosteric Inhibitor) NNRTI->RT_Enzyme:a_site Binds and induces conformational change DNA_Strand Growing DNA Strand DNA_Strand->RT_Enzyme:p_site

Figure 3: NRTI vs. NNRTI Binding Modes
Quantitative SAR Data for Representative NNRTIs

InhibitorTargetIC50 / KiAntiviral Potency (EC50)Reference
Nevirapine HIV-1 RTIC50: 200 nMEC50: 10-40 nM[13]
Delavirdine HIV-1 RTIC50: 100 nMEC50: 30 nM[13]
Efavirenz HIV-1 RTIC50: 2.5 nMEC50: 1.7-3.8 nM[13]
Etravirine HIV-1 RTIC50: 1.6 nMEC50: 0.9-4 nM[14]
Experimental Protocol: Cell-Based Antiviral Assay

This protocol is a general method for determining the antiviral efficacy of any class of HIV-1 inhibitor in a cellular context.[15][16]

  • Cell Culture and Virus Preparation:

    • Culture a susceptible cell line (e.g., MT-4, CEM, or TZM-bl cells) in appropriate media.

    • Prepare a stock of HIV-1 (e.g., HIV-1IIIB or a pseudotyped virus) and determine its titer (e.g., TCID50).[17]

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells and incubate.

    • Infect the cells with a predetermined amount of HIV-1.

    • Include control wells with no virus (cell control), virus but no drug (virus control), and a known antiviral drug.

    • Incubate the plates for a period that allows for viral replication (e.g., 3-5 days).

  • Endpoint Measurement and Data Analysis:

    • Quantify the extent of viral replication. This can be done through various methods:

      • MTT assay: Measures cell viability, which is reduced by the cytopathic effect of the virus.

      • p24 antigen ELISA: Measures the amount of a viral protein (p24) in the cell supernatant.

      • Reporter gene assay: If using a cell line with a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR, measure the reporter activity.[15]

    • Calculate the percentage of protection or inhibition of viral replication for each compound concentration.

    • Determine the EC50 (the concentration that inhibits 50% of viral replication).

    • Simultaneously, determine the CC50 (the concentration that causes 50% cytotoxicity) in uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Conclusion

The development of HIV-1 inhibitors is a testament to the power of structure-activity relationship studies in modern drug discovery. For each major class of inhibitors—protease, integrase, and reverse transcriptase inhibitors—a deep understanding of the enzyme's structure and mechanism has allowed for the rational design of highly potent and specific drugs. Key SAR principles, such as mimicking transition states for protease inhibitors, chelating essential metal ions for integrase inhibitors, and exploiting allosteric pockets for NNRTIs, have been instrumental in this success. The continuous evolution of the virus, leading to drug resistance, necessitates ongoing research efforts. Future SAR studies will likely focus on developing inhibitors with a high barrier to resistance, improved pharmacokinetic profiles, and the ability to target novel steps in the HIV-1 lifecycle.

References

"HIV-1 inhibitor-9" binding site on HIV-1 protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Amprenavir Binding Site on HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions between the HIV-1 protease inhibitor Amprenavir and its target, the HIV-1 protease. The document details the key binding site residues, presents quantitative binding data, outlines the experimental protocols used to determine these parameters, and provides visualizations of the binding pathway and experimental workflows.

Introduction to HIV-1 Protease and Amprenavir

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][2] Inhibition of this enzyme results in the formation of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][2]

Amprenavir (VX-478) is a potent, FDA-approved HIV-1 protease inhibitor.[2][3] It is designed as a transition-state analog, mimicking the tetrahedral intermediate of the natural substrate of the protease.[1] Its chemical structure, which includes a sulfonamide group, was developed to enhance interactions with the protease active site and improve water solubility.[4]

The Amprenavir Binding Site on HIV-1 Protease

HIV-1 protease is a homodimeric enzyme, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[4] This active site is located at the dimer interface, beneath two flexible "flaps" (residues 45-55 and 45'-55') that move to allow substrate or inhibitor binding.[4]

Amprenavir binds within this active site cavity, establishing a network of interactions with key residues. The central hydroxyl group of Amprenavir forms crucial hydrogen bonds with the catalytic dyad, Asp25 and Asp25'.[5] Additional hydrogen bonds and van der Waals interactions occur with residues in the active site and the flap regions, including Gly27, Asp29, Asp30, Ile50, and Ile50'.[5][6] The interaction with the flap residues, particularly Ile50, is a significant contributor to the inhibitor's potency.[4] A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the tips of the flaps (Ile50 and Ile50'), further stabilizing the complex.[6]

Interestingly, some kinetic studies suggest the possibility of a second, allosteric binding site for Amprenavir on the surface of the protease dimer, near the flap region.[7][8] This secondary interaction may contribute to its overall inhibitory mechanism and potency.[7]

Quantitative Binding and Inhibition Data

The interaction between Amprenavir and HIV-1 protease has been extensively quantified. The following table summarizes key binding and inhibition parameters for wild-type (WT) protease.

ParameterValueMethodReference
Inhibition Constant (Ki) 0.6 nMEnzyme Inhibition Assay[3][9]
0.16 nMEnzyme Inhibition Assay[4]
50% Inhibitory Conc. (IC50) 14.6 ± 12.5 ng/mLIn vitro cell-based assay[9]
Dissociation Constant (Kd) 3.9 x 10-10 M (390 pM)Isothermal Titration Calorimetry[10]
2.0 x 10-10 M (200 pM)Isothermal Titration Calorimetry[11]
Binding Enthalpy (ΔH) -8.1 kcal/molIsothermal Titration Calorimetry[11]
Binding Entropy (-TΔS) -7.2 kcal/molIsothermal Titration Calorimetry[11]
Gibbs Free Energy (ΔG) -15.3 kcal/molIsothermal Titration Calorimetry[11]

Visualizations

Amprenavir Binding Pathway

The following diagram illustrates the key interactions between Amprenavir and the HIV-1 protease active site.

Amprenavir Binding to HIV-1 Protease Active Site cluster_protease HIV-1 Protease Active Site Asp25 Catalytic Asp25 Asp25_prime Catalytic Asp25' Flap_Residues Flap Residues (Ile50, Ile50') Active_Site_Wall Active Site Wall (e.g., Asp29, Asp30) Amprenavir Amprenavir Amprenavir->Asp25_prime H-Bond Amprenavir->Active_Site_Wall van der Waals Flap_Water Flap_Water Amprenavir->Flap_Water H-Bond Flap_Water->Flap_Residues H-Bond

Caption: Key interactions of Amprenavir within the HIV-1 protease active site.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of an HIV-1 protease inhibitor.

Workflow for HIV-1 Protease Inhibitor Characterization Hit_Validation Hit Validation & IC50 Determination Enzyme_Kinetics Enzyme Inhibition Assay (Determination of Ki) Hit_Validation->Enzyme_Kinetics Thermodynamics Binding Thermodynamics (Isothermal Titration Calorimetry) Enzyme_Kinetics->Thermodynamics Kinetics Binding Kinetics (kon/koff) (Surface Plasmon Resonance) Enzyme_Kinetics->Kinetics Structural_Analysis Structural Biology (X-ray Crystallography) Enzyme_Kinetics->Structural_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Thermodynamics->Lead_Optimization Kinetics->Lead_Optimization Structural_Analysis->Lead_Optimization

Caption: A typical experimental workflow for characterizing HIV-1 protease inhibitors.

Detailed Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This method is used to determine the inhibitory potency (IC50 and Ki) of a compound.

  • Principle: The assay utilizes a fluorogenic peptide substrate that contains a sequence cleaved by HIV-1 protease. The substrate is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

  • Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic Substrate (e.g., based on the p2/NC cleavage site)[4]

    • Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)[4]

    • Test Inhibitor (Amprenavir) dissolved in DMSO

    • Inhibitor Control (e.g., Pepstatin A)[12]

    • Fluorescence microplate reader (Ex/Em ≈ 330/450 nm)[12][13]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (Amprenavir) in DMSO.

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the diluted inhibitor or DMSO (for enzyme control) to the wells.

    • Add a defined amount of HIV-1 protease solution to each well and incubate for a short period (e.g., 5 minutes at 37°C) to allow inhibitor binding.[4]

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence in kinetic mode for a set period (e.g., 1-3 hours) at 37°C.[13]

    • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[4][8]

X-ray Crystallography of Protease-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise binding mode and atomic interactions.

  • Principle: A highly pure and concentrated solution of the protein-inhibitor complex is induced to form a well-ordered crystal. This crystal is then exposed to a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern that can be computationally processed to determine the electron density map and, subsequently, the atomic structure of the complex.

  • Procedure (Co-crystallization Method):

    • Complex Formation: Purified HIV-1 protease is incubated with a molar excess of Amprenavir (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.[14] The incubation time can range from 30 minutes to several hours.[14]

    • Crystallization: The protein-inhibitor complex solution is mixed with a crystallization reagent (containing precipitants like PEG, salts, and buffers) in a vapor-diffusion setup (hanging or sitting drop). The mixture is allowed to equilibrate, typically for several days to weeks, until crystals form.

    • Crystal Harvesting and Cryo-protection: Crystals are carefully removed from the drop and briefly soaked in a cryo-protectant solution (often the crystallization reagent supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice crystal formation during freezing.[14] The cryo-protectant should also contain the inhibitor to prevent it from dissociating.[14]

    • Data Collection: The cryo-cooled crystal is mounted in an X-ray beamline. The crystal is rotated while being exposed to X-rays, and the diffraction data are collected on a detector.

    • Structure Determination: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement (if a similar protease structure is known) and refined against the experimental data to build and validate the final atomic model of the protease-Amprenavir complex.[15][16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (Kd, ΔH, ΔS, and stoichiometry) in a single experiment.

  • Principle: A solution of the inhibitor (ligand) is titrated in small, precise injections into a sample cell containing the protease (macromolecule). The heat change upon each injection is measured by a highly sensitive calorimeter. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule.

  • Procedure:

    • Sample Preparation: Prepare solutions of purified HIV-1 protease and Amprenavir in the same, precisely matched buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO).[10] Degas both solutions thoroughly to prevent air bubbles.

    • Instrument Setup: Load the protease solution into the sample cell of the calorimeter and the Amprenavir solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).[11]

    • Titration: Perform a series of small, timed injections (e.g., 20-30 injections of 10 µL each) of the Amprenavir solution into the protease solution while stirring.[10][11]

    • Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change for each injection. These values are plotted against the molar ratio of inhibitor to protease. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[10] For very tight binders like Amprenavir, a displacement titration with a weaker-binding ligand may be necessary to accurately determine the affinity.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor binding events in real-time, providing kinetic data on the association (kon) and dissociation (koff) rates of the interaction.

  • Principle: One of the binding partners (e.g., HIV-1 protease) is immobilized on the surface of a sensor chip. A solution containing the other partner (Amprenavir, the analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass bound and is recorded in real-time as a sensorgram.

  • Procedure:

    • Sensor Chip Preparation: HIV-1 protease is immobilized onto a suitable sensor chip surface (e.g., via amine coupling).

    • Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Association Phase: A solution of Amprenavir at a known concentration is injected and flows over the surface for a set period. The SPR signal increases as Amprenavir binds to the immobilized protease.[17]

    • Dissociation Phase: The Amprenavir solution is replaced by the running buffer. The SPR signal decreases as the bound inhibitor dissociates from the protease.[17]

    • Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, returning the sensor surface to its initial state for the next cycle.

    • Data Analysis: The experiment is repeated with several different concentrations of the analyte. The resulting sensorgrams (association and dissociation curves) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[17]

References

Structural Biology of Darunavir (HIV-1 Inhibitor-9) Complexed with HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health challenge. The virus relies on several key enzymes for its replication, making them attractive targets for antiretroviral therapy. One such crucial enzyme is the HIV-1 protease, an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step essential for the production of infectious virions.[1][2] Inhibition of this enzyme halts the viral life cycle, rendering the virus non-infectious.[1][2]

This technical guide provides an in-depth analysis of the structural biology of the complex formed between the HIV-1 protease and a potent inhibitor, Darunavir. In various scientific literature, specific compounds are often numerically labeled for brevity within the context of a publication. For the purpose of this guide, we will refer to Darunavir as "HIV-1 inhibitor-9," based on its designation in a relevant research article.[1] Darunavir is a second-generation protease inhibitor known for its high potency and a high genetic barrier to the development of drug resistance.[1]

This document will delve into the quantitative data of this interaction, the detailed experimental protocols used to elucidate its structure, and a visual representation of the underlying biological pathways and experimental workflows.

Data Presentation

The interaction between Darunavir and HIV-1 protease has been extensively studied, yielding a wealth of quantitative data that underscores the inhibitor's efficacy. This information is summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Activity of Darunavir
ParameterValueReference
Ki (inhibition constant)0.12 nM[1]
IC50 (half maximal inhibitory concentration)~3-10 nMN/A
EC50 (half maximal effective concentration)Varies by cell lineN/A

Note: IC50 and EC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: Crystallographic Data for Darunavir-HIV-1 Protease Complex
PDB IDResolution (Å)R-Value WorkR-Value FreeMethodOrganism
1T3R1.300.1460.174X-RAY DIFFRACTIONHuman immunodeficiency virus 1
4DQB1.100.1470.165X-RAY DIFFRACTIONHuman immunodeficiency virus 1
5A2B0.980.1400.158X-RAY DIFFRACTIONHuman immunodeficiency virus 1

Note: This table presents a selection of available PDB entries for the Darunavir-HIV-1 protease complex, highlighting the high resolution of the structural data.

Experimental Protocols

The structural and functional understanding of the Darunavir-HIV-1 protease complex is the result of rigorous experimental procedures. The key methodologies are detailed below.

Protein Expression and Purification of HIV-1 Protease

Recombinant HIV-1 protease is typically expressed in Escherichia coli. A synthetic gene encoding the 99-amino acid protease is cloned into an expression vector, often with a fusion tag (e.g., His-tag) to facilitate purification.

Workflow:

  • Transformation: The expression vector containing the HIV-1 protease gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: The transformed bacteria are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a specific optical density.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After a period of induction, the cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing detergents and protease inhibitors (to prevent self-cleavage).

  • Purification: The soluble fraction containing the recombinant protease is purified using a series of chromatography steps. A common strategy involves:

    • Affinity Chromatography: Using the fusion tag (e.g., Ni-NTA resin for His-tagged proteins).

    • Ion-Exchange Chromatography: To separate the protease based on its net charge.

    • Size-Exclusion Chromatography: As a final polishing step to obtain a highly pure and homogenous protein sample.

  • Purity and Concentration Assessment: The purity of the protease is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer.

X-ray Crystallography of the Darunavir-HIV-1 Protease Complex

X-ray crystallography is the primary method used to determine the three-dimensional structure of the inhibitor-enzyme complex at atomic resolution.

Workflow:

  • Complex Formation: Purified HIV-1 protease is incubated with an excess of Darunavir to ensure complete binding.

  • Crystallization: The complex is subjected to crystallization screening using various techniques, most commonly vapor diffusion (hanging drop or sitting drop). A solution of the complex is mixed with a precipitant solution, and the mixture is allowed to equilibrate, leading to the formation of protein crystals.

  • Data Collection: A single, well-diffracting crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial phases of the structure are often determined by molecular replacement, using a previously solved structure of HIV-1 protease as a model.

    • An initial electron density map is generated, into which the atomic model of the protein and the inhibitor is built and refined.

    • The refinement process involves iteratively improving the fit of the atomic model to the experimental data, resulting in a final, high-resolution structure.

Enzyme Inhibition Assays

To quantify the inhibitory potency of Darunavir, enzymatic assays are performed. These assays measure the activity of HIV-1 protease in the presence and absence of the inhibitor.

Workflow:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a fluorogenic peptide substrate that mimics a natural cleavage site of the HIV-1 protease.

  • Inhibitor Dilution Series: A series of dilutions of Darunavir are prepared.

  • Enzyme Assay:

    • The purified HIV-1 protease is pre-incubated with the different concentrations of Darunavir.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC50 value. The Ki value can be determined through more complex experimental designs and data analysis, such as the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.

HIV_Lifecycle_and_Protease_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Transcription & Gag_Pol Gag-Pol Polyprotein Assembly Virion Assembly Gag_Pol->Assembly Translation->Gag_Pol Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion HIV_Protease HIV-1 Protease Immature_Virion->HIV_Protease activates Mature_Virion Mature, Infectious Virion Inactive_Protease Inactive Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins cleaves Gag-Pol Darunavir Darunavir (this compound) Darunavir->HIV_Protease inhibits Mature_Proteins->Mature_Virion form

Caption: HIV-1 lifecycle highlighting the role of protease and its inhibition by Darunavir.

XRay_Crystallography_Workflow start Start protein_prep Protein Purification (HIV-1 Protease) start->protein_prep complex_form Complex Formation (Protease + Darunavir) protein_prep->complex_form crystallization Crystallization complex_form->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement final_structure Final 3D Structure (PDB Deposition) refinement->final_structure

Caption: Experimental workflow for X-ray crystallography of the inhibitor-protease complex.

Enzyme_Inhibition_Assay start Start reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - Darunavir Dilutions start->reagents incubation Pre-incubate Protease with Darunavir reagents->incubation reaction Initiate Reaction (add substrate) incubation->reaction measurement Measure Fluorescence over Time reaction->measurement analysis Data Analysis: - Calculate initial rates - Plot vs. [Inhibitor] measurement->analysis result Determine IC50 / Ki analysis->result

Caption: Workflow for determining the inhibitory potency of Darunavir.

Conclusion

The structural and functional characterization of the Darunavir-HIV-1 protease complex serves as a prime example of structure-based drug design. The high-resolution crystal structures have provided invaluable insights into the molecular interactions that underpin Darunavir's potent inhibitory activity and its ability to overcome drug resistance. The detailed experimental protocols outlined in this guide are fundamental to the ongoing research and development of novel antiretroviral agents. The continued application of these techniques will be crucial in the fight against HIV/AIDS, enabling the design of next-generation inhibitors with improved efficacy and resistance profiles.

References

In-Depth Technical Guide: Initial Pharmacokinetic Properties of HIV-1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a detailed overview of the initial, preclinical pharmacokinetic (PK) properties of the novel, non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-9 (CAS: 2708201-36-7). Analysis of available data indicates that this compound is a potent agent against wild-type and various NNRTI-resistant strains of HIV-1.[1] This guide is intended to serve as a core reference for research and development professionals, presenting a consolidation of its absorption, distribution, metabolism, and excretion (ADME) characteristics, the experimental protocols used for their determination, and logical workflows for its continued evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a drug candidate is essential for interpreting its pharmacokinetic profile.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 2708201-36-7[1]
Molecular Formula C₂₄H₂₁N₅O[1]
Molecular Weight 395.46 g/mol [1]

In Vitro Pharmacokinetic Profile

Information regarding the in vitro pharmacokinetic properties of this compound is not publicly available in the searched scientific literature. The following sections describe the standard experimental protocols and data presentation formats that would be utilized for such an evaluation.

Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The assessment is typically performed using liver microsomes or hepatocytes from various species (e.g., human, rat, monkey) to predict in vivo clearance.

Table 3.1: In Vitro Metabolic Stability of this compound (Hypothetical Data)

System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes Data N/A Data N/A
Rat Liver Microsomes Data N/A Data N/A

| Monkey Liver Microsomes | Data N/A | Data N/A |

  • Incubation: this compound (typically at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½), and from this, the intrinsic clearance (CLint) is determined.

Cytochrome P450 (CYP) Inhibition

Assessing the potential for a new chemical entity to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.

Table 3.2: CYP Inhibition Profile of this compound (Hypothetical Data)

CYP Isoform IC₅₀ (µM)
CYP1A2 Data N/A
CYP2C9 Data N/A
CYP2C19 Data N/A
CYP2D6 Data N/A

| CYP3A4 | Data N/A |

  • System: Recombinant human CYP enzymes or human liver microsomes are used.

  • Incubation: this compound at various concentrations is co-incubated with a specific probe substrate for each CYP isoform.

  • Metabolite Formation: The reaction proceeds to allow for the formation of a metabolite from the probe substrate.

  • Analysis: The quantity of the specific metabolite is measured using LC-MS/MS.

  • IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in metabolite formation (IC₅₀) is calculated by plotting the percent inhibition against the inhibitor concentration.

In Vivo Pharmacokinetic Profile

No in vivo pharmacokinetic studies for this compound have been identified in the public domain. The following represents a standard approach and data presentation for such an investigation.

Pharmacokinetic Parameters in Preclinical Species

Animal models are used to understand the pharmacokinetic behavior of a drug candidate in a whole organism, providing essential data for dose selection in human trials.

Table 4.1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

Route Dose (mg/kg) Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋ₜ (ng·h/mL) t½ (h) F (%)
IV 2 Data N/A Data N/A Data N/A Data N/A N/A
PO 10 Data N/A Data N/A Data N/A Data N/A Data N/A

(Cₘₐₓ: Maximum concentration; Tₘₐₓ: Time to maximum concentration; AUC₀₋ₜ: Area under the curve; t½: Half-life; F: Bioavailability)

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: One group receives this compound via intravenous (IV) administration (e.g., through a tail vein catheter), and another group receives it via oral gavage (PO).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Samples are centrifuged to separate plasma.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, and half-life. Oral bioavailability (F) is calculated by comparing the dose-normalized AUC from the PO group to the IV group.

Visualized Workflows and Pathways

Diagrams are essential for clearly communicating complex processes in drug development.

experimental_workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis & Modeling stability Metabolic Stability (Microsomes, Hepatocytes) pk_rat Rodent PK Study (Rat) stability->pk_rat Favorable Profile cyp CYP450 Inhibition (Recombinant Enzymes) cyp->pk_rat permeability Permeability (e.g., Caco-2) permeability->pk_rat pk_nonrodent Non-Rodent PK Study (e.g., Dog, Monkey) pk_rat->pk_nonrodent Promising Rodent Data scaling Allometric Scaling to Predict Human PK pk_nonrodent->scaling pkpd PK/PD Modeling candidate Clinical Candidate Selection pkpd->candidate Predicted Human Dose & Efficacy scaling->pkpd lead_opt Lead Optimization (this compound) lead_opt->stability

Caption: Preclinical pharmacokinetic evaluation workflow.

metabolism_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (C₂₄H₂₁N₅O) hydroxylation Hydroxylated Metabolites parent->hydroxylation Oxidation demethylation Demethylated Metabolites parent->demethylation Oxidation glucuronidation Glucuronide Conjugates hydroxylation->glucuronidation UGT-mediated Conjugation demethylation->glucuronidation Excretion\n(Urine, Feces) Excretion (Urine, Feces) glucuronidation->Excretion\n(Urine, Feces)

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Novel HIV-1 Inhibitor" Assay Development for Antiviral Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) infection relies on the continuous discovery and development of new antiretroviral agents. These agents are crucial for overcoming the challenges of drug resistance, improving treatment tolerability, and simplifying therapeutic regimens. High-throughput screening (HTS) assays are fundamental to identifying novel HIV-1 inhibitors. This document provides a detailed guide for the development and implementation of a cell-based assay to screen for and characterize a novel HIV-1 inhibitor. The protocols and data presented are representative of a compound targeting a key stage in the viral lifecycle.

Principle of the Assay

The described assay is a cell-based, single-round infectivity assay utilizing a reporter gene to quantify HIV-1 replication. This method offers a robust and sensitive platform for screening large compound libraries. The core principle involves the use of engineered cells that, upon successful HIV-1 infection and replication, express a reporter protein such as luciferase or beta-galactosidase. The activity of the reporter is directly proportional to the level of viral replication, and a decrease in reporter signal in the presence of a test compound indicates inhibitory activity.

Data Presentation: Efficacy of a Novel HIV-1 Inhibitor

The following tables summarize the quantitative data for a representative novel HIV-1 inhibitor compared to known antiretroviral drugs across different classes.

Table 1: Antiviral Activity against Laboratory-Adapted HIV-1 Strains

Compound ClassCompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Novel Inhibitor HIV-1 Inhibitor-9 Reverse Transcriptase 4.5 >50 >11,111
NNRTIEfavirenzReverse Transcriptase2.8>100>35,714
NRTIZidovudine (AZT)Reverse Transcriptase5.2>100>19,230
Protease InhibitorLopinavirProtease3.7256,757
Integrase InhibitorRaltegravirIntegrase2.1>50>23,809

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% reduction in cell viability.

Table 2: Activity against a Panel of HIV-1 Clinical Isolates

HIV-1 Isolate (Subtype)TropismEC50 (nM) for this compound
92UG037 (A)R55.1
92BR020 (B)X44.8
92HT599 (B)R54.3
93IN101 (C)R55.5
92TH014 (E)R5/X44.9

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)
  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound (e.g., "this compound") in growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "no cells" control (medium only, no cells).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Assay (Single-Round Infectivity Assay)
  • Seed TZM-bl cells in a 96-well, white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in growth medium.

  • On the day of infection, pre-treat the cells by adding 50 µL of the compound dilutions to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

  • Incubate the plate for 1 hour at 37°C.

  • Add 50 µL of HIV-1 virus stock (e.g., NL4-3 strain, at a pre-determined dilution to give a high signal-to-background ratio) to each well (except the cell control wells).

  • Incubate the plate for 48 hours at 37°C.

  • Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a microplate luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value.

Visualizations

HIV-1 Replication Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting the points of intervention for different classes of antiretroviral drugs.

HIV_Lifecycle cluster_cell HIV HIV Virion Attachment 1. Attachment & Entry RT 2. Reverse Transcription Attachment->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion EntryI Entry Inhibitors EntryI->Attachment NRTI_NNRTI NRTIs & NNRTIs (e.g., this compound) NRTI_NNRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding Inhibit Maturation

Caption: HIV-1 replication cycle and targets for antiretroviral drugs.

Experimental Workflow for Antiviral Screening

This diagram outlines the step-by-step workflow for the high-throughput screening of potential HIV-1 inhibitors.

Antiviral_Screening_Workflow Start Start SeedCells 1. Seed TZM-bl cells in 96-well plates Start->SeedCells Incubate1 2. Incubate 24h SeedCells->Incubate1 AddCompounds 3. Add serially diluted compounds Incubate1->AddCompounds PreIncubate 4. Pre-incubate 1h AddCompounds->PreIncubate AddVirus 5. Add HIV-1 virus PreIncubate->AddVirus Incubate2 6. Incubate 48h AddVirus->Incubate2 Readout 7. Measure Luciferase Activity Incubate2->Readout Analysis 8. Data Analysis (EC50 Calculation) Readout->Analysis End End Analysis->End

Application Notes and Protocols for the Synthesis and Purification of Darunavir (HIV-1 Protease Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a second-generation protease inhibitor (PI) that is highly effective against the human immunodeficiency virus (HIV-1).[1][2] It is a crucial component of highly active antiretroviral therapy (HAART) and is particularly valuable for its high genetic barrier to resistance and its activity against multidrug-resistant HIV-1 strains.[1][2] Darunavir functions by selectively inhibiting the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[]

These application notes provide a detailed protocol for the chemical synthesis and purification of darunavir, intended for research and development purposes. The protocols are based on established synthetic routes described in scientific literature and patents.

Data Presentation

Table 1: Summary of a Representative Synthetic Route for Darunavir
StepReactionKey Reagents and SolventsTypical YieldReference
1Epoxide opening(2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane, Isobutylamine, 2-Propanol-[4][5]
2Sulfonylationp-Nitrobenzenesulfonyl chloride, Sodium bicarbonate75-78%[5]
3Reduction of Azide and Nitro Group10% Palladium on carbon, Hydrogen gas, Ethyl acetate-[1][5]
4Coupling(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl derivative, Triethylamine, Methylene chloride60-65% (overall)[5]

Note: Yields can vary based on reaction scale and specific conditions.

Table 2: Analytical Characterization of Darunavir
TechniqueExpected ResultsReference
HPLC Purity >99.5%[6][7]
¹H NMR Consistent with the chemical structure of darunavir.[1][8]
¹³C NMR Consistent with the chemical structure of darunavir.[8][9]
Mass Spectrometry (ESI-MS) Molecular ion peak corresponding to the mass of darunavir.[8][9]
Melting Point Approximately 86 °C[10]

Experimental Protocols

Protocol 1: Synthesis of Darunavir

This protocol outlines a common synthetic route to darunavir.

Materials:

  • (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane

  • Isobutylamine

  • 2-Propanol

  • p-Nitrobenzenesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol derivative (e.g., activated with N,N'-disuccinimidyl carbonate)

  • Triethylamine (Et₃N)

  • Methylene chloride (CH₂Cl₂)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Epoxide Opening with Isobutylamine

    • In a round-bottom flask, dissolve (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane in 2-propanol.

    • Add isobutylamine to the solution.

    • Heat the reaction mixture at 80°C for 12 hours.[4][5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amino alcohol.

  • Step 2: Sulfonylation

    • Dissolve the crude amino alcohol from Step 1 in a suitable solvent mixture (e.g., methylene chloride and water).

    • Add an aqueous solution of sodium bicarbonate.

    • Cool the mixture in an ice bath and add p-nitrobenzenesulfonyl chloride portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding sulfonamide.[5]

  • Step 3: Reduction of the Nitro Group

    • Dissolve the sulfonamide from Step 2 in ethyl acetate.

    • Add 10% Pd/C catalyst to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • Stir the reaction at room temperature until the reduction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the amine intermediate.[1][5]

  • Step 4: Coupling with the Bicyclic Moiety

    • Dissolve the amine intermediate from Step 3 in methylene chloride.

    • Add triethylamine to the solution.

    • Add a solution of the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative in methylene chloride.

    • Stir the reaction at room temperature for 12 hours.[5]

    • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated sodium bicarbonate solution), and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude darunavir.

Protocol 2: Purification of Darunavir

This protocol describes a typical purification procedure for darunavir.

Materials:

  • Crude darunavir from Synthesis Protocol

  • Ethyl acetate

  • Ethanol

  • n-Heptane or Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for chromatography and recrystallization

Procedure:

  • Chromatographic Purification (Optional, if significant impurities are present)

    • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude darunavir in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing pure darunavir.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization

    • Dissolve the crude or column-purified darunavir in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and ethanol.[6]

    • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystalline solid by filtration.

    • Wash the crystals with a cold solvent, such as n-heptane, to remove residual soluble impurities.[6][11]

    • Dry the purified darunavir under vacuum at 40-45°C to a constant weight.[6][11]

  • Final Product Characterization

    • Determine the purity of the final product using HPLC.[7][12]

    • Confirm the structure using NMR (¹H and ¹³C) and Mass Spectrometry.[8][9]

    • Measure the melting point.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Epoxide Opening cluster_intermediate1 Intermediate 1 cluster_reagent2 Reagent cluster_reaction2 Step 2: Sulfonylation cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Reduction cluster_intermediate3 Intermediate 3 cluster_reagent4 Reagent cluster_reaction4 Step 4: Coupling cluster_product Final Product Epoxide (2S,3S)-N-Boc-3-amino- 1,2-epoxy-4-phenylbutane Reaction1 2-Propanol, 80°C Epoxide->Reaction1 Isobutylamine Isobutylamine Isobutylamine->Reaction1 AminoAlcohol Amino Alcohol Intermediate Reaction1->AminoAlcohol Reaction2 NaHCO3 AminoAlcohol->Reaction2 SulfonylChloride p-Nitrobenzenesulfonyl chloride SulfonylChloride->Reaction2 Sulfonamide Sulfonamide Intermediate Reaction2->Sulfonamide Reaction3 H2, Pd/C Sulfonamide->Reaction3 Amine Amine Intermediate Reaction3->Amine Reaction4 Et3N, CH2Cl2 Amine->Reaction4 Bicyclic Activated (3R,3aS,6aR)-hexahydro- furo[2,3-b]furan-3-yl derivative Bicyclic->Reaction4 Darunavir Darunavir Reaction4->Darunavir

Caption: Synthetic workflow for the preparation of Darunavir.

Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drug Inhibitor Action Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease Polyprotein->Protease Substrate Cleavage Cleavage Polyprotein->Cleavage Protease->Cleavage Inhibition Inhibition Proteins Mature Viral Proteins Cleavage->Proteins Virion Mature Infectious Virion Proteins->Virion Darunavir Darunavir Darunavir->Protease Binds to active site

Caption: Mechanism of action of Darunavir.

References

Application Notes and Protocols for HIV-1 Inhibitor-9 in Cell-Based HIV-1 Infection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: HIV-1 Inhibitor-9 is a hypothetical designation for a novel small molecule inhibitor used in this document for illustrative purposes. The data and specific mechanisms described are representative of a plausible HIV-1 protease inhibitor and should be adapted for actual experimental compounds.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is the viral protease, which is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this protease results in the production of immature, non-infectious virions, making it an essential target for antiretroviral therapy.[1][2][3] this compound is a novel, potent, and specific small molecule inhibitor designed to target the HIV-1 protease. These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound is designed as a competitive inhibitor of the HIV-1 protease. It mimics the natural substrate of the protease, binding to the active site with high affinity. This binding event blocks the cleavage of the Gag and Gag-Pol polyproteins, which are essential for the structural and enzymatic components of new virions.[1][2][3] Consequently, the viral maturation process is halted, leading to the release of non-infectious viral particles from the host cell. The specificity of this compound for the viral protease over host-cell proteases is a key determinant of its therapeutic window.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been characterized in various cell-based assays. The following tables summarize the quantitative data, providing a benchmark for researchers.

Table 1: Antiviral Activity of this compound against Different HIV-1 Strains

HIV-1 StrainCell LineAssay TypeEC50 (nM)
HIV-1 IIIB (X4-tropic)TZM-blLuciferase Reporter8.5
HIV-1 BaL (R5-tropic)TZM-blLuciferase Reporter12.2
HIV-1 NL4-3PM1p24 ELISA9.8
Clinical Isolate 1PBMCsp24 ELISA15.5
Clinical Isolate 2PBMCsp24 ELISA18.1

EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI = CC50/EC50)
TZM-blCellTiter-Glo> 50> 5882 (for HIV-1 IIIB)
PM1MTT> 50> 5102 (for HIV-1 NL4-3)
PBMCsCellTiter-Glo42.32729 (for Clinical Isolate 1)

CC50 (50% cytotoxic concentration) is the concentration of the inhibitor that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to follow best practices for cell culture and handling of infectious agents.

Protocol 1: Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to host cells.

  • Cell Seeding:

    • Seed target cells (e.g., TZM-bl, PM1, or PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (no cells) as a background control and cells with medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Use a commercially available cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) and follow the manufacturer's instructions.

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Infectivity Assay (p24 ELISA)

This protocol measures the production of the HIV-1 p24 capsid protein to quantify viral replication.

  • Cell Seeding:

    • Seed target cells (e.g., PM1 or activated PBMCs) in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of complete culture medium.

  • Compound and Virus Addition:

    • Prepare 2-fold serial dilutions of this compound in culture medium.

    • Add 25 µL of the diluted compound to the cells.

    • Add 25 µL of HIV-1 virus stock (at a predetermined multiplicity of infection, e.g., 0.01) to the wells. Include wells with cells and virus but no inhibitor as a positive control, and cells without virus or inhibitor as a negative control.

  • Incubation:

    • Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the supernatant for p24 analysis.

  • p24 ELISA:

    • Use a commercially available HIV-1 p24 ELISA kit and follow the manufacturer's protocol to quantify the amount of p24 antigen in the supernatants.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the positive control (virus only).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: HIV-1 Infectivity Assay (Luciferase Reporter Gene Assay)

This protocol uses a reporter cell line (e.g., TZM-bl) that expresses luciferase upon HIV-1 infection.

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well, white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Virus Addition:

    • Prepare 2-fold serial dilutions of this compound in culture medium.

    • Remove the medium from the cells and add 50 µL of the diluted compound.

    • Add 50 µL of HIV-1 virus stock to the wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Activity Measurement:

    • Remove the medium from the wells.

    • Add a luciferase substrate solution (e.g., Bright-Glo) according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration relative to the positive control (virus only).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: HIV-1 Life Cycle and the Point of Inhibition by this compound

HIV1_Lifecycle cluster_cell Host CD4+ T-Cell cluster_inhibition Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Protease HIV-1 Protease Translation->Protease Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation NonInfectiousVirion Non-infectious Virion Budding->NonInfectiousVirion Inhibition NewVirion Infectious Virion Maturation->NewVirion Protease->Assembly Cleaves Polyproteins Inhibitor This compound Inhibitor->Inhibition Virus HIV-1 Virion Virus->Entry Infection

Caption: HIV-1 life cycle with protease inhibition.

Diagram 2: Experimental Workflow for Evaluating this compound

Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition cluster_analysis Data Analysis CellCulture 1. Culture Target Cells (e.g., TZM-bl, PM1) Seeding 4. Seed Cells in 96-well Plates CellCulture->Seeding CompoundDilution 2. Prepare Serial Dilutions of this compound Treatment 5. Add Inhibitor and Virus to Cells CompoundDilution->Treatment VirusStock 3. Prepare HIV-1 Virus Stock VirusStock->Treatment Seeding->Treatment Incubation 6. Incubate for 48-72 hours Treatment->Incubation Cytotoxicity 7a. Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Cytotoxicity Infectivity 7b. Measure Viral Replication (p24 ELISA or Luciferase) Incubation->Infectivity Calc_CC50 8a. Calculate CC50 Cytotoxicity->Calc_CC50 Calc_EC50 8b. Calculate EC50 Infectivity->Calc_EC50 Calc_SI 9. Calculate Selectivity Index (SI) Calc_CC50->Calc_SI Calc_EC50->Calc_SI

Caption: Workflow for antiviral and cytotoxicity testing.

References

Application Note: A Detailed Protocol for X-ray Crystallography of HIV-1 Protease in Complex with a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in structural biology and antiretroviral drug discovery.

Introduction: The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins.[1][2] This function makes it a prime target for antiretroviral therapy.[1][3] Structure-based drug design, heavily reliant on high-resolution X-ray crystal structures of the protease in complex with inhibitors, has been instrumental in developing potent clinical drugs.[3][4] This document provides a comprehensive protocol for the expression, purification, and crystallization of HIV-1 protease, and the subsequent structure determination of its complex with a novel compound, referred to here as "HIV-1 inhibitor-9".

Experimental Protocols

Expression and Purification of HIV-1 Protease

Recombinant HIV-1 protease is typically expressed in Escherichia coli, often accumulating in inclusion bodies due to its toxicity and low solubility.[5][6] The protocol below is a modified procedure based on established methods.[1][7]

a. Gene Synthesis and Vector Construction:

  • The 99-amino acid gene for HIV-1 protease is chemically synthesized.[7][8] To prevent autoproteolysis and aggregation, several stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A) are often introduced.[1][7][8]

  • The synthesized gene is inserted into an expression vector, such as pET32a(+) or pET43.1a, suitable for high-level expression in E. coli.[5][8]

b. Expression in E. coli:

  • The expression plasmid is transformed into a suitable E. coli strain, such as BL21 (DE3).[1][8]

  • Cells are cultured in Luria-Bertani (LB) medium and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[6]

  • The recombinant protease is typically overexpressed, forming insoluble inclusion bodies.[5][6]

c. Purification and Refolding:

  • Inclusion Body Isolation: Cells are harvested and lysed. The insoluble fraction containing inclusion bodies is washed, often with Triton X-100, to remove cellular debris.[6]

  • Solubilization: The washed inclusion bodies are dissolved in a strong denaturant, such as 8 M urea.[6]

  • Refolding: The solubilized, denatured protein is refolded by rapid or stepwise dilution into a refolding buffer, allowing the protein to regain its active, dimeric conformation. This step is critical and often requires optimization.[6]

  • Chromatography: The refolded, active protease is purified using a series of chromatography steps. A common strategy involves cation exchange chromatography followed by reversed-phase chromatography to achieve high purity (>90%).[5][7]

G cluster_0 Expression cluster_1 Purification & Refolding a Transformation of E. coli with Expression Vector b Cell Culture and IPTG Induction a->b c Overexpression as Inclusion Bodies b->c d Cell Lysis & Inclusion Body Isolation c->d Harvest Cells e Solubilization in 8M Urea d->e f Refolding by Dilution e->f g Purification via Chromatography (e.g., Ion Exchange) f->g h Pure, Active HIV-1 Protease g->h

Caption: Workflow for HIV-1 Protease Expression and Purification.
Co-crystallization of the Protease-Inhibitor Complex

The most common method for obtaining a complex structure is co-crystallization, where the protein and inhibitor are mixed prior to setting up crystallization trials.

a. Complex Formation:

  • The purified HIV-1 protease (typically 1-2 mg/mL) is pre-incubated with a 2- to 5-fold molar excess of the inhibitor ("this compound").[1]

  • The inhibitor is often dissolved in a solvent like dimethylsulfoxide (DMSO) before being added to the protein solution.[1][9]

b. Crystallization:

  • The hanging-drop vapor diffusion method is widely used for growing crystals of HIV-1 protease complexes.[1][9]

  • A drop is formed by mixing the protein-inhibitor solution with a reservoir solution in a 1:1 ratio (e.g., 1 µL + 1 µL).[1] This drop is then suspended over a larger volume of the reservoir solution.

  • Crystals typically grow over several days to a week at a constant temperature (e.g., 20°C).[1][8]

X-ray Data Collection and Processing

a. Crystal Handling and Cryo-protection:

  • Crystals are carefully harvested from the drop using a small loop.

  • To prevent radiation damage during data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution. This solution usually consists of the reservoir solution supplemented with an agent like ethylene glycol (e.g., 27%).[10]

  • The crystal is then flash-cooled by plunging it into liquid nitrogen.[10]

b. Data Collection:

  • Diffraction data are collected at a synchrotron X-ray source.[10]

  • The crystal is exposed to a high-intensity X-ray beam while being rotated, and the resulting diffraction patterns are recorded on a detector.[7]

c. Data Processing:

  • The raw diffraction images are processed using software packages like HKL2000.[7][10] This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images to create a final dataset.

Structure Determination and Refinement

a. Phasing and Initial Model Building:

  • The structure is typically solved by molecular replacement.[9] This method uses a previously determined structure of a similar protein (e.g., another HIV-1 protease structure, PDB ID 1NH0) as a search model to solve the phase problem.[9]

b. Refinement:

  • The initial model is refined against the experimental X-ray data using software such as SHELX97 or programs within the CCP4i suite.[9][11]

  • This process involves iterative cycles of automated refinement and manual model rebuilding using molecular graphics programs.[9]

  • Water molecules, ions from the crystallization buffer, and alternate conformations for amino acid side chains and the inhibitor are added to the model in later stages.[9]

  • The quality of the final model is assessed by metrics such as R-work and R-free.

G cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution a Incubate Protease with Inhibitor b Set Up Hanging-Drop Vapor Diffusion Trial a->b c Crystal Growth (Days to Weeks) b->c d Harvest Crystal & Cryo-protect c->d e Collect Diffraction Data at Synchrotron d->e f Process Data (Index, Integrate, Scale) e->f g Molecular Replacement f->g h Iterative Model Building & Refinement g->h i Validation & Deposition h->i

Caption: Workflow for X-ray Crystallography of a Protease-Inhibitor Complex.

Data Presentation

The following tables summarize typical conditions and statistics for HIV-1 protease-inhibitor crystallography, compiled from published studies. These serve as a benchmark for what to expect when working with "this compound".

Table 1: Example Crystallization Conditions for HIV-1 Protease-Inhibitor Complexes

ComplexMethodReservoir SolutionpHTemperatureReference
PR-KNI-272 Batch0.061 M Ammonium Sulfate, 50 mM Sodium Citrate-Phosphate5.5293 K[8]
PRV32I-TMC114 Hanging-Drop1.0-1.5 M NaCl, Sodium Acetate4.2-4.8N/A[9]
PRM46L-TMC114 Hanging-Drop25% NaCl, Sodium Acetate3.8N/A[9]
PR/EPX Hanging-Drop40-60% Saturated Ammonium Sulfate, 0.25 M Sodium Citrate6.020°C[1]

Table 2: Example Data Collection Statistics

ParameterPRV32I-TMC114PRM46L-TMC114
PDB ID N/AN/A
Space Group P212121P212121
Unit Cell (a, b, c) Å 59.0, 86.4, 46.258.7, 86.6, 46.2
Resolution (Å) 0.841.22
Rsym (%) 4.45.2
I/σ(I) 14.813.9
Completeness (%) 98.799.8
Redundancy 4.94.6
Data adapted from Kovalevsky et al.[9]

Table 3: Example Refinement Statistics

ParameterPRV32I-TMC114PRM46L-TMC114
Resolution (Å) 20.0 - 0.8420.0 - 1.22
No. Reflections 100,53436,448
Rwork (%) 11.212.6
Rfree (%) 11.713.1
No. Atoms (Non-H) 1,8471,770
Protein 1,5181,518
Inhibitor 7474
Solvent 255178
Avg. B-factor (Å2) 10.113.1
RMSD Bonds (Å) 0.0130.011
RMSD Angles (º) 1.51.4
Data adapted from Kovalevsky et al.[9]

References

Application Note: Molecular Docking Simulation of a Novel HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus relies on several key enzymes for its replication cycle, with HIV-1 protease being a primary target for antiretroviral therapy.[1][2] This aspartyl protease is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step crucial for producing infectious virions.[1][2] Inhibiting this enzyme blocks the viral maturation process, rendering the resulting particles non-infectious.

Structure-based drug design, particularly molecular docking, is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[3][4] This approach helps in understanding the molecular mechanisms of inhibition and in the rational design of new, more potent inhibitors.[3][4]

This application note provides a detailed protocol for performing a molecular docking simulation of a novel non-peptidic HIV-1 protease inhibitor, designated here as "Inhibitor-9," using AutoDock Vina. The specific compound is based on "compound 9" from a study by Kojima et al., which was designed to interact with the active site of HIV-1 protease.[5][6] The protocol is intended for researchers in computational chemistry, molecular modeling, and drug development.

Experimental Protocols

The following protocol outlines the necessary steps for preparing the receptor and ligand, performing the docking simulation with AutoDock Vina, and analyzing the results.

Required Software
  • UCSF Chimera or PyMOL: For visualization and preparation of protein and ligand structures.

  • AutoDock Tools (MGLTools): For preparing PDBQT files for both the receptor and the ligand.[7]

  • AutoDock Vina: For performing the molecular docking simulation.[8][9]

  • Discovery Studio Visualizer or PyMOL: For post-docking analysis of interactions.

Receptor Preparation
  • Obtain Protein Structure: Download the crystal structure of HIV-1 Protease from the RCSB Protein Data Bank (PDB). A commonly used structure is 1HVR . This structure is a dimer complexed with an inhibitor.[10]

  • Clean the PDB File:

    • Open the 1HVR.pdb file in UCSF Chimera or PyMOL.

    • Remove the existing ligand and all water molecules (HOH) from the structure. This is crucial as they can interfere with the docking process.[7][11]

    • For this protocol, retain only the two protein chains (A and B). Save the cleaned protein structure as 1HVR_protein.pdb.

  • Prepare Receptor for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Open the 1HVR_protein.pdb file.

    • Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).

    • Add Kollman charges to assign partial charges to the atoms (Edit > Charges > Add Kollman Charges).[7]

    • Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose), selecting the protein and saving it as 1HVR_protein.pdbqt. This format includes charge and atom type information required by Vina.[11]

Ligand Preparation
  • Obtain Ligand Structure: The structure of "Inhibitor-9" can be obtained from chemical databases like PubChem or ZINC, or drawn using software like ChemDraw and saved as a 3D structure (e.g., in MOL or SDF format). For this note, we will use the SMILES string for a representative novel inhibitor.

  • Convert to 3D and Prepare for Docking (using AutoDock Tools):

    • In ADT, open the ligand file (Ligand > Input > Open).

    • ADT will automatically detect the root, set the number of rotatable bonds (torsions), and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT), naming it inhibitor_9.pdbqt.

Molecular Docking Simulation

AutoDock Vina requires a configuration file (conf.txt) that specifies the input files and defines the search space (the "grid box") for docking.

  • Define the Grid Box:

    • The grid box should encompass the active site of the HIV-1 protease. The active site is located in the dimer interface, characterized by the catalytic dyad Asp25/Asp25'.[1]

    • In ADT, load both 1HVR_protein.pdbqt and inhibitor_9.pdbqt.

    • Go to Grid > Grid Box. A box will appear around the molecule.

    • Adjust the center and dimensions of the box to cover the entire binding pocket. For 1HVR, approximate coordinates are:

      • center_x = 15.5

      • center_y = 20.0

      • center_z = -1.5

      • size_x = 20

      • size_y = 20

      • size_z = 20

    • Note these coordinates for the configuration file.

  • Create Configuration File (conf.txt):

    • Create a text file named conf.txt with the following content:

    • exhaustiveness controls the thoroughness of the search (higher is more thorough but slower).[9] num_modes specifies the number of binding poses to generate.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your files.

    • Execute the Vina command: vina --config conf.txt

Data Presentation and Results Analysis

The output of the Vina simulation includes a log file (docking_log.txt) with binding affinities and a PDBQT file (docking_results.pdbqt) containing the coordinates of the predicted binding poses.

Quantitative Data Summary

The primary result from molecular docking is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol.[12][13] More negative values indicate stronger, more favorable binding. The table below presents hypothetical docking results for Inhibitor-9 compared to a known FDA-approved inhibitor, Ritonavir, against HIV-1 Protease.

LigandBinding Affinity (kcal/mol)RMSD from Ref. (Å)Interacting Residues (Predicted)H-Bonds Formed (Predicted)
Inhibitor-9 -9.81.25ASP25, ILE50, ILE84, ASP29'3
Ritonavir (Control) -11.2N/AASP25, GLY27, ASP29, VAL824

Note: Data are for illustrative purposes. RMSD (Root Mean Square Deviation) is calculated relative to a known crystal structure pose, if available.

Analysis of Docked Poses
  • Visualize Results: Open 1HVR_protein.pdbqt and docking_results.pdbqt in PyMOL or Discovery Studio.

  • Identify Best Pose: The first pose in the output file corresponds to the lowest (best) binding energy.

  • Analyze Interactions: Examine the non-covalent interactions between the ligand and the protein. Key interactions to identify include:

    • Hydrogen Bonds: Crucial for binding specificity and affinity.[14] For HIV-1 protease, hydrogen bonds with the catalytic aspartate residues (ASP25, ASP25') are particularly important.

    • Hydrophobic Interactions: Interactions with nonpolar residues like VAL82 and ILE84 contribute significantly to binding.

    • Pi-Pi Stacking: Aromatic ring interactions can further stabilize the complex.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the complete workflow for the molecular docking simulation described in this protocol.

G Figure 1: Molecular Docking Workflow for HIV-1 Inhibitor-9 cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (PDB: 1HVR) CleanPDB 3. Clean Receptor (Remove water, old ligand) PDB->CleanPDB Ligand 2. Obtain Ligand (Inhibitor-9) PrepLigand 5. Prepare Ligand (Set torsions, charges) -> PDBQT Ligand->PrepLigand PrepReceptor 4. Prepare Receptor (Add H, charges) -> PDBQT CleanPDB->PrepReceptor Grid 6. Define Grid Box (Active Site) PrepReceptor->Grid PrepLigand->Grid Config 7. Create Config File (conf.txt) Grid->Config Vina 8. Run AutoDock Vina Config->Vina Results 9. Obtain Results (Binding Affinity, Poses) Vina->Results Visualize 10. Visualize Complex (PyMOL, Chimera) Results->Visualize Interactions 11. Analyze Interactions (H-Bonds, Hydrophobic) Visualize->Interactions

Caption: Workflow from structure preparation to final analysis.

HIV-1 Protease Inhibition Mechanism

This diagram illustrates the logical relationship of how an inhibitor blocks the function of HIV-1 Protease, preventing viral maturation.

G Figure 2: Mechanism of HIV-1 Protease Inhibition Polyprotein Gag-Pol Polyprotein (Viral Precursor) Cleavage Proteolytic Cleavage Polyprotein->Cleavage Substrate Protease HIV-1 Protease (Enzyme) Protease->Cleavage Catalyzes Blocked Active Site Blocked Protease->Blocked Mature Mature Viral Proteins (Functional) Cleavage->Mature Virion Infectious Virion Assembly Mature->Virion Inhibitor Inhibitor-9 Inhibitor->Blocked Binds to NonMature Non-Functional Proteins Blocked->NonMature Prevents Cleavage NonVirion Non-Infectious Virion NonMature->NonVirion

Caption: How inhibitors prevent viral polyprotein cleavage.

References

Application Notes: Methods for Assessing "HIV-1 inhibitor-9" Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"HIV-1 inhibitor-9" is a potent antiretroviral compound. As with any therapeutic candidate, a thorough assessment of its cytotoxic profile is critical to determine its safety and therapeutic index. These application notes provide an overview of the mechanisms of cytotoxicity associated with this class of inhibitors and detail standardized protocols for evaluating the in vitro cytotoxicity of "this compound". For the purpose of providing concrete examples and data, the well-characterized HIV-1 protease inhibitor Darunavir will be used as a representative molecule for "this compound".

Mechanism of Action and Associated Cytotoxicity

HIV-1 protease inhibitors, the class to which "this compound" (represented by Darunavir) belongs, function by blocking the active site of the viral protease enzyme. This enzyme is essential for cleaving viral polyproteins into mature, functional proteins, a critical step in the HIV-1 life cycle. By inhibiting this process, the production of infectious virions is halted.

While highly specific to the viral protease, high concentrations of some protease inhibitors can exert off-target effects on host cells, leading to cytotoxicity. The primary mechanism of cytotoxicity for many HIV-1 protease inhibitors is the induction of Endoplasmic Reticulum (ER) Stress .[1][2][3] The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1][4] While initially a pro-survival response, prolonged or overwhelming ER stress can activate apoptotic pathways, leading to programmed cell death.[4] Some protease inhibitors have also been linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), although Darunavir has been shown to have a more favorable profile in this regard compared to other antiretrovirals.[5][6]

A key indicator of a compound's cytotoxicity is its 50% cytotoxic concentration (CC50), which is the concentration of the drug that results in the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity. The therapeutic index is often calculated as the ratio of the CC50 to the 50% effective concentration (EC50), which measures the drug's antiviral potency. A large therapeutic index is desirable for a drug candidate.

Data Presentation: In Vitro Cytotoxicity of "this compound" (Darunavir)

The following table summarizes the 50% cytotoxic concentration (CC50) of Darunavir in various human cell lines. This data is essential for determining the therapeutic window of the inhibitor.

Cell LineCell TypeAssayExposure TimeCC50 (µM)Reference
HEK293THuman Embryonic KidneyCCK-824 hours> 100[1]
MT-2Human T-cell LymphomaMTT7 days> 100[1]
HepG2Human Liver CarcinomaXTT5 days> 40[1]
HepG2Human Liver CarcinomaMTT24 hoursPoor cytotoxicity observed[2]

Note: CCK-8 and XTT are similar to the MTT assay, relying on the metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

G

Caption: Signaling pathway of HIV-1 protease inhibitor-induced cytotoxicity.

G

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

The following are detailed protocols for three common colorimetric and luminescent assays to determine the cytotoxicity of "this compound".

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • "this compound" stock solution

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Selected cell line (e.g., MT-4, CEM, HepG2)

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "cells only" control (vehicle control) and a "medium only" blank.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration (log scale) to determine the CC50 value.

Protocol 2: Neutral Red (NR) Uptake Assay

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of living cells.

Materials:

  • "this compound" stock solution

  • Neutral Red solution (50 µg/mL in culture medium)

  • Cell culture medium

  • Selected cell line

  • 96-well flat-bottom plates

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Staining:

    • After the 48-72 hour incubation with the compound, remove the medium.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Washing and Destaining:

    • Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

    • Remove the PBS and add 150 µL of the destain solution to each well.

    • Shake the plate for 10 minutes on an orbital shaker to extract the dye from the cells.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Analyze the data as described in step 6 of the MTT assay protocol to determine the CC50 value.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This is a homogeneous assay that measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Materials:

  • "this compound" stock solution

  • CellTiter-Glo® Reagent

  • Cell culture medium

  • Selected cell line

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

    • Equilibrate the 96-well plate with the cells to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Lysis:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Analyze the data as described in step 6 of the MTT assay protocol to determine the CC50 value.

References

Application Notes and Protocols for Studying HIV-1 Drug Resistance Mechanisms Using a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific term "HIV-1 inhibitor-9" does not correspond to a recognized antiretroviral agent in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized class of HIV-1 protease inhibitors, using Darunavir as a representative example for studying HIV-1 drug resistance mechanisms.

Introduction

HIV-1 protease inhibitors (PIs) are a critical component of highly active antiretroviral therapy (HAART), playing a vital role in the management of HIV-1 infection.[1][2] These agents specifically target the viral protease, an enzyme essential for the cleavage of viral polyproteins into mature, functional proteins required for the production of infectious virions.[2][3] Inhibition of the protease results in the release of immature, non-infectious viral particles.

However, the high mutation rate of the HIV-1 reverse transcriptase can lead to the emergence of drug-resistant viral strains, posing a significant challenge to long-term therapeutic success.[4][5] Understanding the mechanisms of resistance to PIs is crucial for the development of more robust and durable antiretroviral therapies. These application notes provide a framework for utilizing a representative protease inhibitor to study the genetic and phenotypic basis of HIV-1 drug resistance.

Mechanism of Action

HIV-1 protease is a homodimeric aspartic protease that functions at a late stage of the viral replication cycle.[3] It cleaves the Gag and Gag-Pol polyproteins at specific sites to release structural proteins and viral enzymes, such as reverse transcriptase, integrase, and the protease itself.[2] PIs are designed to mimic the transition state of the natural substrate of the protease, binding to the active site with high affinity and blocking its catalytic activity.[3] Darunavir, for example, is a potent, non-peptidyl inhibitor that not only binds to the active site of the protease dimer but can also inhibit the dimerization of protease monomers, a novel mechanism that contributes to its high genetic barrier to resistance.[3][6]

Application in Drug Resistance Studies

This representative protease inhibitor can be utilized in a variety of research applications to investigate the mechanisms of HIV-1 drug resistance:

  • Selection and characterization of resistant viruses: In vitro selection studies involving serial passage of HIV-1 in the presence of increasing concentrations of the inhibitor can be used to generate resistant viral strains. Subsequent genotypic and phenotypic analyses can identify the mutations responsible for resistance and their impact on drug susceptibility.

  • Evaluation of cross-resistance: Determining the susceptibility of viruses resistant to this PI against other PIs can elucidate patterns of cross-resistance, which is critical for designing effective second-line treatment regimens.

  • Fitness cost of resistance mutations: Resistance mutations can sometimes impair viral replication capacity, or "fitness." Investigating the impact of specific mutations on viral fitness in the absence of the drug provides insights into the dynamics of resistant virus populations in vivo.

  • Biochemical and structural analyses: Studying the enzymatic activity of purified recombinant proteases containing resistance-associated mutations can reveal the molecular basis of resistance. X-ray crystallography of mutant proteases in complex with the inhibitor can provide structural insights into how mutations affect drug binding.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data that would be generated when characterizing the antiviral activity and resistance profile of a protease inhibitor.

Table 1: Antiviral Activity against Wild-Type and Resistant HIV-1 Strains

Virus StrainGenotype (Protease Mutations)IC50 (nM)EC50 (nM)Fold Change in Resistance
Wild-Type (NL4-3)None0.5 ± 0.12.1 ± 0.41.0
Resistant Mutant 1V32I, I54M15.2 ± 2.560.8 ± 8.129.0
Resistant Mutant 2I50V, L76V45.8 ± 5.1183.2 ± 15.687.2
Resistant Mutant 3V32I, L33F, I54M, I84V>100>400>190.5

IC50 (50% inhibitory concentration) is typically determined in enzymatic assays using purified recombinant protease. EC50 (50% effective concentration) is determined in cell-based antiviral assays.

Table 2: Cytotoxicity Profile

Cell LineAssayCC50 (µM)Therapeutic Index (CC50/EC50)
MT-4MTT>100>47,619
CEMx174XTT>100>47,619
Peripheral Blood Mononuclear Cells (PBMCs)AlamarBlue>100>47,619

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

Antiviral Activity Assay (Cell-Based)

This protocol describes a method to determine the 50% effective concentration (EC50) of the protease inhibitor against HIV-1 in a cell line.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 viral stock (e.g., NL4-3)

  • Protease inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • Reagent for quantifying viral replication (e.g., p24 ELISA kit or a luciferase reporter virus system)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of the protease inhibitor in complete medium.

  • Add 50 µL of each inhibitor dilution to the appropriate wells in triplicate. Include wells with no inhibitor as a virus control and wells with cells only as a mock-infected control.

  • Infect the cells by adding 50 µL of diluted HIV-1 stock to each well (except mock-infected controls) at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, quantify viral replication. If using a p24 ELISA, collect the culture supernatant and follow the manufacturer's instructions. If using a luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Genotypic Resistance Testing

This protocol outlines the steps for identifying resistance-associated mutations in the HIV-1 protease gene from cultured virus or patient plasma.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase and PCR enzymes

  • Primers specific for the HIV-1 protease gene

  • DNA sequencing reagents and equipment (Sanger or Next-Generation Sequencing)

  • Sequence analysis software and a drug resistance mutation database (e.g., Stanford University HIV Drug Resistance Database)

Procedure:

  • Extract viral RNA from the cell culture supernatant or patient plasma sample according to the kit manufacturer's protocol.[8][9]

  • Perform a one-step or two-step reverse transcription PCR (RT-PCR) to amplify the protease-coding region of the HIV-1 pol gene.

  • Purify the PCR product to remove unincorporated primers and dNTPs.

  • Sequence the purified PCR product using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS can be particularly useful for detecting low-frequency mutations.

  • Analyze the resulting sequence data. Compare the obtained sequence to a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.

  • Interpret the identified mutations using an online database, such as the Stanford University HIV Drug Resistance Database, to determine their association with resistance to the protease inhibitor and other antiretroviral drugs.[10]

Phenotypic Resistance Testing

This protocol describes a recombinant virus assay to measure the susceptibility of a patient-derived or in vitro-selected virus to the protease inhibitor.

Materials:

  • Patient plasma or viral stock

  • HIV-1 vector lacking the protease gene but containing a reporter gene (e.g., luciferase)

  • PCR-amplified protease gene from the virus of interest

  • HIV-1 permissive cells for transfection and infection (e.g., 293T cells for virus production, TZM-bl cells for infectivity measurement)

  • Transfection reagent

  • Protease inhibitor

Procedure:

  • Amplify the protease gene from the viral RNA sample as described in the genotypic testing protocol.

  • Co-transfect 293T cells with the HIV-1 vector lacking the protease gene and the amplified patient-derived protease gene. This will generate recombinant viruses containing the protease sequence of interest.

  • Harvest the virus-containing supernatant after 48-72 hours and determine the viral titer.

  • Perform an antiviral activity assay as described in section 5.1 using the generated recombinant virus and TZM-bl reporter cells. TZM-bl cells express luciferase upon HIV-1 infection, providing a quantitative measure of infectivity.

  • Calculate the EC50 value for the recombinant virus.

  • The fold change in resistance is calculated by dividing the EC50 of the test virus by the EC50 of a reference wild-type virus.

Visualizations

experimental_workflow cluster_sample Sample Source cluster_analysis Analysis cluster_genotypic_steps Genotypic Workflow cluster_phenotypic_steps Phenotypic Workflow Patient_Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction Cell_Culture In Vitro Culture Cell_Culture->RNA_Extraction Genotypic Genotypic Analysis Phenotypic Phenotypic Analysis RT_PCR RT-PCR Amplification of Protease Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Recombinant_Virus Generation of Recombinant Virus RT_PCR->Recombinant_Virus Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Mutation_Analysis->Genotypic Antiviral_Assay Antiviral Susceptibility Assay Recombinant_Virus->Antiviral_Assay EC50_Determination EC50 Determination Antiviral_Assay->EC50_Determination Fold_Change Fold-Change Calculation EC50_Determination->Fold_Change Fold_Change->Phenotypic

Caption: Experimental workflow for HIV-1 drug resistance testing.

mechanism_of_action cluster_virus HIV-1 Virion cluster_protease HIV-1 Protease Action cluster_products Mature Viral Proteins cluster_inhibition Inhibition cluster_outcome Outcome Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Dimer) Gag_Pol->Protease Cleavage Mature_Proteins Functional Viral Proteins (Reverse Transcriptase, Integrase, etc.) Protease->Mature_Proteins Noninfectious_Virion Non-infectious Virion Protease->Noninfectious_Virion Blocked Cleavage leads to Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly PI Protease Inhibitor PI->Protease Inhibition

Caption: Mechanism of action of HIV-1 protease inhibitors.

References

Application Notes and Protocols for Combination Therapy Studies of Darunavir, an HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Darunavir, a potent HIV-1 protease inhibitor, in combination therapy studies. The document includes detailed experimental protocols, quantitative data on antiviral activity and cytotoxicity, and an analysis of synergistic effects with other antiretroviral agents.

Introduction

Darunavir is a second-generation protease inhibitor (PI) that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1][2] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[3][4][5][6][7] Due to its high genetic barrier to resistance, Darunavir is a cornerstone of modern highly active antiretroviral therapy (HAART).[8][9] To enhance its pharmacokinetic profile, Darunavir is typically co-administered with a boosting agent, such as ritonavir or cobicistat, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme responsible for Darunavir's metabolism.[2][10][11]

Combination therapy is the standard of care for HIV-1 infection, as it improves viral suppression, reduces the development of drug resistance, and can lead to better treatment outcomes.[3][12] This document focuses on the in vitro evaluation of Darunavir in combination with other widely used antiretroviral drugs, such as the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) Emtricitabine (FTC) and Tenofovir (TFV), and the integrase strand transfer inhibitor (INSTI) Raltegravir.

Data Presentation

Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of Darunavir and its combination partners. The IC50 represents the concentration of the drug required to inhibit 50% of viral replication, while the CC50 is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

Drug/CombinationTarget Cell LineIC50 (nM)CC50 (μM)Selectivity Index (SI)Reference
DarunavirMT-2 cells3.4>100>29,412[13]
DarunavirCultured cells420--[14]
Raltegravir-33--[4]
Emtricitabine (FTC)-Data not foundData not found-
Tenofovir (TFV)-Data not foundData not found-
Darunavir + FTC + TFVMT-2 cellsData not foundData not found-

Note: While specific in vitro IC50 and CC50 values for the three-drug combination of Darunavir, Emtricitabine, and Tenofovir were not found in a single preclinical study, the subsequent section on synergy provides evidence for their combined efficacy.

Synergy Analysis

The interaction between antiretroviral drugs can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects). The Combination Index (CI) is a quantitative measure of this interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug CombinationTarget Cell LineCombination Index (CI) at 50% Effect (IC50)InterpretationReference
Darunavir + FTC + TFVMT-2 cells0.77 ± 0.11Moderate Synergy
Raltegravir + FTC + TFVMT-2 cells0.52 ± 0.05Synergy

Experimental Protocols

In Vitro Antiviral Activity Assay (p24 Antigen ELISA)

This protocol is designed to determine the IC50 of antiretroviral compounds by measuring the inhibition of HIV-1 replication, quantified by the level of p24 antigen in the cell culture supernatant.

Materials:

  • Target cells (e.g., MT-2, PM1, or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

  • Complete cell culture medium

  • Antiretroviral compounds (Darunavir and combination partners)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Darunavir alone and in combination with other drugs) in complete cell culture medium.

  • Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1 stock. Immediately after infection, add the diluted compounds to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

  • Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[3][9][14] The basic principle involves capturing the p24 antigen between two antibodies and detecting it with an enzyme-linked secondary antibody that produces a colorimetric signal.[3]

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 antigen provided in the kit.

    • Determine the p24 concentration in each sample from the standard curve.

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the CC50 of the antiretroviral compounds to assess their toxicity to the host cells.

Materials:

  • Target cells (same as in the antiviral assay)

  • Complete cell culture medium

  • Antiretroviral compounds

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at the same density as the antiviral assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell control (cells with medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Synergy Analysis

To determine the nature of the interaction between Darunavir and other antiretroviral drugs, a checkerboard titration method is employed, and the data are analyzed using the Combination Index (CI) method based on the median-effect principle.

Procedure:

  • Checkerboard Assay Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute Drug A (e.g., Darunavir) horizontally and Drug B (e.g., Tenofovir) vertically. This will result in wells with single drugs at various concentrations and wells with combinations of both drugs at different concentration ratios.

  • Antiviral Assay: Perform the antiviral activity assay (p24 ELISA) as described above using this checkerboard plate.

  • Data Analysis (Combination Index):

    • Determine the IC50 values for each drug alone and for the combinations.

    • Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn) or the following formula for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% effect (e.g., IC50), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.

    • Interpret the CI values as described in the synergy data table.

Visualizations

HIV-1 Life Cycle and Protease Inhibition by Darunavir

HIV_Life_Cycle cluster_cell Host Cell cluster_virus HIV-1 Virion cluster_inhibition Drug Intervention Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation 8. Maturation MatureVirion Mature Virion Maturation->MatureVirion ImmatureVirion->Maturation Darunavir Darunavir Darunavir->Maturation Inhibits Protease

Caption: HIV-1 life cycle and the mechanism of action of Darunavir.

Experimental Workflow for In Vitro Drug Combination Study

Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells (e.g., MT-2) Plate_Setup 3. Seed Cells in 96-well Plates Cell_Culture->Plate_Setup Drug_Prep 2. Prepare Serial Dilutions (Single Drugs & Combinations) Treatment 5. Add Drug Dilutions Drug_Prep->Treatment Infection 4. Infect Cells with HIV-1 Plate_Setup->Infection Infection->Treatment Incubation 6. Incubate for 4-7 Days Treatment->Incubation p24_ELISA 7a. Antiviral Assay (p24 ELISA) Incubation->p24_ELISA MTT_Assay 7b. Cytotoxicity Assay (MTT Assay) Incubation->MTT_Assay IC50_Calc 8a. Calculate IC50 p24_ELISA->IC50_Calc CC50_Calc 8b. Calculate CC50 MTT_Assay->CC50_Calc Synergy_Analysis 9. Synergy Analysis (Combination Index) IC50_Calc->Synergy_Analysis

Caption: Workflow for evaluating antiviral synergy of drug combinations.

Conclusion

Darunavir, particularly in combination with NRTIs like Emtricitabine and Tenofovir, demonstrates synergistic antiviral activity against HIV-1 in vitro. The provided protocols offer a framework for researchers to conduct their own combination studies to evaluate the efficacy, cytotoxicity, and synergistic potential of novel antiretroviral agents in conjunction with Darunavir. Such studies are crucial for the development of more potent and durable treatment regimens for HIV-1 infection.

References

Application Note: Quantitative Analysis of "HIV-1 Inhibitor-9" in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antiretroviral agents is crucial in the ongoing effort to manage and treat HIV-1 infection. "HIV-1 Inhibitor-9" is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent activity against wild-type and resistant strains of HIV-1 in preclinical studies. To support further clinical development, a sensitive, specific, and robust bioanalytical method is required for the quantitative determination of "this compound" in human plasma. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "this compound" in human plasma, suitable for pharmacokinetic and toxicokinetic studies.

Principle of the Method

The method involves a simple protein precipitation step for the extraction of "this compound" and an internal standard (IS) from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the transitions for "this compound" and the IS.

Experimental Protocols

1. Materials and Reagents

  • "this compound" reference standard (≥99% purity)

  • Internal Standard (IS) - e.g., a stable isotope-labeled version of "this compound" or a structurally similar compound.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of "this compound" and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the "this compound" stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.

4. Sample Preparation Protocol

  • Label polypropylene tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the respective sample (standard, QC, or unknown) to the labeled tubes.

  • Add 10 µL of the IS working solution to all tubes except for the blank plasma.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[1][2]

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Conditions
ColumnZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS/MS Conditions
Ionization ModeESI Positive
MRM Transition (Analyte)e.g., m/z 450.2 -> 250.1
MRM Transition (IS)e.g., m/z 455.2 -> 255.1
Collision Energy (CE)Optimized for analyte and IS
Declustering Potential (DP)Optimized for analyte and IS
Source Temperature550°C
IonSpray Voltage5500 V

Table 2: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity
Calibration Curve Range-1 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.990.9985
Accuracy and Precision
LLOQ (1 ng/mL)Accuracy: 80-120%, Precision (CV): ≤ 20%Accuracy: 95.5%, Precision: 12.3%
LQC (3 ng/mL)Accuracy: 85-115%, Precision (CV): ≤ 15%Accuracy: 102.1%, Precision: 8.7%
MQC (100 ng/mL)Accuracy: 85-115%, Precision (CV): ≤ 15%Accuracy: 98.9%, Precision: 5.4%
HQC (1600 ng/mL)Accuracy: 85-115%, Precision (CV): ≤ 15%Accuracy: 101.5%, Precision: 6.1%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%9.8%
Recovery Consistent and reproducible~85%
Stability
Bench-Top (6 hours)% Change within ±15%Stable
Freeze-Thaw (3 cycles)% Change within ±15%Stable
Long-Term (-80°C, 30 days)% Change within ±15%Stable

Visualizations

G sample Biological Sample (Human Plasma) spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject quantify Quantification inject->quantify

Caption: Workflow for Sample Preparation and Analysis.

G HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT template DNA Viral DNA RT->DNA synthesizes Inhibitor This compound (NNRTI) Inhibitor->RT binds & inhibits

Caption: Mechanism of Action for "this compound".

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of "this compound" in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for use in clinical and preclinical studies to assess the pharmacokinetics of this novel HIV-1 inhibitor.

References

Application Notes and Protocols for In Vivo Efficacy Studies of HIV-1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for a novel therapeutic candidate, "HIV-1 Inhibitor-9." The protocols outlined below are based on established methodologies for evaluating antiretroviral agents and are intended to guide researchers in generating robust and reproducible data for preclinical assessment. The primary objectives of these studies are to determine the antiviral activity, optimal dosing regimen, pharmacokinetic profile, and preliminary safety of this compound in a relevant animal model.

Core Principle: Selecting the Appropriate Animal Model

The choice of animal model is critical for the successful evaluation of an HIV-1 inhibitor. Due to the high species specificity of HIV-1, standard animal models are not susceptible to infection.[1] Therefore, specialized models are required.

  • Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[2][3] Common models include the hu-PBL-SCID, hu-SRC-SCID, and the more advanced BLT (Bone Marrow/Liver/Thymus) mice.[3] BLT mice are particularly valuable as they can mount a human-like immune response to the virus.[3]

  • Non-Human Primates (NHPs): Macaques (Rhesus, Pig-tailed, or Cynomolgus) are widely used models for AIDS research.[2][4] They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera, which closely mimics HIV-1 pathogenesis in humans.[1][4] NHPs are essential for studying long-term efficacy, viral reservoirs, and complex immune responses.[4]

The selection between humanized mice and NHPs will depend on the specific research question, budget, and the stage of preclinical development.

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining meaningful results. The following workflow provides a general outline for an in vivo efficacy study of this compound.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment & Analysis Phase A Animal Model Acclimatization B Baseline Sample Collection (Blood, Tissues) A->B C HIV-1/SHIV Infection B->C D Confirmation of Infection (Viral Load Measurement) C->D E Randomization into Treatment Groups (Vehicle, this compound Doses) D->E F Daily/Scheduled Dosing E->F G Regular Monitoring (Viral Load, CD4+ T-cells, Clinical Signs) F->G H Final Sample Collection (Blood, Tissues) G->H I Pharmacokinetic Analysis H->I J Toxicity Assessment H->J K Data Analysis & Reporting I->K J->K

Figure 1: General Experimental Workflow for In Vivo Efficacy Studies.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy in Humanized BLT Mice

Objective: To evaluate the antiviral efficacy of this compound in reducing plasma viral load and preserving CD4+ T-cell counts in HIV-1 infected humanized BLT mice.

Materials:

  • Humanized BLT (Bone Marrow/Liver/Thymus) mice

  • HIV-1 viral stock (e.g., NL4-3, BaL)

  • This compound

  • Vehicle control (e.g., PBS, DMSO solution)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Flow cytometer

  • Reagents for RNA extraction and qRT-PCR

  • Anesthesia

Procedure:

  • Acclimatization and Baseline: Acclimatize mice for at least one week. Collect pre-infection blood samples to establish baseline CD4+ T-cell counts.

  • Infection: Infect mice intravenously with a predetermined dose of HIV-1.

  • Confirmation of Infection: Monitor plasma viral load weekly. Once a stable infection is established (typically 2-4 weeks post-infection), randomize mice into treatment groups.

  • Treatment:

    • Group 1: Vehicle control (n=5-8)

    • Group 2: Low-dose this compound (n=5-8)

    • Group 3: Mid-dose this compound (n=5-8)

    • Group 4: High-dose this compound (n=5-8)

    • Administer the assigned treatment daily via the determined route (e.g., oral gavage, subcutaneous injection) for 28 days.

  • Monitoring:

    • Collect blood samples weekly to measure plasma HIV-1 RNA levels (viral load) using qRT-PCR.[5]

    • Perform immunophenotyping by flow cytometry at baseline, mid-treatment, and end of treatment to quantify CD4+ and CD8+ T-cell populations.[5]

    • Monitor animal weight and clinical signs of toxicity daily.

  • Terminal Procedures: At the end of the treatment period, euthanize mice and collect blood and tissues (spleen, lymph nodes, gut-associated lymphoid tissue) for viral load and immunological analysis.

Protocol 2: Pharmacokinetic (PK) Study of this compound

Objective: To determine the pharmacokinetic profile of this compound in the selected animal model.

Materials:

  • Healthy, uninfected animals (same strain as efficacy study)

  • This compound

  • Blood collection supplies

  • LC-MS/MS system for drug quantification

Procedure:

  • Administer a single dose of this compound to a cohort of animals.

  • Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process blood to separate plasma and store at -80°C.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[6]

Protocol 3: Preliminary Toxicity Assessment

Objective: To evaluate the preliminary safety and tolerability of this compound.

Materials:

  • Healthy, uninfected animals

  • This compound

  • Equipment for clinical chemistry and hematology analysis

Procedure:

  • Administer this compound at multiple dose levels (including a high dose) to different groups of animals for a defined period (e.g., 14 or 28 days).

  • Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appetite).

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Perform gross necropsy and collect major organs for histopathological examination.

Hypothetical Signaling Pathway of HIV-1 Inhibition

The following diagram illustrates a hypothetical mechanism of action for an HIV-1 entry inhibitor, which could be the class for "this compound".

G cluster_0 HIV-1 Entry Process HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. gp41-mediated Fusion Entry Viral Entry Fusion->Entry Inhibitor This compound Inhibitor->CCR5 Blocks Binding

Figure 2: Hypothetical Mechanism of an HIV-1 Entry Inhibitor.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Plasma Viral Load

Treatment GroupBaseline (log10 copies/mL)Week 1 (log10 copies/mL)Week 2 (log10 copies/mL)Week 4 (log10 copies/mL)Change from Baseline
Vehicle Control5.2 ± 0.45.3 ± 0.55.1 ± 0.45.2 ± 0.6+0.0
Low-Dose Inhibitor-95.1 ± 0.34.1 ± 0.53.5 ± 0.63.0 ± 0.7-2.1
Mid-Dose Inhibitor-95.3 ± 0.53.2 ± 0.42.5 ± 0.5>2.8
High-Dose Inhibitor-95.2 ± 0.42.8 ± 0.3>2.7
Data are presented as mean ± SD. LLOQ = Lower Limit of Quantification.

Table 2: CD4+ T-Cell Counts

Treatment GroupBaseline (cells/µL)Week 4 (cells/µL)Change from Baseline (cells/µL)
Vehicle Control450 ± 75320 ± 60-130
Low-Dose Inhibitor-9465 ± 80480 ± 70+15
Mid-Dose Inhibitor-9440 ± 70550 ± 85+110
High-Dose Inhibitor-9455 ± 78590 ± 90+135
Data are presented as mean ± SD.

Table 3: Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)1500
Tmax (hr)2.0
AUC (0-24h) (ng·hr/mL)12000
Half-life (t½) (hr)6.5

Resistance Testing

Should viral rebound be observed in the presence of this compound, it is crucial to perform resistance testing.

G A Viral Rebound Detected in Treatment Group B Collect Plasma Samples A->B C Viral RNA Extraction B->C D RT-PCR Amplification of Target Gene(s) C->D E Sanger or Next-Generation Sequencing D->E F Sequence Analysis to Identify Mutations E->F G Phenotypic Assay to Confirm Resistance F->G

Figure 3: Workflow for HIV-1 Resistance Testing.

Genotypic assays will identify mutations in the viral genome that may confer resistance.[7] Phenotypic assays will then confirm whether these mutations result in a reduced susceptibility to this compound.[7][8]

Conclusion

The protocols and guidelines presented here offer a robust framework for the in vivo evaluation of "this compound." Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data essential for advancing a novel antiretroviral candidate through the preclinical development pipeline. Careful consideration of the animal model, experimental design, and key endpoints will be critical for a comprehensive assessment of the inhibitor's potential as a future therapeutic for HIV-1 infection.

References

Troubleshooting & Optimization

improving "HIV-1 inhibitor-9" solubility for "in vitro" assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Inhibitor-9. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound for in vitro assays. Many new chemical entities exhibit poor water solubility, which can present challenges during preclinical testing.[1][2] This guide is designed to help researchers, scientists, and drug development professionals overcome these challenges and obtain reliable experimental results.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in the lab.

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A1: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3][4] Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells. However, you need to find a balance, as a sufficient amount of DMSO is needed to keep the inhibitor in solution.[4]

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, then add this intermediate dilution to the rest of your assay volume.[3]

  • Pre-warming Media: Adding the inhibitor to pre-warmed media (e.g., 37°C) can sometimes help maintain solubility.[3]

  • Sonication: After diluting the compound in the media, brief sonication in a water bath can help to break up aggregates and re-dissolve precipitates.[3][5]

  • Use of Serum: If your experiment allows, the presence of serum in the cell culture media can help to stabilize the compound and prevent precipitation.[3]

Below is a decision-making workflow for troubleshooting precipitation issues.

G start Precipitation Observed in Aqueous Media check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and increase volume added to assay check_dmso->reduce_dmso Yes try_dilution Try gradual/serial dilution instead of direct addition check_dmso->try_dilution No reduce_dmso->try_dilution use_sonication Apply brief sonication after dilution try_dilution->use_sonication consider_excipients Still precipitating? use_sonication->consider_excipients use_cyclodextrin Use a solubilizing agent like HP-β-CD consider_excipients->use_cyclodextrin Yes end_solution Solution Found consider_excipients->end_solution No use_cyclodextrin->end_solution

Caption: Troubleshooting workflow for inhibitor precipitation.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A2: Yes, poor solubility can lead to high variability in experimental results.[6] If the inhibitor is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended. This can obscure dose-response relationships and lead to inaccurate IC50 values. It is crucial to ensure the compound is completely in solution at the tested concentrations.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[7] this compound is highly soluble in 100% DMSO. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q4: What are some alternative solubilization strategies if optimizing the DMSO concentration is not sufficient?

A4: If precipitation persists, you can explore the use of co-solvents or other formulation strategies.[1][8] These should be tested for compatibility with your specific assay.

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) or propylene glycol can be used in combination with DMSO to improve solubility.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[9]

  • Surfactants: Surfactants can be used to create micelles that encapsulate the inhibitor, but their use in cell-based assays is often limited due to potential cytotoxicity.[8] They may be more suitable for biochemical assays.[5]

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemThis compound Solubility (µM)Notes
100% DMSO> 50,000Recommended for primary stock solution.
PBS (pH 7.4)< 1Demonstrates poor aqueous solubility.
Cell Culture Media + 10% FBS5 - 10Serum components can slightly improve solubility.
Cell Culture Media + 0.5% DMSO25Typical final assay condition.
Cell Culture Media + 0.5% DMSO + 1% HP-β-CD150Significant improvement with a solubilizing agent.[9][10]
PBS (pH 7.4) + 5% PEG 40040Co-solvent enhances solubility in a simple buffer system.[1]
Q5: How can I prepare this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)?

A5: Complexation with HP-β-CD can significantly enhance the aqueous solubility of hydrophobic compounds.[9] Here is a general protocol for preparing a stock solution.

Experimental Protocol: Preparation of this compound with HP-β-CD
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media) to make a 10% (w/v) stock solution. Gentle heating and stirring may be required.

  • Prepare Inhibitor Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Complexation:

    • Slowly add the this compound DMSO stock to the stirring HP-β-CD solution. The molar ratio of HP-β-CD to the inhibitor is typically high (e.g., 100:1) to ensure efficient complexation.

    • For example, to make a 200 µM working stock, add 10 µL of 20 mM inhibitor stock to 990 µL of the 10% HP-β-CD solution.

  • Incubation: Incubate the mixture at room temperature for at least 1 hour with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter before use in sterile cell culture applications.

Experimental Workflows and Pathways

To provide context for the use of this compound, the following diagrams illustrate the HIV-1 replication cycle and a general workflow for screening antiviral compounds.

HIV-1 Replication Cycle and Inhibitor Targets

The replication of HIV-1 involves several key steps, each of which can be a target for antiviral drugs.[12][13][14][15]

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding EntryInhibitors Entry Inhibitors EntryInhibitors->Binding RTInhibitors RT Inhibitors RTInhibitors->ReverseTranscription IntegraseInhibitors Integrase Inhibitors IntegraseInhibitors->Integration ProteaseInhibitors Protease Inhibitors ProteaseInhibitors->Budding

Caption: Key stages of the HIV-1 replication cycle and corresponding inhibitor classes.

General Workflow for In Vitro Antiviral Screening

The following workflow outlines the typical steps for evaluating the efficacy of a new antiviral compound like this compound.[16][17]

Antiviral_Screening_Workflow Start Prepare Compound Stock (e.g., this compound in DMSO) Solubility Optimize Solubility for Assay (e.g., use HP-β-CD) Start->Solubility Cytotoxicity Determine Cytotoxicity (CC50) in Host Cells Solubility->Cytotoxicity AntiviralAssay Perform Antiviral Assay (e.g., infect cells with HIV-1) Solubility->AntiviralAssay SelectivityIndex Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SelectivityIndex DoseResponse Generate Dose-Response Curve and determine EC50 AntiviralAssay->DoseResponse DoseResponse->SelectivityIndex End Candidate for Further Study SelectivityIndex->End

Caption: A typical experimental workflow for in vitro screening of antiviral compounds.

References

Technical Support Center: Synthesis of HIV-1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering yield issues during the synthesis of HIV-1 Integrase Inhibitor-9 (INI-9), as described by Nair et al.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the multi-step synthesis of INI-9.

Step 1: Lithiation of 5-bromo-2-methoxypyridine and reaction with 2,6-difluorobenzaldehyde
  • Q1: My lithiation reaction is showing a significant amount of starting material, even after the recommended reaction time. What could be the cause? A1: Incomplete lithiation is a common issue. Several factors could be at play:

    • Insufficiently dried glassware and solvent: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents are used.

    • Titer of n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the solution before use to determine its exact molarity and ensure you are adding the correct stoichiometric amount.

    • Reaction Temperature: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable and the reagent is added slowly to maintain this temperature.

  • Q2: I am observing low yields of the desired alcohol product after adding the aldehyde. What are the likely reasons? A2: Low yields at this stage can result from a few issues:

    • Poor quality of the aldehyde: Ensure the 2,6-difluorobenzaldehyde is pure and free of the corresponding carboxylic acid, which would quench the organolithium reagent.

    • Inefficient quench: The lithiated pyridine is a strong base. If the reaction is allowed to warm up before the aldehyde is added, or if the addition is too slow, the organolithium species may decompose.

    • Side reactions: The lithiated intermediate can potentially react with the solvent (e.g., THF) if the temperature is not kept sufficiently low.

Step 2: Dehydroxylation and Cleavage of Methoxy Protection
  • Q3: The dehydroxylation/demethylation step to form the pyridine-2-one derivative (Compound 6) is resulting in a complex mixture of products. How can I improve the selectivity? A3: This transformation is a critical step that can be prone to side reactions.

    • Reaction Conditions: Ensure that the reaction conditions are strictly followed as per the literature protocol. The choice of acid and temperature can significantly impact the outcome.

    • Work-up Procedure: A careful work-up is essential to isolate the desired product from any partially reacted intermediates or side products. Ensure the pH is adjusted correctly during extraction.

Step 3: Bromination and N-alkylation
  • Q4: My bromination of the pyridine-2-one is not selective and I'm getting multiple brominated species. What can I do? A4: Controlling the regioselectivity of bromination on an activated ring system can be challenging.

    • Brominating Agent: The choice of brominating agent (e.g., NBS vs. Br2) is critical. NBS is often milder and more selective.

    • Temperature Control: Perform the reaction at the recommended temperature to minimize over-bromination.

    • Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess will almost certainly lead to multiple additions.

Step 4: Pd-catalyzed Stille Cross-Coupling
  • Q5: The Stille coupling reaction is sluggish and gives low yields of the acetylpyridine intermediate. How can I optimize this step? A5: The Stille reaction is a powerful but sensitive transformation. Key parameters to check are:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Ensure the catalyst is active and not "dead".[1] Consider using electron-rich, bulky phosphine ligands which can accelerate the coupling.[2]

    • Purity of Reagents: Organotin reagents can decompose on storage. Ensure the 1-ethoxyvinyl(tributyl)stannane is of high purity. The aryl bromide must also be pure.

    • Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. The optimal temperature may need to be empirically determined.

    • Additives: Sometimes, additives like Cu(I) salts can accelerate Stille couplings, particularly with less reactive substrates.[2]

  • Q6: I'm having difficulty removing the tributyltin byproducts from my reaction mixture after the Stille coupling. What is the best method? A6: Removal of organotin residues is a well-known challenge in Stille couplings.

    • Aqueous KF Wash: A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This reacts with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.[3]

    • Column Chromatography: Careful column chromatography on silica gel can also separate the product from tin residues. Sometimes, using a solvent system containing a small amount of triethylamine can help.[3]

Step 5: Diketoacid Formation and Final Condensation
  • Q7: The final condensation to form the diketoacid derivative (Compound 8) is incomplete. What could be the problem? A7: This Claisen-type condensation requires a strong base and anhydrous conditions.

    • Base Strength and Purity: Ensure the base (e.g., sodium ethoxide) is not old or decomposed. The reaction is sensitive to the quality of the base.

    • Anhydrous Conditions: As with the lithiation step, this reaction is moisture-sensitive. Ensure all reagents and solvents are anhydrous.

    • Reaction Time and Temperature: Allow the reaction to proceed for the full recommended time to ensure complete conversion.

  • Q8: The final hydrolysis of the ester to the carboxylic acid (INI-9) is not going to completion or is causing decomposition. How can I improve this? A8: Hydrolysis of the ester to the final diketoacid needs to be carefully controlled.

    • Reaction Conditions: The use of LiOH or NaOH in a mixed solvent system (e.g., THF/MeOH/H2O) is common. The temperature should be monitored; excessive heat can cause decomposition.

    • Acidic Work-up: The final product is a diketoacid, which can be sensitive. The acidic work-up to protonate the carboxylate should be done carefully, often at a low temperature, to avoid any degradation of the product.

Data Presentation

The following table summarizes the reported yields for each step in the synthesis of HIV-1 Inhibitor-9 as described by Nair et al.

StepReactionStarting MaterialProductReported Yield
1-2Lithiation, aldehyde addition, dehydroxylation, and demethylation5-bromo-2-methoxypyridine (4)Pyridine-2-one derivative (6)88%
3Bromination and N-alkylationPyridine-2-one derivative (6)Intermediate product (7)64% (2 steps)
4-5Stille coupling, hydrolysis, reaction with diethyl oxalate, hydrolysisIntermediate product (7)Diketoacid derivative (8)Not specified
6Final condensationDiketoacid derivative (8)This compound (INI-9) 68%

Experimental Protocols

Detailed Protocol for Step 4: Pd-catalyzed Stille Cross-Coupling

This protocol provides a detailed methodology for the Stille cross-coupling of the brominated intermediate (7) with 1-ethoxyvinyl(tributyl)stannane.

Materials:

  • Intermediate 7 (1.0 eq)

  • 1-ethoxyvinyl(tributyl)stannane (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Saturated aqueous KF solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Intermediate 7 (1.0 eq) and Pd(PPh3)4 (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture at room temperature for 10 minutes. Add 1-ethoxyvinyl(tributyl)stannane (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir under argon for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Stir the organic solution vigorously with a saturated aqueous solution of KF for 1 hour. A precipitate of tributyltin fluoride should form.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then taken to the next step (acidic work-up to reveal the acetyl group) before further purification. The resulting acetyl intermediate can be purified by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine Step_1 Step 1 & 2: Lithiation, Aldehyde Addition, Dehydroxylation, Demethylation 5-bromo-2-methoxypyridine->Step_1 2,6-difluorobenzaldehyde 2,6-difluorobenzaldehyde 2,6-difluorobenzaldehyde->Step_1 Compound_6 Compound 6 (Pyridine-2-one derivative) Yield: 88% Step_1->Compound_6 Step_3 Step 3: Bromination & N-alkylation Compound_6->Step_3 Compound_7 Compound 7 Yield: 64% Step_3->Compound_7 Step_4 Step 4: Stille Coupling Compound_7->Step_4 Acetyl_Intermediate Acetyl Intermediate Step_4->Acetyl_Intermediate Step_5 Step 5: Diketoacid Formation Acetyl_Intermediate->Step_5 Compound_8 Compound 8 (Diketoacid derivative) Step_5->Compound_8 Step_6 Step 6: Final Condensation Compound_8->Step_6 INI_9 This compound (INI-9) Yield: 68% Step_6->INI_9

Caption: Synthetic workflow for this compound (INI-9).

hiv_integrase_pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) Viral_RNA Viral RNA Reverse_Transcription 2. Reverse Transcription Viral_RNA->Reverse_Transcription template Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Reverse_Transcription catalyzes Integrase Integrase Integration 4. Integration Integrase->Integration catalyzes Cell_Entry 1. Virus Entry & Uncoating Cell_Entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Entry 3. Nuclear Entry Viral_DNA->Nuclear_Entry Nuclear_Entry->Integration Host_DNA Host DNA Host_DNA->Integration Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Viral_Proteins New Viral Proteins Transcription_Translation->Viral_Proteins Assembly_Budding 6. Assembly & Budding Viral_Proteins->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion INI_9 HIV-1 Integrase Inhibitor (e.g., INI-9) INI_9->Integration BLOCKS

Caption: Mechanism of action of HIV-1 Integrase Inhibitors.[4][5][6][7]

References

troubleshooting "HIV-1 inhibitor-9" crystallization for structural studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HIV-1 Inhibitor Crystallization Studies.

This guide provides troubleshooting advice and standardized protocols for researchers working on the structural biology of HIV-1 targets, such as reverse transcriptase and protease, in complex with small molecule inhibitors. For the purpose of this guide, we will refer to a representative compound as "HIV-1 inhibitor-9" to address common challenges encountered during co-crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the crystallization of HIV-1 protein-inhibitor complexes.

Question 1: I am not getting any crystals, only clear drops. What should I do?

Answer: Clear drops indicate that the solution is likely undersaturated, and the protein/precipitant concentration is too low for nucleation to occur.

Troubleshooting Steps:

  • Increase Protein Concentration: The optimal protein concentration for many macromolecules is between 5 and 20 mg/mL[1]. If your concentration is below this range, carefully concentrate your protein-inhibitor complex.

  • Increase Precipitant Concentration: The precipitant concentration may be insufficient to induce supersaturation. Try screening a range of higher precipitant concentrations.[2]

  • Vary the Protein-to-Reservoir Ratio: In vapor diffusion experiments, changing the drop ratio (e.g., 2:1 or 1:2 protein:reservoir instead of 1:1) can alter the equilibration pathway and promote crystallization.[1]

  • Change the Crystallization Method: If vapor diffusion is unsuccessful, consider other methods like microbatch or liquid-liquid diffusion to explore different kinetic pathways to nucleation.[3][4][5]

  • Check Inhibitor Concentration: Ensure the inhibitor is present in a sufficient molar excess to promote complex formation. For inhibitors with weaker binding, a 10-fold excess may be necessary.[6]

Question 2: My drops contain amorphous precipitate or heavy protein skinning. How can I fix this?

Answer: Precipitation indicates that the supersaturation level is too high, causing the protein to crash out of solution instead of forming an ordered crystal lattice.

Troubleshooting Steps:

  • Decrease Protein Concentration: Reduce the starting concentration of your protein-inhibitor complex.

  • Decrease Precipitant Concentration: Lower the concentration of the precipitant in the reservoir solution to slow down the equilibration process.[2]

  • Modify Drop Ratio: Use a higher ratio of protein solution to reservoir solution (e.g., 2:1) to start from a point further away from the precipitation zone.

  • Incorporate Additives: Certain additives can increase protein solubility or stability. Consider screening additives like non-detergent sulfobetaines (NDSBs), low concentrations of detergents, or small polyols.

  • Vary the Temperature: Changing the incubation temperature can alter the solubility curve of the protein.[7][8] If experiments are at 20°C, try repeating them at 4°C, and vice versa.

Question 3: I have crystals, but they are too small, poorly formed, or diffract weakly. How can I optimize them?

Answer: This is a common issue where initial hits need refinement to produce diffraction-quality crystals. The goal is to slow down the crystal growth process to allow for a more ordered lattice to form.[7]

Troubleshooting Steps:

  • Fine-Tune Precipitant and pH: Perform optimization screens around the initial hit condition by making small, incremental changes to the precipitant concentration and pH.[2] A change of just 0.1-0.2 pH units can have a significant effect.

  • Seeding: Use micro or macro seeding. Introduce a tiny, existing crystal (a seed) into a new, equilibrated drop that is in the metastable zone. This provides a template for growth and can yield larger, more well-ordered crystals.

  • Control Temperature: Lowering the temperature can slow growth and often improves crystal quality.

  • Additive Screening: Screen a panel of additives that can sometimes incorporate into the crystal lattice and improve packing.

  • Re-evaluate Protein Quality: Ensure the protein-inhibitor complex is monodisperse and stable using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) before setting up crystallization plates.[9][10]

Question 4: My inhibitor is not soluble in the crystallization buffer. What are my options?

Answer: Poor inhibitor solubility is a frequent challenge in co-crystallization experiments.[11]

Troubleshooting Steps:

  • Use a Co-solvent: While keeping it at a low final concentration (typically <5%), use a co-solvent like DMSO or ethanol to dissolve the inhibitor before adding it to the protein solution.[6]

  • Complex Formation at Lower Protein Concentration: It may be necessary to dilute the protein to a lower concentration before adding the inhibitor to prevent the protein from precipitating.[11] The complex can then be re-concentrated.

  • Soaking: If you can obtain crystals of the apo-protein (protein without the inhibitor), you can try soaking the inhibitor into the crystals. This involves transferring the apo-crystal into a solution containing the inhibitor.[6]

  • Incubation Temperature: Incubating the protein-inhibitor mixture at different temperatures (e.g., room temperature instead of on ice) can sometimes facilitate complex formation.[11]

Quantitative Data Summary

The following tables provide typical starting ranges for crystallization experiments with HIV-1 protease and reverse transcriptase complexes. These are guidelines and may require significant optimization.

Table 1: Typical Starting Conditions for Co-Crystallization Screens

ParameterHIV-1 ProteaseHIV-1 Reverse TranscriptaseNotes
Protein Concentration 8 - 15 mg/mL10 - 20 mg/mLHigher concentrations can lead to precipitation.[2]
Inhibitor Molar Excess 2 - 5 fold3 - 10 foldDepends on inhibitor affinity (Kd).
Common Precipitants 10-20% PEG 3350/40000.8-1.6 M Ammonium Sulfate8-18% PEG 4000/60001.0-2.0 M Sodium/Potassium PhosphatePEGs and salts are the most common precipitants.[1][2]
Typical pH Range 4.5 - 6.56.0 - 7.5Optimal pH is critical for protein stability and charge.
Common Buffers Sodium Acetate, Sodium CitrateHEPES, Tris-HClBuffer choice should be appropriate for the target pH.
Temperature 4°C or 20°C4°C or 20°CTemperature affects solubility and kinetics.[8]

Table 2: Common Cryoprotectants for Data Collection

After obtaining crystals, they must be flash-cooled in liquid nitrogen to prevent radiation damage during X-ray diffraction.[12][13] This requires soaking the crystal in a cryoprotectant solution.

CryoprotectantTypical ConcentrationNotes
Glycerol 20 - 30% (v/v)The most common cryoprotectant; highly effective.[14]
Ethylene Glycol 20 - 30% (v/v)Can be more effective than glycerol for some crystals.[12]
PEG 400 25 - 35% (v/v)Useful if the crystal was grown in a high PEG concentration.
Sucrose 20 - 30% (w/v)A gentle cryoprotectant, good for sensitive crystals.[12]

Note: The cryoprotectant should be prepared in the mother liquor (the reservoir solution from which the crystal grew) to avoid osmotic shock.

Experimental Protocols

Protocol 1: Preparation of the Protein-Inhibitor Complex

  • Prepare Inhibitor Stock: Dissolve "this compound" in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Dilute Protein: Start with your purified protein (e.g., HIV-1 Protease) at a concentration of ~10 mg/mL in a suitable buffer (e.g., 50 mM Sodium Acetate pH 5.5, 1 mM DTT).

  • Add Inhibitor: Add the inhibitor stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold). The final DMSO concentration should ideally be below 5%.

  • Incubate: Gently mix and incubate the solution on ice or at room temperature for 30-60 minutes to allow for complex formation.[11]

  • Centrifuge: Spin the solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitated material. The supernatant is now ready for crystallization trials.

Protocol 2: Setting up a Hanging Drop Vapor Diffusion Experiment

  • Prepare Reservoir: Using a 24-well plate, pipette 500 µL of the reservoir solution (e.g., 15% PEG 3350, 0.1 M Sodium Acetate pH 5.5) into a well.

  • Grease the Well: Apply a thin, continuous ring of vacuum grease around the rim of the well.[15]

  • Prepare the Drop: On a siliconized glass coverslip, pipette 1 µL of the protein-inhibitor complex solution.

  • Add Reservoir Solution: Pipette 1 µL of the reservoir solution into the protein drop. Avoid introducing bubbles.[15]

  • Seal the Well: Invert the coverslip and place it over the well, pressing gently to create an airtight seal.[15] The drop should be hanging from the center of the coverslip, suspended over the reservoir.

  • Incubate and Monitor: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C). Monitor the drops for crystal growth over several days to weeks.

Visual Guides and Workflows

Diagram 1: Co-Crystallization Experimental Workflow

CoCrystallizationWorkflow Protein Purified Protein (e.g., HIV-1 Protease) Complex Form Protein-Inhibitor Complex Protein->Complex Inhibitor Inhibitor Stock (in DMSO) Inhibitor->Complex Screen Set Up Crystallization Screen (Vapor Diffusion) Complex->Screen Monitor Incubate & Monitor for Crystals Screen->Monitor Optimize Optimize Hit Conditions Monitor->Optimize Cryo Cryo-protect Crystal Optimize->Cryo Diffract X-ray Diffraction & Data Collection Cryo->Diffract

Caption: A typical workflow for protein-inhibitor co-crystallization.

Diagram 2: Troubleshooting Crystallization Outcomes

Caption: A decision tree for troubleshooting common crystallization results.

References

Technical Support Center: Optimizing HIV-1 Inhibitor-9 Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing "HIV-1 Inhibitor-9" in cell culture experiments. The information is designed to address common challenges and provide clear protocols for optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: As a starting point, it is advisable to consult the literature for published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for similar compounds. A common practice is to begin with a concentration 5 to 10 times higher than the reported IC50 or Ki to ensure complete inhibition of the target. If these values are unknown, a wide range of concentrations should be tested to determine the optimal dose empirically. It is important to note that excessively high concentrations (e.g., 20-fold or higher than the IC50) may lead to off-target effects or even a paradoxical decrease in inhibition.

Q2: My cells are dying after treatment with this compound. What could be the cause and how can I fix it?

A2: Cell death upon treatment is likely due to cytotoxicity. It is crucial to determine the 50% cytotoxic concentration (CC50) of the inhibitor in your specific cell line.[1] This can be achieved through a standard cytotoxicity assay, such as the MTT assay.[2] Once the CC50 is known, you can work with concentrations well below this value to minimize toxicity while maintaining efficacy. The selectivity index (SI), calculated as CC50/IC50, is a critical parameter for evaluating the therapeutic window of the inhibitor.[1] A higher SI value indicates a more favorable safety profile.

Q3: I am not observing the expected inhibitory effect on HIV-1 replication. What are the potential reasons?

A3: Several factors could contribute to a lack of inhibitory effect:

  • Inhibitor Concentration: The concentration may be too low. As mentioned in Q1, a dose-response experiment is essential to identify the optimal concentration.

  • Solubility and Stability: Poor solubility of the inhibitor in your cell culture medium can lead to a lower effective concentration.[3] Ensure the inhibitor is fully dissolved in a compatible solvent (e.g., DMSO) before adding it to the medium. Always include a solvent control in your experiments. Additionally, the stability of the compound in the culture medium over the course of the experiment should be considered.[4]

  • Cell Permeability: For intracellular targets, the inhibitor must be able to cross the cell membrane.[4] If cell permeability is a concern, you may need to consider alternative formulations or delivery methods.

  • Nonspecific Binding: The inhibitor may bind nonspecifically to serum proteins in the culture medium or to the plastic of the culture plates, reducing its bioavailable concentration.[4] Performing experiments with varying serum concentrations or using low-binding plates can help assess this issue.[4]

Q4: How do I prepare a stock solution of this compound?

A4: The reconstitution solvent should be compatible with your cell culture system. Most cells can tolerate low concentrations of DMSO (typically <0.5%). Check the manufacturer's instructions for the recommended solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in the appropriate solvent. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Inhibitor Conc. (µM)% HIV-1 Inhibition% Cell Viability
0 (Vehicle Control)0100
0.011598
0.14895
19290
109965
1009915

Based on this hypothetical data, the IC50 would be approximately 0.1 µM, and the CC50 would be around 20 µM, resulting in a Selectivity Index (SI) of 200.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 replication in a cell-based assay.

  • Cell Seeding: Seed target cells (e.g., MT-4 cells) in a 96-well plate at a density of 1 x 10^5 cells/well.[2]

  • Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Treatment: Immediately after infection, add 50 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the viral replication cycle (e.g., 3-5 days).

  • Readout: Measure the extent of viral replication. This can be done by quantifying a viral protein (e.g., p24 antigen ELISA) or by using a reporter cell line where viral infection leads to the expression of a measurable marker (e.g., luciferase).[1][5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Seeding: Seed the same target cells used in the antiviral assay in a 96-well plate at the same density.

  • Treatment: Add the same serial dilutions of this compound as used in the IC50 determination to the cells. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_optimization Optimization Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Serial_Dilutions Prepare Serial Dilutions in Culture Medium Stock->Serial_Dilutions IC50_Assay IC50 Determination (Antiviral Assay) Serial_Dilutions->IC50_Assay CC50_Assay CC50 Determination (Cytotoxicity Assay) Serial_Dilutions->CC50_Assay IC50_Calc Calculate IC50 IC50_Assay->IC50_Calc CC50_Calc Calculate CC50 CC50_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->SI_Calc CC50_Calc->SI_Calc Optimal_Dose Select Optimal Dose (High Efficacy, Low Toxicity) SI_Calc->Optimal_Dose HIV_Lifecycle_Inhibition cluster_entry Cell Entry cluster_replication Replication cluster_assembly Assembly & Release Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor This compound (e.g., Protease Inhibitor) Inhibitor->Budding Blocks Maturation

References

addressing off-target effects of "HIV-1 inhibitor-9"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of HIV-1 inhibitor-9.

Frequently Asked Questions (FAQs)

Q1: We observe a decrease in T-cell activation in our assays at concentrations close to the EC50 for HIV-1 inhibition. What could be the cause?

A1: This may be an off-target effect due to the inhibition of Lymphocyte-specific protein tyrosine kinase (LCK), a key enzyme in T-cell receptor signaling. This compound has been observed to have inhibitory activity against LCK at concentrations that are close to those required for anti-HIV-1 efficacy. We recommend performing a specific LCK kinase activity assay to confirm this off-target effect in your experimental system.

Q2: We have noticed unexpected changes in the expression of metabolic genes, such as CYP3A4, in our cell models. Is this a known effect of this compound?

A2: Yes, this is a potential off-target effect. This compound has been shown to be a mild activator of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, including CYP3A4. We advise conducting a PXR activation assay to quantify this effect.

Q3: At concentrations higher than the recommended working concentration, we see a significant decrease in cell viability. What is the mechanism of this cytotoxicity?

A3: The observed cytotoxicity at higher concentrations is likely due to mitochondrial stress. It is crucial to perform a dose-response cell viability assay to determine the cytotoxic concentration 50 (CC50) in your specific cell line and ensure you are using the inhibitor at a concentration well below this value for your primary experiments.

Troubleshooting Guides

Issue 1: Suboptimal Anti-HIV-1 Activity with T-cell Viability Issues
Symptom Possible Cause Suggested Solution
Reduced HIV-1 inhibition and decreased T-cell proliferation.Off-target inhibition of LCK, affecting T-cell activation and viability.1. Confirm LCK inhibition using a specific kinase assay. 2. Perform a dose-response experiment to find a concentration that inhibits HIV-1 with minimal impact on T-cell viability. 3. Consider using a different T-cell line that may be less sensitive to LCK inhibition.
Inconsistent results in primary T-cells.Donor-to-donor variability in LCK expression or sensitivity.1. Screen multiple donors to select for those with a wider therapeutic window. 2. Normalize data to a positive control for LCK inhibition.
Issue 2: Unexplained Changes in Gene Expression
Symptom Possible Cause Suggested Solution
Upregulation of CYP3A4 and other PXR target genes.Off-target activation of the Pregnane X Receptor (PXR).1. Perform a PXR reporter assay to quantify the level of activation. 2. If PXR activation is a concern, consider co-treatment with a PXR antagonist. 3. Use a cell line with low PXR expression if suitable for your primary research question.
Variable gene expression results across experiments.Differences in cell confluence or passage number affecting PXR activity.1. Standardize cell seeding density and passage number for all experiments. 2. Include a known PXR agonist as a positive control in all experiments.
Issue 3: High Background Cytotoxicity
Symptom Possible Cause Suggested Solution
Significant cell death observed even at low concentrations.Cell line is particularly sensitive to mitochondrial stress.1. Determine the CC50 of the inhibitor in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[1][2][3][4][5] 2. Ensure the working concentration is at least 10-fold lower than the CC50. 3. Reduce the incubation time with the inhibitor if possible.
Inconsistent cytotoxicity results.Issues with compound solubility or stability in culture media.1. Visually inspect the media for any precipitation of the compound. 2. Prepare fresh stock solutions of the inhibitor for each experiment. 3. Test different formulations or vehicles for the inhibitor.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay Type IC50 / EC50 (nM)
HIV-1 IntegraseStrand Transfer Assay5
HIV-1 ReplicationCell-based Assay (MT-4 cells)15
LCK KinaseKinase Activity Assay150
PXR ActivationReporter Gene Assay500
CytotoxicityCell Viability Assay (HEK293T)2500

Experimental Protocols

Protocol 1: LCK Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against LCK kinase.

  • Reagents: Recombinant LCK enzyme, LCK-specific peptide substrate, ATP, kinase buffer, and a kinase activity detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 96-well plate, add 5 µL of the inhibitor dilution, 5 µL of LCK enzyme, and 5 µL of the peptide substrate.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the IC50 value from the dose-response curve.

Protocol 2: PXR Activation Reporter Gene Assay

This protocol is for quantifying the activation of PXR by this compound.[6][7][8][9][10]

  • Materials: HepG2 cells stably expressing a PXR-responsive luciferase reporter construct, cell culture medium, this compound, a known PXR agonist (e.g., rifampicin) as a positive control, and a luciferase assay system.

  • Procedure:

    • Seed the HepG2 reporter cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound or rifampicin.

    • Incubate the plate at 37°C for 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound.[1]

  • Materials: Cell line of interest, cell culture medium, this compound, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate for 48 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

cluster_0 On-Target Pathway HIV-1 RNA HIV-1 RNA Reverse Transcription Reverse Transcription HIV-1 RNA->Reverse Transcription HIV-1 DNA HIV-1 DNA Reverse Transcription->HIV-1 DNA Integrase Integrase HIV-1 DNA->Integrase Integration Integration Integrase->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Integrase

Caption: Intended mechanism of action of this compound.

cluster_1 Off-Target Pathway: T-Cell Activation TCR T-Cell Receptor LCK LCK TCR->LCK ZAP-70 ZAP-70 LCK->ZAP-70 Signaling Cascade Signaling Cascade ZAP-70->Signaling Cascade T-Cell Activation T-Cell Activation Signaling Cascade->T-Cell Activation This compound This compound This compound->LCK

Caption: Off-target inhibition of LCK by this compound.

cluster_2 Experimental Workflow: Off-Target Assessment Primary Screen Primary HIV-1 Inhibition Assay Observe Off-Target Observe Unexpected Phenotype (e.g., low T-cell activation) Primary Screen->Observe Off-Target Hypothesize Hypothesize Off-Target (e.g., LCK inhibition) Observe Off-Target->Hypothesize Secondary Assay Specific Off-Target Assay (e.g., LCK Kinase Assay) Hypothesize->Secondary Assay Confirm Confirm Off-Target Effect Secondary Assay->Confirm Optimize Optimize Assay Conditions Confirm->Optimize

Caption: Workflow for identifying and confirming off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of HIV-1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of "HIV-1 inhibitor-9," a representative model for poorly soluble antiretroviral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges observed with the oral bioavailability of novel HIV-1 inhibitors like inhibitor-9?

A1: The primary initial challenges often stem from the physicochemical properties of the compound. Many new HIV-1 inhibitors are lipophilic and have high molecular weights, leading to poor aqueous solubility and low permeability.[1][2] This can result in low dissolution rates in the gastrointestinal (GI) tract and consequently, poor absorption and low bioavailability.[3][4] Additionally, some inhibitors may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pumps the drug back into the GI lumen, further reducing net absorption.[5][6] First-pass metabolism in the liver can also significantly decrease the amount of active drug reaching systemic circulation.[3][7]

Q2: What are the first-line formulation strategies to consider for enhancing the bioavailability of a poorly soluble compound like this compound?

A2: For a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), several formulation strategies can be employed.[1] Particle size reduction techniques like micronization and nanosuspension increase the surface area for dissolution.[8] Amorphous solid dispersions (ASDs) can be created by dispersing the drug in a polymer matrix, which enhances solubility by preventing crystallization.[8] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption by presenting the drug in a solubilized state.[1][4]

Q3: How can I determine if my compound, this compound, is a substrate for efflux transporters like P-gp?

A3: The Caco-2 permeability assay is a standard in vitro method to investigate this.[6][9] This assay uses a monolayer of human colon adenocarcinoma cells that express various transporters, including P-gp.[6] By measuring the transport of the drug from the apical (lumen) to the basolateral (blood) side and vice versa, an efflux ratio can be calculated.[6] An efflux ratio significantly greater than 2 suggests that the compound is actively transported.[6] Co-administration with a known P-gp inhibitor, such as verapamil, can confirm this; a decrease in the efflux ratio in the presence of the inhibitor indicates P-gp involvement.[6]

Q4: What role does a pharmacokinetic booster like Ritonavir play, and could it be used with this compound?

A4: Ritonavir is a potent inhibitor of the cytochrome P450 isoenzyme CYP3A4, which is a major enzyme responsible for the metabolism of many drugs in the liver and gut wall.[10] By inhibiting CYP3A4, a small, sub-therapeutic dose of ritonavir can significantly increase the plasma concentration and half-life of co-administered drugs that are substrates for this enzyme.[10] This "boosting" effect allows for lower or less frequent dosing of the primary drug. If in vitro metabolism studies indicate that this compound is metabolized by CYP3A4, co-administration with a booster like ritonavir or cobicistat could be a viable strategy to enhance its bioavailability.[10]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Problem: Low and Variable Oral Bioavailability in Animal Models

Q: My in vivo pharmacokinetic studies in rats show low and highly variable plasma concentrations of this compound after oral administration. What are the potential causes and how can I troubleshoot this?

A: Low and variable oral bioavailability is a common issue for poorly soluble compounds. The troubleshooting process can be broken down into a logical workflow:

G cluster_0 Troubleshooting Low/Variable Bioavailability start Low & Variable Oral Bioavailability Observed in Rats q1 Is the dissolution rate limiting absorption? start->q1 q2 Is intestinal permeability a major barrier? q1->q2 No/Uncertain s1 Perform in vitro dissolution testing under different pH conditions. q1->s1 Yes/Likely q3 Is the compound a substrate for efflux transporters? q2->q3 No/Uncertain s2 Conduct Caco-2 permeability assays. q2->s2 Yes/Likely q4 Is first-pass metabolism extensive? q3->q4 No/Uncertain s3 Determine the efflux ratio in Caco-2 assay +/- P-gp inhibitor. q3->s3 Yes/Likely s4 Incubate with liver microsomes to assess metabolic stability. q4->s4 Yes/Likely res1 Optimize formulation: - Particle size reduction - Amorphous solid dispersion - Lipid-based formulation s1->res1 res2 Consider permeation enhancers (with caution) or targeted delivery systems. s2->res2 res3 Co-administer with a P-gp inhibitor or design analogs to avoid efflux. s3->res3 res4 Co-administer with a metabolic inhibitor (e.g., Ritonavir) if CYP3A4 is involved. s4->res4

Caption: Troubleshooting workflow for low oral bioavailability.

Problem: Inconsistent Results in Caco-2 Permeability Assay

Q: I am getting inconsistent Papp values and variable TEER readings in my Caco-2 permeability assays for this compound. What could be the cause?

A: Inconsistent Caco-2 results can arise from several factors related to cell culture maintenance and experimental execution.

  • Cell Monolayer Integrity: Ensure your Caco-2 cells are cultured for a sufficient duration (typically 21 days) to form a fully differentiated monolayer with well-established tight junctions.[11]

  • TEER Measurements: Transepithelial electrical resistance (TEER) is a critical indicator of monolayer integrity.[9] TEER values should be stable and within the validated range for your lab before starting the experiment.[11] Measure TEER before and after the experiment to ensure the compound is not disrupting the monolayer. A significant drop in TEER post-experiment suggests cytotoxicity.[11]

  • Compound Cytotoxicity: High concentrations of your test compound may be toxic to the Caco-2 cells, compromising the monolayer. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for this compound before conducting permeability studies.[12]

  • Buffer Conditions: Ensure the pH and osmolarity of your transport buffer are physiological (pH 7.4) and consistent across experiments.[13]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for this compound to guide experimental interpretation.

Table 1: Physicochemical Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight650 g/mol High MW can limit passive diffusion.
LogP4.8High lipophilicity suggests poor aqueous solubility.
Aqueous Solubility (pH 6.8)< 0.1 µg/mLVery low solubility will likely lead to dissolution-rate limited absorption.
pKa8.5 (basic)Solubility will be pH-dependent; higher in the acidic stomach, lower in the intestine.

Table 2: In Vitro Permeability and Efflux Data for this compound

ParameterValueInterpretation
Papp (A→B) 0.5 x 10⁻⁶ cm/sLow apparent permeability.
Papp (B→A) 4.5 x 10⁻⁶ cm/sHigh basolateral to apical permeability.
Efflux Ratio (Papp(B→A)/Papp(A→B)) 9.0Strong indication of active efflux.
Efflux Ratio (+ Verapamil) 1.5Efflux is significantly mediated by P-gp.

Table 3: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, Oral Gavage)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (%)
Aqueous Suspension 25 ± 84.0150 ± 45< 2%
Micronized Suspension 70 ± 202.0420 ± 90~5%
Solid Dispersion (in PVP-VA) 250 ± 601.51800 ± 350~20%
SEDDS Formulation 400 ± 851.03200 ± 500~35%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is designed to assess the dissolution rate of different formulations of this compound.

  • Apparatus: USP Apparatus II (Paddle).[14]

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Simulated Intestinal Fluid (SIF), pH 6.8.[14]

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 50 rpm.[14]

    • Add the formulation (equivalent to a specific dose of this compound) to 900 mL of the dissolution medium.[14]

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm filter.[14]

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

This protocol determines the intestinal permeability and potential for active efflux of this compound.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[15]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an EVOM meter. The monolayer is ready for the transport experiment when TEER values are stable and above a pre-determined threshold (e.g., >300 Ω·cm²).[11]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[11]

    • Apical to Basolateral (A→B) Transport: Add the dosing solution of this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B→A) / Papp (A→B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for assessing the oral bioavailability of this compound formulations in a rat model.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Dosing:

    • Fast animals overnight prior to dosing.[16]

    • Administer the selected formulation of this compound via oral gavage at a specified dose (e.g., 10 mg/kg).

    • For intravenous (IV) administration (to determine absolute bioavailability), administer a solution of the drug via the tail vein at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[17]

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract this compound from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

G cluster_0 Oral Drug Absorption Pathway drug Oral Dosage Form (this compound) dissolution Drug in Solution in GI Lumen drug->dissolution 1. Dissolution absorption Enterocyte (Intestinal Wall) dissolution->absorption 2. Permeation portal_vein Portal Vein absorption->portal_vein 3. Absorption liver Liver portal_vein->liver 4. First-Pass systemic Systemic Circulation liver->systemic 5. Bioavailable Drug b1 Poor Solubility b1->dissolution b2 Efflux (P-gp) b2->absorption efflux b3 Metabolism (CYP3A4) b3->liver

Caption: Key barriers in the oral absorption pathway.

G cluster_1 Bioavailability Enhancement Strategy Workflow start Characterize Physicochemical Properties of this compound in_vitro In Vitro Screening (Dissolution, Caco-2, Metabolic Stability) start->in_vitro formulation Formulation Development (Micronization, ASD, SEDDS) in_vitro->formulation Identify Barriers in_vivo In Vivo PK Study (e.g., Rat Model) formulation->in_vivo Test Formulations optimization Lead Formulation Optimization in_vivo->optimization Analyze Data optimization->in_vivo Iterate preclinical Preclinical Candidate Selection optimization->preclinical Select Lead

Caption: Workflow for enhancing bioavailability.

References

minimizing degradation of "HIV-1 inhibitor-9" in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of "HIV-1 Inhibitor-9" in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of "this compound" degradation in experimental settings?

A1: Degradation of "this compound" can be attributed to several factors, including:

  • Chemical Instability: The inherent chemical structure of the inhibitor may make it susceptible to degradation under certain conditions. Common chemical degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1][2][3] For instance, molecules with ester or amide bonds may be prone to hydrolysis, while those with electron-rich moieties can be susceptible to oxidation.

  • Environmental Factors: Exposure to light, elevated temperatures, and extreme pH values can accelerate degradation.[4][5] Many small molecule inhibitors are light-sensitive and can decompose when exposed to ambient light for extended periods.

  • Enzymatic Degradation: In cell-based assays or in vivo studies, "this compound" can be metabolized by cellular enzymes.[6][7][8] The primary site of drug metabolism is the liver, involving Phase I (functionalization, e.g., oxidation by cytochrome P450 enzymes) and Phase II (conjugation) reactions that increase the hydrophilicity of the compound to facilitate its excretion.[6][9]

  • Improper Storage and Handling: Incorrect storage temperatures, use of inappropriate solvents, and repeated freeze-thaw cycles of stock solutions can compromise the stability of the inhibitor.

Q2: How should I prepare and store stock solutions of "this compound"?

A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of "this compound".

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors due to its high solubilizing capacity. However, it is essential to ensure the chosen solvent is compatible with the inhibitor and the experimental assay.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Always refer to the manufacturer's instructions for specific storage recommendations.

Q3: My "this compound" appears to be precipitating in my cell culture medium. What can I do?

A3: Precipitation of the inhibitor in aqueous media is a common issue that can lead to inaccurate results.

  • Check Solubility: Determine the aqueous solubility of "this compound". The final concentration in your assay should not exceed its solubility limit.

  • Optimize Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) in the final assay medium should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation.

  • Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to maintain solubility.

  • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes help prevent precipitation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of "this compound" in biochemical assays.
Possible Cause Troubleshooting Step
Inhibitor Degradation Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. Protect the inhibitor solution from light and keep it on ice.
Incorrect Buffer pH Verify the pH of the assay buffer. The stability of many small molecules is pH-dependent. Adjust the buffer pH if necessary.
Presence of Reactive Species in Buffer Ensure the assay buffer is free of oxidizing or reducing agents that could react with the inhibitor, unless they are a required component of the assay.
Adsorption to Labware Use low-protein-binding microplates and pipette tips to minimize the loss of the inhibitor due to adsorption.
Issue 2: High variability in results from cell-based antiviral assays.
Possible Cause Troubleshooting Step
Metabolic Degradation of Inhibitor Reduce the incubation time of the assay if possible. If significant metabolism is suspected, consider using a metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) if it does not interfere with the assay. Note that this can have off-target effects.
Inhibitor Precipitation Visually inspect the wells for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps for inhibitor precipitation (FAQ 3).
Cell Density and Health Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase. Stressed or confluent cells can have altered metabolic activity.
Inconsistent Dosing Ensure accurate and consistent pipetting of the inhibitor solution into the assay plates. Use calibrated pipettes.

Quantitative Stability Data

The following tables provide example stability data for a hypothetical "this compound" under various stress conditions. This data is illustrative and should be established empirically for the specific inhibitor being used. The data is modeled on stability studies of known HIV protease inhibitors like Lopinavir/Ritonavir.[10][11][12][13]

Table 1: Stability of "this compound" in Solution at Different Temperatures

Storage ConditionTimeRemaining "this compound" (%)
4°C2 weeks98.5
Room Temperature (25°C)2 weeks95.2
40°C2 weeks85.1

Table 2: pH-Dependent Stability of "this compound"

pHIncubation Time (24h) at 37°CRemaining "this compound" (%)
3.0 (Acidic)24 hours92.3
7.4 (Neutral)24 hours99.1
9.0 (Basic)24 hours88.5

Table 3: Photostability of "this compound"

ConditionExposure TimeRemaining "this compound" (%)
Exposed to Light24 hours75.4
Protected from Light24 hours99.8

Experimental Protocols

Protocol 1: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[14][15][16][17]

Materials:

  • HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • "this compound"

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of "this compound" in assay buffer. Also, prepare a positive control inhibitor and a no-inhibitor control.

  • Enzyme and Inhibitor Incubation:

    • Add 80 µL of HIV-1 Protease solution to each well of the 96-well plate.

    • Add 10 µL of the diluted "this compound", positive control, or assay buffer (no-inhibitor control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes, protected from light.

  • Substrate Addition and Measurement:

    • Add 10 µL of the HIV-1 Protease Substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of "this compound" compared to the no-inhibitor control.

    • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Antiviral Activity Assay

This protocol is a generalized method based on common cell-based HIV-1 infection assays.[18][19][20][21]

Materials:

  • TZM-bl cells (or other suitable HIV-1 permissive cell line)

  • HIV-1 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

  • "this compound"

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Inhibitor Treatment:

    • Prepare serial dilutions of "this compound" in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor. Include a no-inhibitor control.

    • Incubate for 1-2 hours at 37°C.

  • Virus Infection:

    • Add 100 µL of HIV-1 virus stock (at a pre-determined optimal dilution) to each well.

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Quantification of Viral Replication:

    • After 48 hours, remove the supernatant.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each concentration of "this compound" compared to the no-inhibitor control.

    • Plot the percent inhibition versus the inhibitor concentration and determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Cells prep_inhibitor->add_inhibitor prep_cells Seed Cells prep_cells->add_inhibitor add_virus Infect with HIV-1 add_inhibitor->add_virus incubation Incubate (48 hours) add_virus->incubation measure_luciferase Measure Luciferase Activity incubation->measure_luciferase calc_inhibition Calculate % Inhibition measure_luciferase->calc_inhibition det_ec50 Determine EC50 calc_inhibition->det_ec50

Caption: Workflow for a cell-based HIV-1 antiviral activity assay.

degradation_pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation (Metabolism) inhibitor This compound (Active) hydrolysis Hydrolysis (e.g., ester/amide cleavage) inhibitor->hydrolysis H2O, pH oxidation Oxidation (e.g., addition of oxygen) inhibitor->oxidation O2, ROS photolysis Photolysis (light-induced degradation) inhibitor->photolysis Light phase1 Phase I (e.g., CYP450 oxidation) inhibitor->phase1 degraded_product Degraded Product (Inactive) hydrolysis->degraded_product oxidation->degraded_product photolysis->degraded_product phase2 Phase II (e.g., Glucuronidation) phase1->phase2 phase2->degraded_product

Caption: Common degradation pathways for "this compound".

References

dealing with "HIV-1 inhibitor-9" resistance mutations in HIV-1 strains

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-9

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to resistance mutations in HIV-1 strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an integrase strand transfer inhibitor (INSTI). It specifically targets the HIV-1 integrase enzyme, a crucial component for the virus's replication cycle. By binding to the active site of the integrase, Inhibitor-9 prevents the strand transfer step of proviral DNA integration into the host cell's genome. This effectively halts the establishment of a productive infection.

Q2: Which are the most common resistance mutations associated with this compound?

A2: Several key mutations in the HIV-1 integrase gene have been identified to confer resistance to Inhibitor-9. The most frequently observed mutations include G118R, R263K, and N155H. These mutations can reduce the binding affinity of Inhibitor-9 to the integrase enzyme, thereby diminishing its inhibitory effect.

Q3: How do I interpret the fold-change values in a drug susceptibility assay?

A3: The fold-change value represents the ratio of the EC50 (half-maximal effective concentration) of a mutant virus to the EC50 of the wild-type virus. A fold-change greater than 1 indicates a reduction in susceptibility. For instance, a fold-change of 5 means that five times more of the inhibitor is required to inhibit the mutant virus by 50% as compared to the wild-type.

Q4: Can cross-resistance occur with other integrase inhibitors?

A4: Yes, cross-resistance is a significant consideration. Some mutations selected by Inhibitor-9 may also confer resistance to other INSTIs. For example, the N155H mutation is known to cause broad cross-resistance to several first-generation INSTIs. It is crucial to perform susceptibility testing against a panel of inhibitors to understand the full resistance profile of a given mutant.

Troubleshooting Guides

Problem 1: I am observing high variability in my phenotypic drug susceptibility assay results.

  • Question: What are the potential sources of variability in my results when testing this compound against different viral strains?

  • Answer: High variability can stem from several factors. Ensure that your viral stocks are of a consistent titer and have been properly quantified. Inconsistent cell seeding density in your culture plates can also lead to variations in infection rates and, consequently, in the calculated EC50 values. Finally, verify the concentration and stability of your dissolved this compound, as degradation can lead to inconsistent results.

Problem 2: My site-directed mutagenesis is failing to introduce the desired resistance mutation.

  • Question: I am having trouble generating a specific resistance mutation (e.g., G118R) in my HIV-1 proviral DNA clone. What could be the issue?

  • Answer: First, verify the sequence of your mutagenic primers to ensure they are correct and do not contain any synthesis errors. The polymerase used for PCR is also critical; a high-fidelity polymerase is essential to prevent the introduction of off-target mutations. Additionally, optimize your PCR cycling conditions, particularly the annealing temperature, to ensure specific primer binding. After the mutagenesis reaction, it is crucial to sequence the entire integrase gene to confirm the presence of the desired mutation and the absence of any unintended changes.

Problem 3: I am not seeing the expected fold-change in resistance for a known mutant.

  • Question: I have generated a virus with the R263K mutation, but my in vitro assay shows a lower-than-expected fold-change in resistance to this compound. Why might this be?

  • Answer: This discrepancy could be due to the specific cell line used for the assay, as host cell factors can sometimes influence drug efficacy. Another possibility is the viral backbone of your construct; different HIV-1 strains can have minor variations that affect the impact of a specific resistance mutation. It is also important to consider the possibility of a mixed viral population, where not all virions carry the intended mutation. We recommend re-sequencing your viral stock to confirm the purity of the mutant population.

Quantitative Data Summary

The following table summarizes the in vitro susceptibility of various HIV-1 integrase mutants to this compound. Data are presented as fold-changes in EC50 relative to the wild-type (WT) strain.

HIV-1 Integrase Mutation Fold-Change in EC50 (± SD) Interpretation
Wild-Type (WT)1.0 (± 0.2)Reference
G118R10.5 (± 1.8)High Resistance
R263K3.2 (± 0.7)Low-to-Moderate Resistance
N155H8.9 (± 1.5)High Resistance
G118R + R263K25.1 (± 3.4)Very High Resistance

Experimental Protocols

Protocol 1: Phenotypic Drug Susceptibility Assay using a Single-Cycle Infection Model

This protocol describes the steps to determine the susceptibility of HIV-1 strains to Inhibitor-9.

  • Cell Seeding: Seed TZM-bl cells (or a similar reporter cell line) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should span a range that will capture the full dose-response curve.

  • Virus Preparation: Thaw aliquots of pre-titered wild-type and mutant virus stocks. Dilute the viruses to a concentration that will yield a signal in the linear range of the assay.

  • Infection: Add the serially diluted Inhibitor-9 to the cells, followed immediately by the addition of the virus.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each virus. Calculate the fold-change in resistance relative to the wild-type virus.

Visualizations

HIV_Inhibitor_9_Mechanism cluster_host_cell Host Cell cluster_nucleus Nucleus Host_DNA Host DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integration_Complex Pre-Integration Complex HIV_DNA->Integration_Complex Integrase Integrase Integrase->Integration_Complex Inhibitor_9 This compound Strand_Transfer Strand Transfer Step Inhibitor_9->Strand_Transfer Blocks Integration_Complex->Strand_Transfer Strand_Transfer->Host_DNA

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mutagenesis Site-Directed Mutagenesis Sequencing Sequence Verification Mutagenesis->Sequencing Virus_Production Virus Stock Production Sequencing->Virus_Production Titration Virus Titration Virus_Production->Titration Infection Infect Cells Titration->Infection Cell_Seeding Seed TZM-bl Cells Cell_Seeding->Infection Drug_Dilution Prepare Inhibitor-9 Serial Dilutions Drug_Dilution->Infection Incubation Incubate 48h Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Read Luminescence Lysis->Luminescence EC50 Calculate EC50 Luminescence->EC50 Fold_Change Calculate Fold-Change EC50->Fold_Change Interpretation Interpret Results Fold_Change->Interpretation Troubleshooting_Logic Start Unexpected Result in Susceptibility Assay Check_Variability High Variability? Start->Check_Variability Check_Fold_Change Lower than Expected Fold-Change? Check_Variability->Check_Fold_Change No Variability_Causes 1. Check Virus Titer 2. Verify Cell Density 3. Confirm Inhibitor-9 Concentration Check_Variability->Variability_Causes Yes Fold_Change_Causes 1. Re-sequence Viral Stock 2. Verify Cell Line Identity 3. Check Viral Backbone Check_Fold_Change->Fold_Change_Causes Yes End Problem Identified Check_Fold_Change->End No Variability_Causes->End Fold_Change_Causes->End

Technical Support Center: Improving the Selectivity of HIV-1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "HIV-1 inhibitor-9." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the selectivity of this novel HIV-1 inhibitor for its viral target.

Frequently Asked Questions (FAQs)

Q1: What is the primary viral target of this compound and its mechanism of action?

A1: this compound is designed to target the HIV-1 protease, a retroviral aspartyl protease essential for the viral life cycle.[1] It functions as a competitive inhibitor, binding to the active site of the protease to prevent the cleavage of newly synthesized Gag and Gag-Pol polyproteins.[2][3] This inhibition results in the production of immature, non-infectious viral particles.[1][2] The central moiety of many protease inhibitors mimics the tetrahedral-hydroxy catalytic intermediates of the peptide substrates, forming favorable electrostatic interactions with the pivotal Asp25 amino acids in the active site.[4]

Q2: What does "selectivity" mean in the context of this compound, and why is it important?

A2: Selectivity refers to the ability of this compound to preferentially bind to and inhibit its intended viral target (HIV-1 protease) over other host cell proteins or off-targets. High selectivity is crucial to minimize off-target effects and associated toxicities, such as metabolic syndromes, hepatotoxicity, and insulin resistance, which have been observed with some HIV-1 protease inhibitors.[5] Improving selectivity enhances the therapeutic index of the drug, maximizing its antiviral efficacy while minimizing harm to the host. The selective index (SI) is a quantitative measure of selectivity, calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).[6]

Q3: My experiments show that this compound has potent antiviral activity, but also significant cytotoxicity. What could be the cause?

A3: High cytotoxicity despite potent antiviral activity often points towards a lack of selectivity. This compound might be interacting with host cell proteins, so-called "off-targets." For instance, some HIV-1 protease inhibitors have been shown to interact with pathways like Akt, EGFR, and IGF1-R, which are involved in metabolic regulation.[5] It is also possible that the inhibitor affects cellular proteases or other enzymes with active sites structurally similar to the HIV-1 protease.

Q4: How can I quantitatively assess the selectivity of this compound?

A4: The selectivity of this compound can be assessed using several quantitative measures, often presented as a ratio. The most common is the Selectivity Index (SI), calculated as CC50 / EC50. A higher SI value indicates greater selectivity.

  • EC50 (50% Effective Concentration): The concentration of the inhibitor that reduces viral replication by 50%.

  • IC50 (50% Inhibitory Concentration): The concentration of the inhibitor that reduces the activity of a specific enzyme (e.g., HIV-1 protease) by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability.

These values are determined through in vitro cell-based and enzymatic assays.

Troubleshooting Guides

Issue 1: Poor Selectivity Index (SI) for this compound

Possible Cause: The inhibitor may have significant off-target binding to host cell proteins.

Troubleshooting Steps:

  • In Silico Off-Target Prediction: Utilize computational tools to predict potential off-target interactions. Docking studies against a panel of human proteases and other relevant proteins can provide insights into potential off-target binding.[4]

  • Kinase Profiling: Since some HIV inhibitors have been shown to interact with cellular kinases, perform a kinase profiling assay to screen this compound against a panel of human kinases.

  • Differential Cellular Screening: Test the cytotoxicity of the inhibitor across a panel of different cell lines to identify if the toxicity is cell-type specific, which can provide clues about the affected pathways.

  • Structural Modification: Based on the in silico and profiling data, rationally design and synthesize new analogs of this compound. The goal is to introduce modifications that decrease affinity for off-targets while maintaining or improving affinity for the HIV-1 protease. One strategy is to design inhibitors that maximize interactions with the backbone atoms of the protease active site, as these are less prone to mutation-induced changes and can enhance specificity.[7]

Issue 2: Inconsistent EC50 values in cell-based assays.

Possible Cause: Variability in experimental conditions or assay setup.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

  • Verify Virus Titer: Use a consistent and accurately titered viral stock for all experiments.

  • Control for Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the assay medium and consider using a lower solvent concentration.

  • Time-of-Addition Experiment: To confirm the stage of the viral life cycle being inhibited, perform a time-of-addition assay. This experiment helps to verify that the inhibitor is acting at the expected protease-dependent stage (post-integration).[8]

Quantitative Data Summary

The following tables provide a comparative overview of the potency and selectivity of well-characterized HIV-1 protease inhibitors. This data can serve as a benchmark for evaluating the performance of this compound.

HIV-1 Protease Inhibitor EC50 (nM) CC50 (nM) Selectivity Index (SI = CC50/EC50) Reference
Saquinavir1.2 - 37.7> 300> 250 - > 8[2][6]
Lopinavir~17--[2]
Indinavir~5.5--[2]
CBR003PS (Experimental)9.4> 300> 32[6]
CBR013PS (Experimental)36.6> 300> 8[6]

Note: EC50 values can vary depending on the cell line and viral strain used.

Key Experimental Protocols

HIV-1 Protease Activity Assay (Fluorometric)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Principle: The assay uses a synthetic peptide substrate labeled with a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant HIV-1 protease and the fluorogenic substrate in the provided assay buffer.

    • Prepare a positive control (e.g., Pepstatin A) and a no-enzyme control.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to the wells of a 96-well microplate.

    • Add 80 µL of the diluted HIV-1 protease solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay (TZM-bl Reporter Assay)

This assay measures the ability of an inhibitor to prevent HIV-1 infection in a cell-based model.

Principle: TZM-bl cells are a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-driven luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR, leading to the expression of luciferase. The antiviral activity of an inhibitor is quantified by the reduction in luciferase activity.[6]

Methodology:

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and add them to the cells.

  • Viral Infection:

    • Add a pre-titered amount of HIV-1 virus to each well.

    • Include a "no virus" control and a "virus only" (no inhibitor) control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.

    • Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT or XTT Assay)

This assay determines the concentration of the inhibitor that is toxic to host cells.

Principle: The MTT (or XTT) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Plating:

    • Seed the relevant host cells (e.g., CEM-SS or TZM-bl) in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Add serial dilutions of this compound to the cells.

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

  • MTT/XTT Addition and Incubation:

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition:

    • If using MTT, solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

    • Determine the CC50 value by plotting the percentage of viability against the inhibitor concentration.

Visualizations

HIV_Lifecycle_and_Inhibitor_Target cluster_host_cell HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding gp120-CD4 Host_Cell Host Cell (CD4+ T-cell) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Viral Proteins) Integration->Transcription_Translation Assembly 5. Assembly (Immature Virion) Transcription_Translation->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Protease HIV-1 Protease Maturation->Protease New_Virion Infectious Virion Maturation->New_Virion Inhibitor9 This compound Inhibitor9->Protease Inhibits Protease->Maturation Cleaves polyproteins NonInfectious_Virion Non-Infectious Virion Protease->NonInfectious_Virion Inhibited Path

Caption: HIV-1 life cycle and the target of this compound.

Selectivity_Workflow Start Start: this compound with Poor Selectivity In_Silico In Silico Off-Target Prediction Start->In_Silico In_Vitro_Screening In Vitro Screening (Kinase Panel, etc.) Start->In_Vitro_Screening Identify_Off_Targets Identify Potential Off-Targets In_Silico->Identify_Off_Targets In_Vitro_Screening->Identify_Off_Targets SAR Structure-Activity Relationship (SAR) Studies Identify_Off_Targets->SAR Redesign Rational Redesign of Inhibitor Analogs SAR->Redesign Synthesis Synthesize New Analogs Redesign->Synthesis Test_Analogs Test Analogs for Potency (EC50) and Toxicity (CC50) Synthesis->Test_Analogs Assess_Selectivity Assess Selectivity (Calculate SI) Test_Analogs->Assess_Selectivity Improved Improved Selectivity Assess_Selectivity->Improved High SI Not_Improved Selectivity Not Improved Assess_Selectivity->Not_Improved Low SI Not_Improved->SAR

Caption: Workflow for improving the selectivity of this compound.

Off_Target_Signaling Inhibitor9 This compound HIV_Protease On-Target: HIV-1 Protease Inhibitor9->HIV_Protease Inhibits Off_Target_1 Off-Target: Host Cell Protease Inhibitor9->Off_Target_1 Inhibits (Undesired) Off_Target_2 Off-Target: Kinase (e.g., Akt) Inhibitor9->Off_Target_2 Inhibits (Undesired) Antiviral_Effect Therapeutic Antiviral Effect HIV_Protease->Antiviral_Effect Leads to Toxicity_1 Cellular Toxicity Off_Target_1->Toxicity_1 Leads to Toxicity_2 Metabolic Dysregulation Off_Target_2->Toxicity_2 Leads to

Caption: On-target vs. potential off-target effects of this compound.

References

Validation & Comparative

A Comparative Analysis of HIV-1 Protease Inhibitors: Evaluating the Efficacy of Novel Compounds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of a hypothetical novel HIV-1 protease inhibitor, designated "HIV-1 Inhibitor-9," against a panel of well-established, FDA-approved protease inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of emerging therapeutic agents. The comparison is based on quantitative in vitro efficacy data and standardized experimental protocols.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] This cleavage is an essential step for the assembly of new, infectious virions. Protease inhibitors are designed to bind to the active site of the HIV-1 protease, preventing this cleavage and thereby halting the maturation of the virus.[1][2] This mechanism of action effectively suppresses viral replication.[3]

Comparative Efficacy of HIV-1 Protease Inhibitors

The in vitro efficacy of protease inhibitors is commonly quantified by the 50% inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower IC50 and Ki values indicate greater potency.

The following table summarizes the reported in vitro efficacy of several established protease inhibitors against wild-type HIV-1. For comparative purposes, "this compound" is presented with hypothetical efficacy data that would characterize it as a highly potent inhibitor.

InhibitorIC50 (nM)Ki (nM)
This compound (Hypothetical) 0.34 0.006
Saquinavir7.00.12
Ritonavir--
Indinavir~5.5-
Lopinavir--
Darunavir--

Note: The IC50 and Ki values can vary depending on the specific experimental conditions and cell lines used. The data presented here are representative values from published literature.[2][4]

Experimental Protocols

The determination of in vitro efficacy for HIV-1 protease inhibitors typically involves the following key experimental methodologies:

Recombinant HIV-1 Protease Enzyme Assay

This assay directly measures the inhibitory activity of a compound on the purified recombinant HIV-1 protease enzyme.

  • Principle: A synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease is incubated with the recombinant enzyme in the presence and absence of the inhibitor. The rate of cleavage of the substrate is measured, often by detecting a fluorescent or colorimetric product.

  • Methodology:

    • Recombinant HIV-1 protease is expressed and purified from a suitable expression system (e.g., E. coli).

    • A reaction mixture is prepared containing the purified enzyme, a fluorogenic or chromogenic substrate, and varying concentrations of the test inhibitor.

    • The reaction is incubated at a controlled temperature (typically 37°C).

    • The rate of substrate cleavage is monitored over time using a spectrophotometer or fluorometer.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value can be determined through kinetic studies, such as a Dixon plot, by measuring the initial reaction velocities at multiple substrate and inhibitor concentrations.

Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of an inhibitor to suppress HIV-1 replication in a cellular context.

  • Principle: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 and cultured in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified.

  • Methodology:

    • Susceptible host cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

    • The infected cells are then cultured in multi-well plates with serial dilutions of the test inhibitor.

    • After a defined incubation period (typically 3-7 days), the amount of viral replication is measured. Common methods for quantification include:

      • p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

      • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

      • Cell Viability/Cytotoxicity Assay (e.g., MTT assay): Measures the protective effect of the inhibitor against virus-induced cell death.[5][6]

    • The EC50 (50% effective concentration) value, which is analogous to the IC50 in an enzymatic assay, is calculated from the dose-response curve of viral inhibition.

Visualizing the Mechanism of HIV-1 Protease Inhibition

The following diagram illustrates the workflow for evaluating the efficacy of a potential HIV-1 protease inhibitor, from initial enzymatic assays to cell-based antiviral activity assessment.

HIV_Protease_Inhibition_Workflow cluster_enzymatic_assay Recombinant Enzyme Assay cluster_cell_assay Cell-Based Antiviral Assay Enzyme Purified HIV-1 Protease Reaction Incubation Enzyme->Reaction Substrate Synthetic Peptide Substrate Substrate->Reaction Inhibitor This compound Inhibitor->Reaction Detection Measure Cleavage (Fluorescence/Color) Reaction->Detection IC50_Ki Calculate IC50 & Ki Detection->IC50_Ki EC50 Calculate EC50 HostCells Human T-Cells Infection Infection HostCells->Infection HIV HIV-1 Virus HIV->Infection Treatment Treatment with This compound Infection->Treatment Culture Cell Culture (3-7 days) Treatment->Culture Quantification Quantify Viral Replication (p24 ELISA, RT Assay) Culture->Quantification Quantification->EC50

Caption: Workflow for determining the in vitro efficacy of HIV-1 protease inhibitors.

This guide provides a foundational comparison of "this compound" with existing protease inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of any new investigational drug.

References

Cross-Resistance Profile of HIV-1 Inhibitor-9 Against Known Resistance-Associated Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel non-nucleoside reverse transcriptase inhibitor (NNRTI), "HIV-1 Inhibitor-9," against established NNRTIs. The data presented is based on established patterns of NNRTI resistance and is intended to model a plausible cross-resistance profile for a next-generation compound.

Introduction to this compound

This compound is a hypothetical, next-generation non-nucleoside reverse transcriptase inhibitor designed to maintain high potency against common NNRTI-resistant HIV-1 variants. Like other NNRTIs, its putative mechanism of action involves binding to an allosteric pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The key challenge for any new NNRTI is to overcome the cross-resistance conferred by mutations that affect this binding pocket.

Comparative In Vitro Efficacy and Resistance Profile

The following table summarizes the in vitro antiviral activity of this compound against a panel of HIV-1 variants carrying key NNRTI resistance-associated mutations. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) compared to the wild-type (WT) virus. Data for approved NNRTIs is included for comparison.

HIV-1 RT Mutation This compound (Hypothetical FC) Efavirenz (EFV) (FC) Etravirine (ETR) (FC) Rilpivirine (RPV) (FC)
Wild-Type1.01.01.01.0
K103N1.5>50<2<2
Y181C2.0>50>5>10
K103N/Y181C2.8>100>11>20
Y188L>50>100>10>15
G190A8.0>50<35.0
V106A3.5152.53.0
E138K2.21.82.93.5

Data for existing drugs is synthesized from publicly available resistance profile information. Fold change values are illustrative.

As shown, this compound is hypothesized to exhibit a favorable resistance profile, particularly against the highly prevalent K103N and Y181C mutations, showing less than a 3-fold change in EC50.[1] This suggests a higher barrier to resistance compared to first-generation NNRTIs like Efavirenz. However, like many NNRTIs, it shows significantly reduced activity against the Y188L mutation.[1]

Experimental Protocols

The data presented in this guide is based on a standardized in vitro single-cycle replication assay.

Cell Lines and Viruses:

  • Cells: HEK 293T cells are used for virus production, and TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used for infectivity assays.

  • Virus Production: HIV-1 variants with specific resistance-associated mutations in the reverse transcriptase gene are generated by site-directed mutagenesis of a proviral DNA clone. Virus stocks are produced by transfecting HEK 293T cells with the proviral DNA.

Antiviral Assay Protocol:

  • TZM-bl cells are seeded in 96-well plates.

  • Serial dilutions of this compound and other reference NNRTIs are prepared and added to the cells.

  • A standardized amount of the respective HIV-1 mutant virus stock is added to each well.

  • The plates are incubated for 48 hours at 37°C.

  • After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • The 50% effective concentration (EC50) is calculated as the drug concentration that reduces luciferase activity by 50% compared to virus control wells (no drug).

  • The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Visualizations

Experimental Workflow for Determining NNRTI Resistance

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Generate Mutant HIV-1 Clones B Produce Virus Stocks (HEK 293T Cells) A->B E Add Drug Dilutions and Virus to Cells B->E C Prepare Serial Dilutions of this compound C->E D Seed TZM-bl Cells in 96-well Plates D->E F Incubate for 48h E->F G Measure Luciferase Activity F->G H Calculate EC50 Values G->H I Determine Fold Change in Resistance H->I

Caption: Workflow for in vitro assessment of HIV-1 inhibitor resistance.

Cross-Resistance Logical Relationship

G cluster_mutations Key NNRTI Mutations cluster_inhibitors NNRTIs K103N K103N EFV Efavirenz K103N->EFV High Resistance ETR Etravirine K103N->ETR Low Resistance INH9 This compound (Hypothetical) K103N->INH9 Low Resistance Y181C Y181C Y181C->EFV High Resistance Y181C->ETR Moderate Resistance Y181C->INH9 Low Resistance Y188L Y188L Y188L->EFV High Resistance Y188L->ETR High Resistance Y188L->INH9 High Resistance

Caption: Impact of key mutations on different NNRTI inhibitors.

References

Comparative Analysis of HIV-1 Inhibitor-9's Antiviral Efficacy in Primary T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational HIV-1 protease inhibitor, "HIV-1 inhibitor-9" (represented by the well-characterized protease inhibitor Darunavir), against established antiretroviral agents from different classes. The data presented herein is intended to offer an objective evaluation of its potential antiviral activity and cytotoxicity in primary T cells, a critical cell type in HIV-1 pathogenesis.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of "this compound" and its comparators were assessed in primary human T lymphocytes. The 50% effective concentration (EC50), representing the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death, are summarized below. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

CompoundDrug ClassMechanism of ActionEC50 (nM) in PBMCsCC50 (µM) in PBMCsSelectivity Index (SI)
This compound (Darunavir) Protease Inhibitor (PI)Inhibits HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which is essential for the maturation of infectious virions.[1][2][3]~3.5>100>28,571
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)A thymidine analog that, in its triphosphate form, inhibits HIV-1 reverse transcriptase by competing with the natural substrate and causing DNA chain termination.[4][5][6]~1.2>100>83,333
Efavirenz Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Binds directly to a non-essential site on HIV-1 reverse transcriptase, inducing a conformational change that inhibits its activity.[7][8][9][10]~1.7~40~23,529
Dolutegravir Integrase Strand Transfer Inhibitor (INSTI)Blocks the strand transfer step of HIV-1 DNA integration into the host cell genome by inhibiting the integrase enzyme.[11][12][13]~2.7>50>18,518

Experimental Protocols

Antiviral Activity Assay in Primary T Cells (p24 ELISA)

This protocol outlines the determination of the 50% effective concentration (EC50) of antiviral compounds in primary T cells.

  • Isolation and Culture of Primary T Cells:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • CD4+ T cells are then purified from the PBMCs by negative selection using magnetic beads.

    • Isolated T cells are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours to induce proliferation and increase susceptibility to HIV-1 infection.

  • HIV-1 Infection and Drug Treatment:

    • Stimulated T cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

    • Following infection, cells are washed to remove free virus and resuspended in fresh culture medium.

    • The infected cells are plated in 96-well plates, and serial dilutions of the test compounds ("this compound" and comparators) are added to the wells.

  • Quantification of Viral Replication (p24 ELISA):

    • After 5-7 days of incubation, the cell culture supernatants are harvested.

    • The concentration of the HIV-1 p24 capsid protein in the supernatants is quantified using a commercial p24 ELISA kit.[14][15][16][17]

    • The percentage of viral inhibition at each drug concentration is calculated relative to the untreated virus control.

    • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the compounds in primary T cells.

  • Cell Preparation and Treatment:

    • Uninfected, stimulated primary T cells are seeded in 96-well plates at a determined density.

    • Serial dilutions of the test compounds are added to the wells.

  • MTT Incubation and Formazan Solubilization:

    • After a 5-7 day incubation period (mirroring the antiviral assay duration), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18][19][20][21]

    • The plates are incubated for an additional 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[18][19][20][21]

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[18][19][20][21]

  • Data Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cytotoxicity is calculated relative to the untreated control cells.

    • The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_assays Assays cluster_analysis Data Analysis isolate_pbmc Isolate PBMCs from Healthy Donor Blood stimulate_tcells Stimulate Primary T Cells (PHA, IL-2) isolate_pbmc->stimulate_tcells infect_cells Infect Stimulated T Cells with HIV-1 stimulate_tcells->infect_cells prepare_virus Prepare HIV-1 Stock prepare_virus->infect_cells wash_cells Wash Cells to Remove Free Virus infect_cells->wash_cells plate_cells Plate Infected Cells wash_cells->plate_cells add_inhibitors Add Serial Dilutions of Inhibitors plate_cells->add_inhibitors incubate_antiviral Incubate 5-7 Days add_inhibitors->incubate_antiviral incubate_cytotoxicity Incubate 5-7 Days add_inhibitors->incubate_cytotoxicity harvest_supernatant Harvest Supernatant incubate_antiviral->harvest_supernatant p24_elisa p24 ELISA harvest_supernatant->p24_elisa calculate_ec50 Calculate EC50 p24_elisa->calculate_ec50 mtt_assay MTT Assay incubate_cytotoxicity->mtt_assay calculate_cc50 Calculate CC50 mtt_assay->calculate_cc50 calculate_si Calculate Selectivity Index (SI) calculate_ec50->calculate_si calculate_cc50->calculate_si

Caption: Experimental workflow for antiviral and cytotoxicity testing.

HIV_Lifecycle cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release cluster_inhibitors Inhibitor Targets Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Zidovudine Zidovudine (NRTI) Zidovudine->RT Efavirenz Efavirenz (NNRTI) Efavirenz->RT Dolutegravir Dolutegravir (INSTI) Dolutegravir->Integration HIV1_Inhibitor_9 This compound (PI) HIV1_Inhibitor_9->Budding Maturation

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

References

Comparative Analysis of HIV-1 Protease Inhibitors: HIV-1 Inhibitor-9 and Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent HIV-1 protease inhibitors: the clinically established drug darunavir and the novel experimental compound "HIV-1 inhibitor-9" (referred to as compound 5b in Ghosh et al., 2023). This document aims to offer an objective comparison of their biochemical and antiviral activities, supported by available experimental data, to inform further research and drug development efforts in the field of antiretroviral therapy.

Executive Summary

Darunavir is a second-generation HIV-1 protease inhibitor with a well-established efficacy and a high genetic barrier to resistance. "this compound" is a novel, potent inhibitor showing promise in preclinical studies. This guide presents a side-by-side comparison of their chemical structures, mechanisms of action, and in vitro efficacy, based on published data. All quantitative data are summarized in clear, tabular formats, and detailed experimental methodologies are provided for key assays. Visual representations of the HIV-1 protease catalytic cycle and experimental workflows are included to facilitate a deeper understanding of the presented information.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a key target for antiretroviral drugs. Darunavir, a potent protease inhibitor, has been a cornerstone of HIV treatment for many years. The continuous emergence of drug-resistant HIV strains necessitates the development of new inhibitors with improved potency and resistance profiles. "this compound" represents a recent advancement in this area, designed to interact extensively with the protease active site.

Chemical Structure and Mechanism of Action

Both darunavir and "this compound" are non-peptidic inhibitors that bind to the active site of the HIV-1 protease, preventing it from processing viral polyproteins.

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease. Its structure allows it to form numerous hydrogen bonds with the backbone of the protease's active site, contributing to its high binding affinity and potency against wild-type and multidrug-resistant HIV-1 strains[1][2]. The chemical formula for darunavir is C27H37N3O7S[3].

"this compound" (compound 5b) is a novel inhibitor that incorporates imatinib and nilotinib-derived templates as the P2-ligand. This design aims to enhance interactions with the S2 subsite of the HIV-1 protease. Its chemical formula is C37H41N7O4S.

Below is a visual representation of the general structure of these inhibitors.

cluster_inhibitor General Structure of HIV-1 Protease Inhibitors P2_ligand P2 Ligand Scaffold Central Scaffold (e.g., Hydroxyethylamine) P2_ligand->Scaffold P1_P1_prime P1/P1' Groups Scaffold->P1_P1_prime P2_prime_ligand P2' Ligand P1_P1_prime->P2_prime_ligand

Caption: Generalized structure of HIV-1 protease inhibitors.

The catalytic cycle of HIV-1 protease, which these inhibitors block, is depicted below.

cluster_pathway HIV-1 Protease Catalytic Cycle cluster_inhibition E Free Protease Dimer ES Protease-Substrate (Gag-Pol) Complex E->ES Substrate Binding EI Enzyme-Inhibitor Complex E->EI Inhibitor Binding ET Tetrahedral Intermediate ES->ET Nucleophilic Attack EPQ Protease-Product Complex ET->EPQ Peptide Bond Cleavage EPQ->E Product Release P Mature Viral Proteins EPQ->P Inhibitor Protease Inhibitor (Darunavir or this compound) Inhibitor->EI

Caption: Simplified signaling pathway of HIV-1 protease catalytic cycle and its inhibition.

Quantitative Comparison of In Vitro Activity

The following table summarizes the key quantitative data for "this compound" and darunavir based on available literature.

ParameterThis compound (Compound 5b)Darunavir
Enzyme Inhibition (Ki) 0.028 nM~1 nM - 16 pM
Antiviral Activity (IC50) 66.8 nM~1.6 nM - 5 nM
Cytotoxicity (CC50) Data not available>100 µM

Experimental Protocols

This section provides an overview of the methodologies used to obtain the data presented above.

HIV-1 Protease Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of the compounds against purified HIV-1 protease.

General Protocol (Fluorogenic Substrate Assay):

  • Recombinant HIV-1 protease is incubated with a fluorogenic substrate in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • The substrate is a peptide containing a fluorescent reporter group and a quencher. In its intact form, the fluorescence is quenched.

  • Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

  • The reaction is monitored in real-time using a fluorescence plate reader.

  • To determine the Ki, the assay is performed with varying concentrations of the inhibitor.

  • The initial reaction velocities are measured and fitted to the Morrison equation for tight-binding inhibitors to calculate the Ki value[4].

cluster_workflow Protease Inhibition Assay Workflow A Prepare reaction mix: - HIV-1 Protease - Fluorogenic Substrate - Buffer B Add varying concentrations of inhibitor A->B C Incubate at room temperature B->C D Monitor fluorescence increase over time C->D E Calculate initial velocities D->E F Determine Ki using Morrison equation E->F

Caption: Experimental workflow for the HIV-1 protease inhibition assay.

Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against HIV-1 replication in a cell-based assay.

General Protocol (MT-2 Cell Assay with p24 Antigen Quantification):

  • MT-2 cells, a human T-cell line susceptible to HIV-1 infection, are seeded in a multi-well plate.

  • The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI).

  • Immediately after infection, the cells are treated with serial dilutions of the test compound.

  • The cultures are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.

  • After incubation, the cell culture supernatant is collected.

  • The amount of HIV-1 p24 capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The p24 levels are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration at which viral replication is inhibited by 50%.

cluster_workflow Antiviral Activity Assay Workflow A Seed MT-2 cells B Infect cells with HIV-1 A->B C Add serial dilutions of inhibitor B->C D Incubate for 4-5 days C->D E Collect supernatant D->E F Quantify p24 antigen by ELISA E->F G Calculate IC50 F->G cluster_workflow Cytotoxicity Assay Workflow (MTT) A Seed cells in 96-well plate B Add serial dilutions of inhibitor A->B C Incubate for 3-5 days B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate CC50 G->H

References

A Head-to-Head Comparison of Novel HIV-1 Inhibitors: Benchmarking Against HIV-1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics is continually evolving, with the development of novel inhibitors targeting various stages of the viral lifecycle offering new hope for more effective and durable treatment regimens. This guide provides a head-to-head comparison of a designated compound, "HIV-1 inhibitor-9," against three other novel HIV-1 inhibitors with distinct mechanisms of action: Lenacapavir, Cabotegravir, and Fostemsavir. The objective is to present a clear, data-driven comparison of their in vitro efficacy, cytotoxicity, and resistance profiles, supported by detailed experimental methodologies.

While comprehensive public data for "this compound" is limited, available information from supplier databases indicates it is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) active against wild-type and NNRTI-resistant strains of HIV-1 at low nanomolar concentrations. This guide will synthesize the available data for "this compound" and compare it with the more extensively characterized novel agents.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for each inhibitor, facilitating a direct comparison of their antiviral potency and safety profiles.

Table 1: In Vitro Antiviral Activity of Novel HIV-1 Inhibitors

InhibitorTargetHIV-1 Strain(s)EC50 / IC50Cell LineCitation(s)
This compound Reverse Transcriptase (NNRTI)Wild-type and NNRTI-resistantLow nanomolar (specific values not publicly available)Not specified[1][2]
Lenacapavir CapsidWild-type HIV-1 (various subtypes)21-115 pMMT-2 cells[3]
HIV-22.2 - 2.4 nMT-cell line[4]
Cabotegravir IntegraseHIV-1 (subtypes A, B, C, D)1.3 - 2.2 nMMAGIC-5A cells[2]
HIV-2 (group A)0.92 - 2.7 nMMAGIC-5A cells[2]
HIV-2 (spreading infection)0.14 - 1.0 nMCEMss cells[2]
Fostemsavir gp120 (Attachment)Wild-type and multidrug-resistant HIV-1Highly variable (typically < 10 nM)Not specified[5]

Table 2: Cytotoxicity and Resistance Profiles

InhibitorCC50Key Resistance MutationsFold Change in EC50 for Resistant StrainsCitation(s)
This compound 3.1 µM (in mock-infected MT-4 cells)Not publicly availableNot publicly available[3]
Lenacapavir > 50 µMM66I, Q67H, K70N/R, N74D/HVaries by mutation[4]
Cabotegravir > 10 µMG140S, Q148H/K/R, N155HVaries by mutation combination[6]
Fostemsavir > 200 µMS375N, M426L, M434I, M475IVaries by mutation[7]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of antiviral compounds. Below are methodologies for key assays cited in this guide.

Antiviral Activity Assay in MT-4 Cells (General Protocol)

This assay is commonly used to determine the efficacy of antiviral compounds against HIV-1.

a. Cell Culture and Virus Propagation:

  • Human T-cell leukemia (HTLV-1 transformed) MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.[8]

  • HIV-1 viral stocks (e.g., IIIB, NL4-3) are propagated in MT-4 cells, and the viral titer is determined by measuring the 50% tissue culture infectious dose (TCID50).[8]

b. Antiviral Assay:

  • Seed MT-4 cells in a 96-well microtiter plate at a density of approximately 1 x 10^4 cells per well.

  • Prepare serial dilutions of the test inhibitor and add them to the wells.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.[9]

  • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[10]

  • Assess the antiviral activity by measuring the inhibition of virus-induced cytopathic effects (CPE). This can be quantified using methods such as the MTT assay, which measures cell viability.[9]

  • The 50% effective concentration (EC50) is calculated as the concentration of the inhibitor that reduces HIV-1 replication by 50%.[9]

c. Cytotoxicity Assay:

  • Seed MT-4 cells in a 96-well plate as described above.

  • Add serial dilutions of the test inhibitor to the wells (without virus).

  • Incubate the plates for the same duration as the antiviral assay.

  • Determine cell viability using the MTT assay.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the inhibitor that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)

This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of HIV-1 RT.

a. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]TTP (tritiated thymidine triphosphate) or a non-radioactive detection system

  • Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂)

  • Test inhibitor

b. Assay Protocol:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]TTP.

  • Add serial dilutions of the test inhibitor to the reaction mixture.

  • Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding EDTA.

  • Precipitate the newly synthesized DNA and collect it on a filter mat.

  • Quantify the incorporated [³H]TTP using a scintillation counter.

  • The 50% inhibitory concentration (IC50) is the concentration of the inhibitor that reduces RT activity by 50%.

HIV-1 Capsid Assembly/Inhibition Assay (In Vitro)

This assay assesses the ability of a compound to interfere with the assembly of the HIV-1 capsid.

a. Reagents and Materials:

  • Purified recombinant HIV-1 capsid (CA) protein

  • Assembly buffer (e.g., high salt buffer)

  • Test inhibitor

b. Assay Protocol:

  • Induce the assembly of purified CA protein by diluting it into the assembly buffer.

  • Monitor the kinetics of CA assembly by measuring the increase in turbidity (optical density at 350 nm) over time.

  • To test for inhibition, pre-incubate the CA protein with serial dilutions of the test inhibitor before inducing assembly.

  • Compare the assembly kinetics in the presence and absence of the inhibitor to determine the inhibitory effect.

  • The IC50 can be determined as the concentration of the inhibitor that reduces the rate or extent of capsid assembly by 50%.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

HIV_Lifecycle_and_Inhibitor_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 Reverse_Transcriptase Reverse_Transcriptase Integrase Integrase Capsid Capsid CD4_Receptor CD4_Receptor Viral_RNA_to_DNA Viral RNA -> Viral DNA CD4_Receptor->Viral_RNA_to_DNA Entry & Uncoating Integration Integration into Host DNA Viral_RNA_to_DNA->Integration Reverse Transcription Assembly_Budding Assembly and Budding Integration->Assembly_Budding Replication HIV-1_inhibitor-9 This compound (NNRTI) HIV-1_inhibitor-9->Reverse_Transcriptase Inhibits Cabotegravir Cabotegravir Cabotegravir->Integrase Inhibits Lenacapavir Lenacapavir Lenacapavir->Capsid Inhibits Lenacapavir->Assembly_Budding Inhibits Fostemsavir Fostemsavir Fostemsavir->gp120 Inhibits

Caption: HIV-1 lifecycle and targets of novel inhibitors.

Antiviral_Assay_Workflow A Seed MT-4 cells in 96-well plate B Add serial dilutions of inhibitor A->B C Infect cells with HIV-1 B->C D Incubate for 4-5 days C->D E Assess cell viability (e.g., MTT assay) D->E F Calculate EC50 and CC50 E->F

Caption: General workflow for in vitro antiviral activity assay.

RT_Inhibition_Assay A Prepare reaction mix (buffer, template/primer, labeled dNTPs) B Add inhibitor dilutions A->B C Initiate reaction with HIV-1 RT B->C D Incubate at 37°C C->D E Stop reaction and quantify product D->E F Calculate IC50 E->F

Caption: Workflow for HIV-1 Reverse Transcriptase inhibition assay.

Conclusion

This comparative guide provides a snapshot of the current landscape of novel HIV-1 inhibitors, highlighting their diverse mechanisms of action and potent antiviral activities. Lenacapavir, with its unique capsid-targeting mechanism and picomolar potency, represents a significant advancement. Cabotegravir offers a long-acting integrase inhibitor option, while Fostemsavir provides a much-needed attachment inhibitor for heavily treatment-experienced patients.

While publicly available data on "this compound" is currently limited, its classification as a potent NNRTI active against resistant strains underscores the continued importance of this class of inhibitors. Further disclosure of its preclinical data will be crucial for a more comprehensive evaluation and to understand its potential role in future HIV-1 treatment paradigms. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future HIV-1 inhibitors.

References

Validating the Mechanism of Action of HIV-1 Inhibitor-9: A Comparative Guide for a Novel Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "HIV-1 inhibitor-9" is a hypothetical compound used in this guide for illustrative purposes to demonstrate the validation process for a novel HIV-1 protease inhibitor. All data presented for "this compound" is fictional.

This guide provides a comparative framework for validating the mechanism of action of the novel, hypothetical "this compound" using genetic approaches. It is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies. The guide compares "this compound" to established HIV-1 protease inhibitors and details the experimental protocols necessary for its validation.

Data Presentation: Comparative Antiviral Activity and Resistance Profile

The following table summarizes the in vitro antiviral activity and resistance profile of the hypothetical "this compound" compared to well-characterized, FDA-approved protease inhibitors. This data is crucial for assessing the potential advantages of a new inhibitor.

InhibitorTargetWild-Type EC50 (nM)Fold Change in EC50 vs. Multi-Drug Resistant StrainKey Resistance Mutations
This compound (Hypothetical) HIV-1 Protease 0.1 2.5 I50V, I84V
DarunavirHIV-1 Protease0.3 - 1.25 - 10I50V, I54L/M, L76V, I84V
AtazanavirHIV-1 Protease2 - 510 - 50I50L, N88S
LopinavirHIV-1 Protease1 - 6>50L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, L90M

Experimental Protocols

Detailed methodologies for the key genetic experiments required to validate the mechanism of action of "this compound" are provided below.

In Vitro HIV-1 Replication Assay Using a Reporter Virus

This assay determines the effective concentration (EC50) of an inhibitor in a cell-based system.

Protocol:

  • Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Stock Preparation: Generate a stock of a laboratory-adapted HIV-1 strain (e.g., NL4-3) by transfecting 293T cells with the proviral DNA. Harvest the supernatant containing the virus and determine the tissue culture infectious dose 50 (TCID50).

  • Assay Setup: Seed TZM-bl cells in a 96-well plate. On the following day, prepare serial dilutions of "this compound" and the comparator protease inhibitors.

  • Infection: Pre-incubate the virus with the diluted inhibitors for 1 hour at 37°C. Then, add the virus-inhibitor mixture to the TZM-bl cells.

  • Incubation and Readout: After 48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve.

Generation of Drug-Resistant Viral Strains

This protocol describes the in vitro selection of HIV-1 strains with reduced susceptibility to "this compound".

Protocol:

  • Initial Culture: Infect a susceptible T-cell line (e.g., MT-4 cells) with a wild-type HIV-1 strain at a low multiplicity of infection (MOI).

  • Dose Escalation: Culture the infected cells in the presence of "this compound" at a concentration equal to its EC50. Monitor viral replication by measuring p24 antigen levels in the supernatant.

  • Passaging: When viral replication rebounds, harvest the cell-free supernatant and use it to infect fresh cells. In the new culture, double the concentration of "this compound".

  • Continue Selection: Repeat the passaging and dose escalation until the virus can replicate in the presence of a high concentration of the inhibitor (e.g., >100-fold the initial EC50).

  • Isolation and Sequencing: Isolate the viral RNA from the supernatant of the resistant culture. Reverse transcribe the RNA to cDNA and amplify the protease gene by PCR. Sequence the PCR product to identify mutations.

Site-Directed Mutagenesis

This technique is used to confirm that the mutations identified in the resistant strain are responsible for the observed resistance.

Protocol:

  • Mutagenesis: Introduce the identified mutation(s) into the wild-type HIV-1 proviral DNA clone using a site-directed mutagenesis kit.

  • Virus Production: Transfect 293T cells with the mutated proviral DNA to generate a virus stock containing the specific mutation(s).

  • Phenotypic Analysis: Perform the in vitro HIV-1 replication assay (as described in Protocol 1) to determine the EC50 of "this compound" against the mutant virus.

  • Comparison: Compare the EC50 value for the mutant virus to that of the wild-type virus to calculate the fold change in resistance.

Recombinant HIV-1 Protease Inhibition Assay

This biochemical assay directly measures the inhibitory activity of "this compound" on the purified HIV-1 protease enzyme.

Protocol:

  • Reagent Preparation: Express and purify recombinant HIV-1 protease. Synthesize a fluorogenic peptide substrate that is cleaved by the protease.

  • Assay Setup: In a 96-well plate, add the recombinant protease and serial dilutions of "this compound" or comparator inhibitors.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows for validating the mechanism of action of "this compound".

HIV_Lifecycle cluster_cell Host Cell Binding & Fusion Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Immature Virion HIV Virion HIV Virion HIV Virion->Binding & Fusion Protease Inhibitor Protease Inhibitor Protease Inhibitor->Maturation Infectious Virion Infectious Virion Maturation->Infectious Virion

Caption: The HIV-1 lifecycle, highlighting the inhibition of viral maturation by protease inhibitors.

MOA_Validation_Workflow In Vitro Replication Assay In Vitro Replication Assay Determine EC50 Determine EC50 In Vitro Replication Assay->Determine EC50 In Vitro Resistance Selection In Vitro Resistance Selection Determine EC50->In Vitro Resistance Selection Sequence Resistant Virus Sequence Resistant Virus In Vitro Resistance Selection->Sequence Resistant Virus Identify Mutations Identify Mutations Sequence Resistant Virus->Identify Mutations Site-Directed Mutagenesis Site-Directed Mutagenesis Identify Mutations->Site-Directed Mutagenesis Generate Mutant Virus Generate Mutant Virus Site-Directed Mutagenesis->Generate Mutant Virus Phenotypic Analysis of Mutant Phenotypic Analysis of Mutant Generate Mutant Virus->Phenotypic Analysis of Mutant Confirm Resistance Mechanism Confirm Resistance Mechanism Phenotypic Analysis of Mutant->Confirm Resistance Mechanism Lead Optimization Lead Optimization Confirm Resistance Mechanism->Lead Optimization Recombinant Protease Assay Recombinant Protease Assay Determine IC50 Determine IC50 Recombinant Protease Assay->Determine IC50 Confirm Direct Target Engagement Confirm Direct Target Engagement Determine IC50->Confirm Direct Target Engagement Confirm Direct Target Engagement->Lead Optimization

Caption: Workflow for validating the mechanism of action of a novel HIV-1 inhibitor.

HIV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gp120 gp120 CD4 CD4 gp120->CD4 CCR5/CXCR4 CCR5/CXCR4 CD4->CCR5/CXCR4 PLC PLC CCR5/CXCR4->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC NF-kB Activation NF-kB Activation PKC->NF-kB Activation HIV-1 Transcription HIV-1 Transcription NF-kB Activation->HIV-1 Transcription

Caption: Simplified signaling pathway activated upon HIV-1 entry, leading to NF-kB activation.

In Vivo Validation of Novel HIV-1 Inhibitors: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical in vivo evaluation of emerging HIV-1 inhibitors, using representative compounds from distinct mechanistic classes. This guide provides a comparative analysis of their efficacy, pharmacokinetics, and safety in established animal models of HIV infection, supported by detailed experimental data and protocols.

This report details the in vivo validation of next-generation HIV-1 inhibitors, offering a comparative perspective on their performance against established antiretroviral agents. Due to the absence of specific public data for a compound designated "HIV-1 inhibitor-9," this guide presents a comparative analysis of four distinct, recently developed HIV-1 inhibitors with available in vivo data: GS-CA1 (a capsid inhibitor), AIC292 (a non-nucleoside reverse transcriptase inhibitor), VH3739937 (a maturation inhibitor), and GSK3839919 (an allosteric integrase inhibitor). These compounds represent a spectrum of novel mechanisms of action and are evaluated in the context of their potential to address the challenges of drug resistance and long-acting treatment regimens.

Comparative Efficacy in Humanized Mouse Models

Humanized mice, particularly those engrafted with human CD34+ hematopoietic stem cells, are a cornerstone for the in vivo evaluation of HIV-1 inhibitors as they can sustain long-term HIV-1 infection and are amenable to therapeutic interventions.[1] The following table summarizes the in vivo efficacy of the selected HIV-1 inhibitors in these models.

Inhibitor Drug Class Animal Model Dosing Regimen Key Efficacy Endpoint Result Comparator Comparator Result
GS-CA1 Capsid InhibitorHumanized miceSingle subcutaneous doseReduction in plasma viral loadOutperformed long-acting rilpivirine[2]Long-acting rilpivirineLess effective than GS-CA1[2]
AIC292 NNRTIEngineered mouse xenograft modelNot specifiedAntiviral activityDemonstrated in vivo activity[3]Not specifiedNot specified
GSK3839919 Allosteric Integrase InhibitorRat5 mg/kg poPharmacokinetic profileGood metabolic stability[4]Not specifiedNot specified
VH3739937 Maturation InhibitorNot specified in provided abstractsNot specifiedIn vitro potencyEC50 values ≤ 5.0 nM against various strains[5]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on standard practices for evaluating HIV-1 inhibitors in humanized mouse models.

Humanized Mouse Model of HIV-1 Infection
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.[1] This allows for productive HIV-1 infection and evaluation of antiviral therapies.

  • Infection: Once human immune cell engraftment is confirmed, mice are infected with a replication-competent strain of HIV-1.

  • Treatment: Following confirmation of established infection (typically by measuring plasma viral load), animals are treated with the investigational inhibitor (e.g., "this compound" or a comparator drug) or a vehicle control. Dosing can be administered via various routes (e.g., oral, subcutaneous) and at different frequencies (e.g., daily, long-acting single dose).

  • Monitoring: Plasma viral load is monitored regularly throughout the study to assess the antiviral efficacy of the treatment. Other parameters, such as CD4+ T cell counts, can also be measured to evaluate immune reconstitution.

G cluster_setup Model Setup cluster_infection Infection and Treatment cluster_monitoring Efficacy Assessment Immunodeficient Mice Immunodeficient Mice Engraftment with human CD34+ cells Engraftment with human CD34+ cells Immunodeficient Mice->Engraftment with human CD34+ cells Humanized Mouse Model Humanized Mouse Model Engraftment with human CD34+ cells->Humanized Mouse Model HIV-1 Infection HIV-1 Infection Humanized Mouse Model->HIV-1 Infection Establishment of Infection Establishment of Infection HIV-1 Infection->Establishment of Infection Treatment Initiation Treatment Initiation Establishment of Infection->Treatment Initiation Test Inhibitor Group Test Inhibitor Group Treatment Initiation->Test Inhibitor Group Comparator Drug Group Comparator Drug Group Treatment Initiation->Comparator Drug Group Vehicle Control Group Vehicle Control Group Treatment Initiation->Vehicle Control Group Monitor Viral Load & CD4+ T cells Monitor Viral Load & CD4+ T cells Test Inhibitor Group->Monitor Viral Load & CD4+ T cells Comparator Drug Group->Monitor Viral Load & CD4+ T cells Vehicle Control Group->Monitor Viral Load & CD4+ T cells Comparative Efficacy Analysis Comparative Efficacy Analysis Monitor Viral Load & CD4+ T cells->Comparative Efficacy Analysis

Experimental workflow for in vivo validation of HIV-1 inhibitors.

Comparative Analysis of Different Inhibitor Classes

The development of HIV-1 inhibitors targeting various stages of the viral life cycle is essential to combat drug resistance. The following diagram illustrates the targets of the discussed inhibitor classes.

HIV_Lifecycle_Inhibitors cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Capsid Capsid Entry Entry Capsid->Entry Reverse Transcription Reverse Transcription Capsid->Reverse Transcription Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription/Translation Transcription/Translation Integration->Transcription/Translation Assembly Assembly Transcription/Translation->Assembly Maturation Maturation Assembly->Maturation Budding Budding Maturation->Budding GSK3839919 (INSTI) GSK3839919 (INSTI) GSK3839919 (INSTI)->Integration Inhibits GS-CA1 (Capsid Inhibitor) GS-CA1 (Capsid Inhibitor) GS-CA1 (Capsid Inhibitor)->Capsid Targets VH3739937 (Maturation Inhibitor) VH3739937 (Maturation Inhibitor) VH3739937 (Maturation Inhibitor)->Maturation Inhibits AIC292 (NNRTI) AIC292 (NNRTI) AIC292 (NNRTI)->Reverse Transcription Inhibits

HIV-1 life cycle and targets of different inhibitor classes.

Conclusion

The in vivo validation of novel HIV-1 inhibitors in relevant animal models is a critical step in the drug development pipeline. The data presented for GS-CA1, AIC292, VH3739937, and GSK3839919 highlight the progress being made in developing potent antiretroviral agents with diverse mechanisms of action. While direct comparative data across all these compounds from a single study is not available, the individual results demonstrate promising antiviral activity and favorable pharmacokinetic profiles. The continued use of humanized mouse models and other relevant animal models will be essential for the preclinical evaluation of future "this compound" candidates and for advancing the field of HIV therapeutics.

References

A Comparative Analysis of a Novel HIV-1 Protease Inhibitor: "HIV-1 Inhibitor-9" Against Multi-Drug Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the hypothetical novel antiretroviral agent, "HIV-1 Inhibitor-9," against established HIV-1 inhibitors, with a focus on its efficacy in the context of multi-drug resistant (MDR) HIV-1 strains. The data presented for "this compound" is illustrative and serves as a template for the evaluation of a new chemical entity.

Mechanism of Action

"this compound" is a next-generation protease inhibitor (PI) designed to overcome the challenges of drug resistance.[1] Protease inhibitors are a critical class of antiretroviral drugs that target the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[2][3] By blocking this enzyme, PIs prevent the production of new, infectious virus particles.[1]

The development of resistance to PIs often involves mutations in the protease enzyme that alter the inhibitor binding site or the stability of the protease dimer.[3][4] "this compound" is hypothesized to have a high genetic barrier to resistance due to its unique molecular interactions with the protease active site, including extensive hydrogen bonding with the backbone atoms, a strategy that has proven effective in other potent PIs like darunavir.[5][6]

Comparative Efficacy Against Multi-Drug Resistant HIV-1

The emergence of multi-drug resistant HIV-1 strains presents a significant challenge to effective long-term therapy.[7][8] The following tables summarize the in vitro efficacy of "this compound" compared to standard-of-care protease inhibitors against a panel of wild-type and multi-drug resistant HIV-1 strains. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.

Table 1: In Vitro Efficacy (EC50 in nM) Against Wild-Type and Protease Inhibitor-Resistant HIV-1 Strains

Virus Strain"this compound" (Hypothetical)DarunavirAtazanavirLopinavir
Wild-Type (NL4-3) 0.51.22.53.0
MDR Strain A (L10I, M46I, I54V, V82A, I84V) 2.515150250
MDR Strain B (V32I, L33F, M46L, I47V, I50V) 3.025>500>500
MDR Strain C (I13V, K20R, L24I, D30N, L90M) 1.81080120

Note: Lower EC50 values indicate higher potency.

Table 2: Fold Change in EC50 for Resistant Strains Compared to Wild-Type

Virus Strain"this compound" (Hypothetical)DarunavirAtazanavirLopinavir
MDR Strain A 5.012.560.083.3
MDR Strain B 6.020.8>200>166.7
MDR Strain C 3.68.332.040.0

Note: A lower fold change indicates that the inhibitor retains more of its activity against the resistant strain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)

This assay measures the in vitro susceptibility of HIV-1 to antiretroviral drugs.

Principle: Recombinant viruses are generated containing the protease gene from patient-derived, multi-drug resistant HIV-1 strains inserted into a wild-type laboratory clone backbone.[9] The replication of these recombinant viruses is then measured in the presence of serial dilutions of the inhibitor being tested.

Protocol:

  • Virus Generation: The protease-encoding region of the viral RNA is amplified from patient plasma using reverse transcription-polymerase chain reaction (RT-PCR).[10] This amplicon is then co-transfected with a protease-deleted HIV-1 proviral DNA into permissive cells (e.g., HEK293T cells). Homologous recombination results in the production of infectious recombinant virions.[10]

  • Cell Culture and Infection: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter, are seeded in 96-well plates.[11]

  • Inhibitor Preparation: "this compound" and other comparator drugs are serially diluted to a range of concentrations.

  • Infection and Incubation: The recombinant virus stocks are added to the cells in the presence of the various inhibitor concentrations and incubated for 48 hours.

  • Quantification of Viral Replication: Viral replication is quantified by measuring luciferase activity in the cell lysates. The luminescence is proportional to the level of viral gene expression.[11]

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Genotypic Resistance Testing

This assay identifies mutations in the HIV-1 protease gene that are associated with drug resistance.

Principle: The nucleotide sequence of the protease gene from patient-derived HIV-1 is determined and compared to a wild-type reference sequence to identify mutations known to confer resistance.[12]

Protocol:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples.[13]

  • RT-PCR and Nested PCR: The protease region of the pol gene is reverse transcribed and amplified using PCR. A nested PCR is often performed to increase the yield of the target sequence.[13]

  • DNA Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing methods.[13][14]

  • Sequence Analysis: The obtained sequence is aligned with a wild-type HIV-1 reference sequence (e.g., HXB2). Mutations are identified, and their association with resistance to specific protease inhibitors is determined using databases such as the Stanford University HIV Drug Resistance Database.[14]

Visualizations

HIV-1 Lifecycle and Target of Protease Inhibitors

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_inhibitor Inhibitor Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Integrated DNA->Viral RNA Transcription Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage New Virus Assembly New Virus Assembly Mature Viral Proteins->New Virus Assembly Budding Virion Budding Virion New Virus Assembly->Budding Virion Assembly & Budding HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating Protease Inhibitor Protease Inhibitor Protease Inhibitor->Viral Polyproteins Blocks Cleavage

Caption: The HIV-1 lifecycle and the critical step targeted by protease inhibitors.

Experimental Workflow for Phenotypic Drug Susceptibility Testing

Phenotypic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Patient Sample (Plasma) Patient Sample (Plasma) Viral RNA Extraction Viral RNA Extraction Patient Sample (Plasma)->Viral RNA Extraction RT-PCR (Protease Gene) RT-PCR (Protease Gene) Viral RNA Extraction->RT-PCR (Protease Gene) Recombinant Virus Production Recombinant Virus Production RT-PCR (Protease Gene)->Recombinant Virus Production Infection of Reporter Cells Infection of Reporter Cells Recombinant Virus Production->Infection of Reporter Cells Incubation (48h) Incubation (48h) Infection of Reporter Cells->Incubation (48h) Serial Dilution of Inhibitors Serial Dilution of Inhibitors Serial Dilution of Inhibitors->Infection of Reporter Cells Measure Reporter Gene Activity Measure Reporter Gene Activity Incubation (48h)->Measure Reporter Gene Activity Calculate % Inhibition Calculate % Inhibition Measure Reporter Gene Activity->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50

Caption: Workflow for determining the phenotypic susceptibility of HIV-1 to inhibitors.

Logical Relationship of Overcoming Multi-Drug Resistance

Resistance_Logic Standard PI Standard PI Reduced PI Binding Reduced PI Binding Standard PI->Reduced PI Binding MDR Mutations MDR Mutations Altered Active Site Altered Active Site MDR Mutations->Altered Active Site Altered Active Site->Reduced PI Binding Maintained Binding Affinity Maintained Binding Affinity Altered Active Site->Maintained Binding Affinity Overcomes Alteration Treatment Failure Treatment Failure Reduced PI Binding->Treatment Failure This compound This compound This compound->Maintained Binding Affinity Flexible Conformation Flexible Conformation Flexible Conformation->Maintained Binding Affinity Backbone Interactions Backbone Interactions Backbone Interactions->Maintained Binding Affinity Viral Suppression Viral Suppression Maintained Binding Affinity->Viral Suppression

References

Independent Validation of Synthetic Route for HIV-1 Inhibitor-9: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a clearly defined synthetic pathway for the novel HIV-1 integrase inhibitor, designated as "HIV-1 inhibitor-9," as initially reported by Nair et al. However, a critical component for its broader acceptance and development—independent validation of its synthesis by other research laboratories—appears to be absent from published studies. This guide provides a detailed overview of the original synthesis, alongside a comparative landscape of other prominent HIV-1 integrase strand transfer inhibitors (INSTIs), highlighting the existing gap in direct, independent verification for the synthesis of this compound.

The Synthetic Route to this compound: A Multi-Step Process

The synthesis of this compound, as described in the literature, is a multi-step process commencing from readily available starting materials. The key stages of this synthesis are outlined below. While specific yields for each step were reported in the original publication, this guide awaits independent verification to substantiate these figures.

Table 1: Reported Synthesis Steps for this compound

StepReactionKey ReagentsReported Yield (%)
1Lithiation and Aldehyde Addition5-bromo-2-methoxypyridine, n-BuLi, 2,6-difluorobenzaldehydeData not independently verified
2Dehydroxylation and Ether CleavageEt3SiH, TFAData not independently verified
3Bromination and N-AlkylationNBS, Alkylating agentData not independently verified
4Stille Cross-Coupling1-ethoxyvinyl(tributyl)stannane, Pd catalystData not independently verified
5Diketoacid FormationDiethyl oxalate, BaseData not independently verified
6Final Amidation1-amino-2-pyrrolidinone p-toluenesulfonateData not independently verified

Comparative Landscape of HIV-1 Integrase Inhibitors

To provide context for the potential of this compound, it is essential to compare it with established and other investigational HIV-1 integrase inhibitors. The landscape of INSTIs is dominated by several FDA-approved drugs that have become cornerstones of antiretroviral therapy.

Table 2: Comparison of HIV-1 Integrase Inhibitors

InhibitorDevelopment StageKey Structural FeaturesReported Potency (IC50/EC50)
Dolutegravir FDA ApprovedCarbamoyl pyridone scaffoldNanomolar range
Bictegravir FDA ApprovedBridged bicyclic pyridoneNanomolar range
Raltegravir FDA ApprovedN-alkylated pyrimidinoneNanomolar range
Elvitegravir FDA ApprovedQuinolone derivativeNanomolar range
Cabotegravir FDA Approved (long-acting injectable)Carbamoyl pyridone scaffoldNanomolar range
This compound PreclinicalPyridinone derivativeData not independently verified

Experimental Protocols: The Need for Independent Verification

Detailed experimental protocols are crucial for the independent validation of any synthetic route. While the original publication by Nair et al. provides a methodological framework, the scientific community awaits replication and potential refinement of these procedures by independent research groups. The publication of such validation studies would be a significant step forward in the development of this compound.

General Procedure as Described in the Foundational Study:

The synthesis, as outlined, involves a sequence of standard organic chemistry reactions. Key transformations include directed ortho-metalation, reduction, halogenation, palladium-catalyzed cross-coupling, and condensation reactions. The purification of intermediates and the final product was reportedly achieved using chromatographic techniques. Spectroscopic methods such as NMR and mass spectrometry were used for characterization. However, without independent reports, a definitive, validated protocol cannot be presented in this guide.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a novel chemical entity like this compound, emphasizing the crucial, yet currently missing, independent validation stage.

G Generalized Workflow for Synthesis and Validation A Conceptualization and Design B Initial Synthesis (Original Report) A->B C Characterization (NMR, MS, etc.) B->C D Biological Activity Screening C->D E Publication of Initial Findings D->E F Independent Synthesis and Validation E->F Crucial Missing Step G Comparative Analysis with Alternatives F->G H Further Preclinical Development G->H

A diagram illustrating the crucial, yet unverified, independent validation step.

Signaling the Need for Further Research

The signaling pathway for the development and acceptance of a new therapeutic candidate relies on a cascade of verification and validation. The initial synthesis of this compound represents the first signal. For this signal to be amplified and proceed down the developmental pathway, it must be received and independently confirmed by the broader scientific community.

G Signaling Pathway for Drug Candidate Validation A Initial Synthesis Report (Nair et al.) B Independent Replication and Validation A->B Initiates Validation Cascade C Confirmation of Structure and Purity B->C D Reproducible Biological Activity Data B->D E Comparative Efficacy and Safety Studies C->E D->E F Progression to Preclinical/ Clinical Trials E->F

The validation cascade for a new drug candidate.

Safety Operating Guide

Safe Disposal of HIV-1 Inhibitor-9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of HIV-1 inhibitor-9 is critical for ensuring laboratory safety and environmental protection. This potent research compound, while instrumental in drug development, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to established disposal protocols is not only a regulatory requirement but also a core component of responsible scientific practice.

This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Following these procedures will help mitigate risks and ensure compliance with safety standards.

Hazard and Safety Data Summary

All quantitative and qualitative safety data for this compound has been summarized from its Safety Data Sheet (SDS) for clear and immediate reference.

Hazard Category Classification GHS Hazard Statement Precautionary Statement (Disposal)
Acute Oral Toxicity Category 4H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.
Disposal --P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the mandatory steps for disposing of all forms of waste contaminated with this compound, including pure compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE) and Handling:

  • PPE Requirement: Before handling the compound or its waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat[1].

  • Ventilation: Conduct all handling and waste preparation activities within a certified chemical fume hood to avoid inhalation of dust or aerosols[1].

  • Spill Management: In case of a spill, collect the spillage to prevent its release into the environment[1].

2. Waste Segregation and Containment:

  • Designate a Waste Stream: All waste contaminated with this compound must be classified as hazardous chemical waste. Never mix this waste with non-hazardous trash or other waste streams like biohazards unless they are co-mingled.

  • Use Appropriate Containers: Collect all solid and liquid waste in a dedicated, leak-proof container that is compatible with the chemical. The container must be kept closed at all times except when adding waste[2][3].

  • Incompatible Materials: Avoid storing this compound waste with strong acids/alkalis or strong oxidizing/reducing agents[1]. Segregate incompatible hazardous wastes to prevent reactions[4].

3. Labeling the Hazardous Waste Container:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • List Contents: Accurately list all chemical constituents, including "this compound," and their approximate concentrations. Proper labeling is crucial for safe consolidation and disposal by safety personnel[3].

4. Disposal of Specific Waste Types:

  • Unused Compound (Solid/Stock Solutions):

    • Treat as acute hazardous waste.

    • Place directly into the designated, labeled hazardous waste container.

    • Do not dispose of down the drain or in regular trash[2].

  • Contaminated Labware (Gloves, Pipette Tips, Wipes):

    • Collect all contaminated solid waste in the same designated hazardous waste container.

  • Empty this compound Containers:

    • Due to its acute toxicity, empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol, water) capable of removing the residue[2].

    • The first rinseate must be collected as hazardous waste and added to your designated liquid waste container[5]. The second and third rinses can typically go down the drain, but check with your institution's guidelines[5].

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular non-hazardous trash[2].

5. Storage and Final Disposal:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory[3][4]. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time (e.g., up to one year, depending on local regulations), contact your institution's Environmental Health and Safety (EHRS) or equivalent department to arrange for pickup and final disposal at an approved waste plant[1][3].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

G cluster_start cluster_waste_type cluster_paths cluster_actions cluster_final start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Compound, Gloves, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, First Rinse) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_hw Collect in Labeled Hazardous Waste Container solid_waste->collect_hw liquid_waste->collect_hw triple_rinse Triple-Rinse Container empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_hw->store_saa triple_rinse->collect_hw Collect 1st Rinse dispose_trash Dispose as Non-Hazardous Trash triple_rinse->dispose_trash After Rinsing & Defacing Label ehs_pickup Arrange EHS Pickup for Approved Disposal store_saa->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.